molecular formula C32H62N4O16 B15543689 N-(Azido-peg4)-n-bis(peg4-acid)

N-(Azido-peg4)-n-bis(peg4-acid)

Numéro de catalogue: B15543689
Poids moléculaire: 758.9 g/mol
Clé InChI: RJWVORJINOLNTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(Azido-peg4)-n-bis(peg4-acid) is a useful research compound. Its molecular formula is C32H62N4O16 and its molecular weight is 758.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Azido-peg4)-n-bis(peg4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-peg4)-n-bis(peg4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVORJINOLNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-peg4)-n-bis(peg4-acid), a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a central tertiary amine branched into three arms—one terminating in an azide (B81097) group and two in carboxylic acids—offers a versatile platform for the synthesis of complex molecular constructs.

This document details the physicochemical properties of N-(Azido-peg4)-n-bis(peg4-acid), its primary applications, and detailed experimental protocols for its use. Furthermore, key chemical reactions and its role in the PROTAC pathway are visualized to facilitate a deeper understanding of its practical applications.

Physicochemical and Technical Data

N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG linker designed with three distinct functional points. The azide group allows for "click chemistry" reactions, while the two terminal carboxylic acids can be conjugated to amine-containing molecules. The PEG spacers enhance solubility and reduce steric hindrance.[1]

PropertyValueSource
Chemical Formula C₃₃H₆₂N₄O₁₇[2][3]
Molecular Weight 786.9 g/mol [2][3]
CAS Number 2771424-45-2[2][3]
Purity Typically ≥98%[2]
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, DMF, and DCM[2]
Storage Recommended storage at -20°C[2]

Core Applications

The trifunctional nature of this linker makes it a valuable tool for creating complex, multi-component systems.

  • PROTAC Development : This is a primary application where the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5] The dual carboxylic acid arms could potentially be used to attach to two points on a ligand or to attach two different molecules, while the azide provides an orthogonal handle for another conjugation.

  • Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies. The carboxylic acids can react with lysine (B10760008) residues on the antibody, and the azide can be used to attach a payload via click chemistry.

  • Bioconjugation : It serves as a scaffold to link various biomolecules together, such as peptides, proteins, and oligonucleotides.[1]

  • Probe Development : Useful for constructing tri-functional probes for diagnostic and imaging purposes.[1]

  • Material Science : Can be used to functionalize polymers and nanoparticles.[1]

Chemical Reactivity and Signaling Pathways

N-(Azido-peg4)-n-bis(peg4-acid) possesses two types of reactive functional groups, allowing for sequential or orthogonal conjugation strategies.

  • Carboxylic Acids : The two terminal carboxylic acids react with primary amines in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form stable amide bonds.[2]

  • Azide : The azide group participates in "click chemistry" reactions. It can undergo a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][5] It can also react with strained alkynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[4][5]

PROTAC Mechanism of Action

A key application of this linker is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of Target Protein Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions involving N-(Azido-peg4)-n-bis(peg4-acid). Optimization will be required for specific substrates.

Protocol 1: Amide Bond Formation via EDC/Sulfo-NHS Coupling

This two-step protocol is designed to conjugate one or both of the carboxylic acid arms of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous DMSO/DMF immediately before use.

  • Activation of Carboxylic Acids :

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester intermediate.

  • Conjugation to Amine :

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the amine-containing molecule should be optimized, but a starting point of 10:1 can be used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification : Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1 or the starting linker)

  • Alkyne-containing molecule

  • Reaction Buffer: PBS or Tris buffer, pH 7-8

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Anhydrous DMSO or DMF

Procedure:

  • Stock Solution Preparation :

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in the Reaction Buffer (with co-solvent like DMSO if needed).

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand in DMSO or water.

  • Reaction Setup :

    • In a reaction tube, add the azide-functionalized molecule (1 equivalent).

    • Add the alkyne-containing molecule (1.1-1.5 equivalents).

    • Add the copper ligand (1-2 equivalents).

    • Add CuSO₄ (0.1-0.5 equivalents).

    • Initiate the reaction by adding sodium ascorbate (5-10 equivalents).

  • Incubation : Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by LC-MS or TLC.

  • Purification : Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a potential workflow for synthesizing a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid).

PROTAC_Synthesis_Workflow cluster_0 Pathway A: Sequential Amide Couplings cluster_1 Pathway B: Amide Coupling followed by Click Chemistry Start N-(Azido-peg4)-n-bis(peg4-acid) Coupling1 Step 1: EDC/Sulfo-NHS Coupling (Attach Target Ligand) Start->Coupling1 Coupling3 Step 1: EDC/Sulfo-NHS Coupling (Attach Target Ligand) Start->Coupling3 AmineLigand1 Amine-containing Target Protein Ligand AmineLigand1->Coupling1 AmineLigand1->Coupling3 AmineLigand2 Amine-containing E3 Ligase Ligand Coupling2 Step 2: EDC/Sulfo-NHS Coupling (Attach E3 Ligase Ligand) AmineLigand2->Coupling2 AlkyneLigand Alkyne-containing E3 Ligase Ligand ClickReaction Step 2: CuAAC Reaction (Attach E3 Ligase Ligand) AlkyneLigand->ClickReaction IntermediateA Intermediate A: (Target Ligand)-Linker-(COOH, N3) Coupling1->IntermediateA IntermediateA->Coupling2 PROTAC_A PROTAC Product A: (Target Ligand)-Linker-(E3 Ligand, N3) Coupling2->PROTAC_A IntermediateB Intermediate B: (Target Ligand)-Linker-(COOH, N3) Coupling3->IntermediateB IntermediateB->ClickReaction PROTAC_B PROTAC Product B: (Target Ligand)-Linker-(COOH, E3 Ligand via Triazole) ClickReaction->PROTAC_B

References

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): A Branched Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile molecule is a cornerstone in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique architecture, featuring a central nitrogen atom from which emanate one azido-terminated PEG arm and two carboxylic acid-terminated PEG arms, offers a powerful platform for creating sophisticated molecular constructs.

Core Chemical Structure and Properties

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional linker designed for chemoselective ligations. The azide (B81097) group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The two terminal carboxylic acid groups can be readily coupled to primary amines through standard amide bond formation, often facilitated by carbodiimide (B86325) chemistry.[2] The polyethylene glycol (PEG) chains enhance the solubility and bioavailability of the resulting conjugates while providing a flexible spacer.[3]

The branched nature of this linker is particularly advantageous in applications such as PROTACs, where it can influence the geometry and stability of the ternary complex formed between a target protein and an E3 ubiquitin ligase.[4]

Chemical Structure:

The precise arrangement of atoms in N-(Azido-peg4)-n-bis(peg4-acid) is centered around a tertiary amine. One substituent is a tetraethylene glycol chain terminating in an azide group. The other two substituents are identical tetraethylene glycol chains, each terminating in a carboxylic acid group.

Quantitative Data Summary

The physicochemical properties of N-(Azido-peg4)-n-bis(peg4-acid) are critical for its application in experimental settings. The following tables summarize key quantitative data for this compound.

Identifier Value Reference
CAS Number 2771424-45-2[1][2][]
Property Value Reference
Molecular Formula C33H62N4O17[1]
Molecular Weight 786.9 g/mol [1]
Purity > 96%[1]
Solubility Notes
Water Soluble
DMSO Soluble
DMF Soluble

Key Applications and Signaling Pathways

The primary application of N-(Azido-peg4)-n-bis(peg4-acid) is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] The linker is a critical component of a PROTAC, influencing its efficacy by controlling the formation and stability of the ternary complex.[4]

The branched structure of N-(Azido-peg4)-n-bis(peg4-acid) allows for the attachment of two ligands for a target protein or one ligand for the target and another molecule, such as a fluorescent dye or an imaging agent, while the azide arm is used to conjugate the E3 ligase ligand. This multi-functional capability is highly desirable in advanced drug development.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a branched PEG linker like N-(Azido-peg4)-n-bis(peg4-acid).

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Ubiquitinated Target Ub-Target Protein E3 Ligase E3 Ligase E3 Ligase->PROTAC Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target E1, E2, E3 enzymes Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Ligand_Prep Prepare Target Ligand (Amine-functionalized) & E3 Ligase Ligand (Alkyne-functionalized) Start->Ligand_Prep Linker_Activation Activate N-(Azido-peg4)-n-bis(peg4-acid) with EDC/NHS Ligand_Prep->Linker_Activation Amide_Coupling Couple Activated Linker to Target Ligand Linker_Activation->Amide_Coupling Purification_1 Purify Azide-Linker-Target Ligand Conjugate Amide_Coupling->Purification_1 Click_Reaction Perform CuAAC Reaction with Alkyne-E3 Ligase Ligand Purification_1->Click_Reaction Purification_2 Purify Final PROTAC Click_Reaction->Purification_2 Characterization Characterize PROTAC (LC-MS, NMR) Purification_2->Characterization End_Synthesis PROTAC Ready Characterization->End_Synthesis Cell_Treatment Treat Cells with PROTAC End_Synthesis->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

References

N-(Azido-peg4)-n-bis(peg4-acid): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that is gaining prominence in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide (B81097) group and two terminal carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules. The azide group allows for highly efficient and specific "click chemistry" reactions, while the carboxylic acids enable covalent conjugation to amine-containing molecules through stable amide bonds.[][2] The PEG4 spacers incorporated into its structure enhance aqueous solubility and provide flexibility, which can be critical for optimizing the biological activity of the resulting conjugates.[3][4]

This technical guide provides an in-depth overview of the properties of N-(Azido-peg4)-n-bis(peg4-acid), detailed experimental protocols for its key reactions, and visual representations of its application in relevant biological pathways and experimental workflows.

Core Properties

The physicochemical properties of N-(Azido-peg4)-n-bis(peg4-acid) are summarized in the table below. This data has been compiled from various chemical suppliers.

PropertyValueSource(s)
Molecular Formula C33H62N4O17[5]
Molecular Weight 786.9 g/mol [5]
CAS Number 2771424-45-2[][5]
Appearance Varies (typically a solid or oil)N/A
Purity >96%[5]
Solubility Soluble in water, DMSO, and DMF[]
Storage Conditions -20°C, desiccated[]

Applications in Drug Development

The primary application of N-(Azido-peg4)-n-bis(peg4-acid) is as a linker in the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The branched nature of N-(Azido-peg4)-n-bis(peg4-acid) allows for the potential attachment of multiple ligands, which could be advantageous in the design of novel therapeutic agents.

The azide functionality provides a bioorthogonal handle for the attachment of alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used click chemistry reaction.[2] The two carboxylic acid groups can be activated to react with primary amines, for instance, on an E3 ligase ligand or a targeting moiety, to form stable amide bonds.[]

Experimental Protocols

The following are generalized protocols for the key reactions involving N-(Azido-peg4)-n-bis(peg4-acid). These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) to a molecule containing a primary amine.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule (e.g., an E3 ligase ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF.

  • Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • In a separate vessel, dissolve the amine-containing molecule (2 equivalents) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Add TEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker (already conjugated to other molecules) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule from Protocol 1

  • Alkyne-containing molecule (e.g., a target protein ligand)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended)

  • A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another tube, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water. If using a ligand like TBTA, pre-mix the CuSO4 and TBTA in the solvent.

  • Add the CuSO4 solution (and ligand, if used) to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe but can be left longer if necessary. Monitor by TLC or LC-MS.

  • Upon completion, the product can be isolated and purified using appropriate methods, which may include chromatography or extraction.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry A N-(Azido-peg4)-n-bis(peg4-acid) C Activated Linker A->C EDC/NHS B E3 Ligase Ligand (with amine) D Azido-Linker-E3 Ligand Conjugate B->D C->D Amine Coupling F Final PROTAC Molecule D->F E Target Protein Ligand (with alkyne) E->F CuAAC

Caption: A two-step synthesis of a PROTAC molecule.

General PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation A Target Protein D Ternary Complex (Target-PROTAC-E3) A->D B PROTAC B->D C E3 Ubiquitin Ligase C->D F Poly-ubiquitinated Target Protein D->F + E2-Ub E Ubiquitin E->F G Proteasome F->G H Degraded Protein (Amino Acids) G->H Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure and dual reactivity allow for the streamlined synthesis of complex bioconjugates, particularly PROTACs. The provided protocols and diagrams serve as a foundation for utilizing this linker in innovative research and development projects. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like N-(Azido-peg4)-n-bis(peg4-acid) is expected to grow, enabling the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-peg4)-n-bis(peg4-acid) is not an active pharmaceutical ingredient with a direct mechanism of action, but rather a sophisticated chemical tool critical for modern bioconjugation and drug development. It is a branched, heterotrifunctional Polyethylene Glycol (PEG) linker. Its structure is designed for the precise, covalent linkage of different molecular entities, enabling the creation of complex therapeutic and diagnostic agents. This guide details the functional mechanism of its constituent parts, outlines its primary applications, provides representative experimental protocols, and presents its physicochemical properties. The principal application for this class of linker is in the assembly of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the crucial bridge connecting a target protein ligand to an E3 ubiquitin ligase ligand.

Core Concept: A Heterotrifunctional Linker

N-(Azido-peg4)-n-bis(peg4-acid) is a molecule designed with three distinct functional arms extending from a central nitrogen atom. This architecture allows for sequential or orthogonal conjugation strategies.[1][2] Each arm possesses a specific reactive group, making the molecule a versatile building block in complex molecular construction.[3]

  • One Azido (-N₃) Arm: Provides a bioorthogonal reactive handle for "click chemistry."[4][5]

  • Two Carboxylic Acid (-COOH) Arms: Offer sites for stable amide bond formation with primary amines.[3][6]

  • PEG4 Spacers: Each arm incorporates four repeating ethylene (B1197577) glycol units, which enhance water solubility, improve the pharmacokinetic profile of the final conjugate, and provide spatial separation and flexibility between the linked molecules.[][8][9]

The inherent value of this linker lies in its ability to connect two or three different molecules with high specificity and stability.[10]

Quantitative data for the linker itself is primarily related to its chemical and physical properties. This information is crucial for reaction planning, purification, and characterization of the final conjugate.

PropertyValueSource
Molecular Formula C₃₃H₆₂N₄O₁₇[5]
Molecular Weight 786.9 g/mol [5]
Purity ≥98%[5]
Storage -20°C, desiccated, protected from light[11][12]
Solubility Soluble in DMSO, DMF, and aqueous buffers[12][13]

Mechanism of Function: The Chemistry of Conjugation

The "mechanism of action" of this linker is its chemical reactivity. Understanding the function of each reactive group is key to its application.

The azide (B81097) group is a cornerstone of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes.[14] It reacts specifically with alkyne-containing molecules.[15][16]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a stable 1,2,3-triazole ring. This is a very common and robust method for bioconjugation.[4][17]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN). The ring strain in the cyclooctyne (B158145) allows the reaction to proceed without a toxic catalyst, making it suitable for use in living systems.[4][16]

The two carboxylic acid terminals are used to conjugate molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues found on the surface of proteins or amine-functionalized small molecules.[18][19]

This reaction is not spontaneous and requires activation of the carboxylic acid using a coupling agent.[20][21]

  • Carbodiimide Chemistry: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, making it susceptible to nucleophilic attack by a primary amine. N-hydroxysuccinimide (NHS) is often added to create a more stable amine-reactive intermediate, improving reaction efficiency and reducing side reactions.[19][21] The final product is a highly stable amide bond.[17]

The linker's design enables a precise, multi-step synthesis of complex conjugates.

Caption: Functional groups of the linker and their corresponding conjugation reactions.

Application in PROTAC Development

The most prominent application of N-(Azido-peg4)-n-bis(peg4-acid) and similar linkers is in the synthesis of PROTACs.[4][] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[23][24]

A PROTAC consists of:

  • A "warhead" ligand that binds to the target POI.

  • An "anchor" ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the warhead and the anchor.[9]

The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the POI.[9][]

The final PROTAC molecule, synthesized using the linker, has a clear biological mechanism of action.

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI->Ternary_Complex Recruits Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub Poly-Ubiquitination Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin (Ub) Ub->Poly_Ub Transfer Poly_Ub->POI Tags POI Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed protocols must be optimized for specific molecules. The following are general, representative procedures for the key conjugation reactions involving this linker.

This protocol describes the conjugation of the linker's carboxylic acid groups to a molecule containing a primary amine (Molecule-NH₂).

  • Reagent Preparation:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[13]

    • Prepare a fresh solution of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in a non-amine-containing buffer (e.g., MES or PBS, pH 6.0-7.4).[12]

    • Dissolve the amine-containing molecule in the same reaction buffer.

  • Activation of Carboxylic Acids:

    • In a microfuge tube, combine the linker solution with a 5-10 fold molar excess of both EDC and Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups, forming an NHS ester.

  • Conjugation Reaction:

    • Add the amine-containing molecule to the activated linker solution. A 1.5 to 2-fold molar excess of the amine relative to the linker is a typical starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents and byproducts.

This protocol describes the conjugation of the linker's azide group to a molecule containing a terminal alkyne (Molecule-Alkyne).

  • Reagent Preparation:

    • Dissolve the azide-functionalized conjugate (from Protocol 4.1) and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water/t-butanol or DMSO).

    • Prepare a fresh stock solution of a Copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄) mixed with a reducing agent like sodium ascorbate (B8700270).

    • Prepare a stock solution of a Cu(I)-stabilizing ligand, such as TBTA or BTTAA.

  • Reaction Assembly:

    • In a reaction vessel, combine the azide-conjugate and a slight molar excess (1.1-1.5 fold) of the alkyne-molecule.

    • Add the copper(II) sulfate solution (final concentration ~1 mM).

    • Add the sodium ascorbate solution (final concentration ~5 mM).

    • Add the stabilizing ligand (final concentration ~1 mM).

    • Vortex to mix thoroughly.

  • Incubation and Purification:

    • Allow the reaction to proceed for 1-4 hours at room temperature. Reaction progress can be monitored by LC-MS or TLC.

    • Once complete, purify the final triazole-linked conjugate using reverse-phase HPLC, SEC, or other appropriate chromatographic techniques.

Synthesis_Workflow Start Start Materials: - Linker - Molecule-NH₂ - Molecule-Alkyne Step1 Step 1: Amide Coupling (EDC/NHS Activation) Start->Step1 Purify1 Purification 1 (e.g., HPLC) Step1->Purify1 Intermediate Intermediate Conjugate (Azide-Linker-NH-Molecule) Purify1->Intermediate Step2 Step 2: Click Chemistry (CuAAC Reaction) Intermediate->Step2 Purify2 Purification 2 (e.g., HPLC) Step2->Purify2 Final Final PROTAC Molecule Purify2->Final

References

An In-Depth Technical Guide to the Function and Application of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Azido-peg4)-n-bis(peg4-acid) is a novel, heterotrifunctional linker molecule designed for advanced applications in bioconjugation and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its core functions, physicochemical properties, and representative protocols for its application. The molecule's unique three-arm structure, featuring a central nitrogen atom, offers a versatile platform for creating complex molecular architectures. It incorporates a terminal azide (B81097) group for bioorthogonal "click chemistry" reactions and two terminal carboxylic acid groups for stable amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) chains enhance solubility and provide optimal spacing, critical for the efficacy of the final conjugate.

Core Function and Chemical Properties

N-(Azido-peg4)-n-bis(peg4-acid) is a branched, PEG-based linker containing three distinct functional arms. Its primary role is to covalently connect different molecular entities. The key functional groups are:

  • An Azide Group (-N3): This moiety is used in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the attachment of molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group.

  • Two Carboxylic Acid Groups (-COOH): These groups can be activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugating proteins, peptides, or small molecule ligands that possess an available amine group.

The polyethylene glycol (PEG4) spacers in each arm impart hydrophilicity to the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers, a crucial factor for biological applications. The PEG chains also provide flexibility and an extended reach, which can be critical for overcoming steric hindrance and ensuring that the conjugated molecules can interact effectively with their biological targets.

Quantitative Data

The following table summarizes the key quantitative properties of N-(Azido-peg4)-n-bis(peg4-acid).

PropertyValueSource
Molecular Formula C33H62N4O17BroadPharm
Molecular Weight 786.9 g/mol BroadPharm
CAS Number 2771424-45-2BroadPharm
Purity Typically ≥95% or ≥98%BroadPharm
Solubility Water, DMSO, DCM, DMFBroadPharm
Storage Condition -20°CBroadPharm

Application in PROTAC Synthesis

The heterotrifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) makes it particularly well-suited for the synthesis of complex PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This linker can be envisioned for creating trifunctional PROTACs, which could, for example, simultaneously bind to a target protein, an E3 ligase, and a third molecule such as a fluorescent probe for imaging or a second E3 ligase ligand to potentially enhance degradation efficacy.

Logical Workflow for Trifunctional PROTAC Synthesis

The synthesis of a PROTAC using this linker would typically proceed in a stepwise fashion to ensure the selective conjugation of each component. The differential reactivity of the azide and carboxylic acid groups allows for orthogonal conjugation strategies.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Step 3: Click Chemistry A N-(Azido-peg4)-n-bis(peg4-acid) C Amide Bond Formation (e.g., HATU, DIPEA) A->C B E3 Ligase Ligand (with amine) B->C D Intermediate 1 (Azido-mono-acid-E3 Ligand) C->D F Amide Bond Formation (e.g., HATU, DIPEA) D->F E Target Protein Ligand (with amine) E->F G Intermediate 2 (Azido-E3 Ligand-Target Ligand) F->G I CuAAC Reaction (e.g., CuSO4, Sodium Ascorbate) G->I H Third Functional Molecule (with alkyne) H->I J Final Trifunctional PROTAC I->J

A representative workflow for synthesizing a trifunctional PROTAC.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on the known reactivity of the functional groups of N-(Azido-peg4)-n-bis(peg4-acid). Optimal reaction conditions may vary and should be determined empirically.

Protocol for Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the coupling of one of the carboxylic acid groups of the linker to a ligand for either the POI or an E3 ligase.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing ligand (e.g., POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid groups.

  • In a separate vial, dissolve the amine-containing ligand (0.9 equivalents to favor mono-substitution) in anhydrous DMF.

  • Slowly add the ligand solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting mono-conjugated intermediate by reverse-phase HPLC.

  • Confirm the mass of the product by mass spectrometry.

  • Repeat the process to conjugate a second amine-containing molecule to the remaining carboxylic acid.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide group of the linker. This can be performed on the initial linker or after the amide couplings.

Materials:

  • Azide-functionalized intermediate from the previous step

  • Alkyne-containing molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO4 (0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the final product by reverse-phase HPLC.

  • Confirm the mass of the final conjugate by mass spectrometry.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized with this linker is to induce the degradation of a target protein via the ubiquitin-proteasome system. The diagram below illustrates this signaling cascade.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC Trifunctional PROTAC PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Enters for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Catalyzes transfer of Ub Ub Ubiquitin (Ub) E2 E2 Ubiquitin- conjugating enzyme Ub->E2 E2->Ternary_Complex Delivers Ub Ub_Chain->POI attaches to POI Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degrades

Mechanism of Action for a PROTAC-based therapeutic.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) represents a sophisticated chemical tool for the construction of complex bioconjugates. Its heterotrifunctional nature, combined with the beneficial properties of its PEG spacers, makes it an attractive linker for the development of next-generation therapeutics like trifunctional PROTACs. While specific examples of its use in peer-reviewed literature are not yet widespread, its chemical functionalities suggest a clear and rational path for its application in advanced drug discovery and chemical biology research. The representative protocols and workflows provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile molecule.

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile molecule is instrumental in the development of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), by offering three distinct points for molecular attachment. This document outlines its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and logical workflows for the synthesis of advanced therapeutic and research agents.

Core Properties and Specifications

N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG derivative featuring a terminal azide (B81097) group and two terminal carboxylic acid moieties. This unique structure allows for orthogonal conjugation strategies, making it a valuable tool in drug development and chemical biology. The azide group facilitates highly efficient and specific "click chemistry" reactions, while the two carboxylic acid groups can be activated to form stable amide bonds with amine-containing molecules.

Several CAS numbers are associated with this molecule, potentially reflecting different salt forms or manufacturing-specific isomers. The most commonly cited CAS numbers are 2093152-80-6 and 2771424-45-2 [1][2][3][4][5].

Table 1: Physicochemical Properties of N-(Azido-peg4)-n-bis(peg4-acid)

PropertyValueSource(s)
CAS Number 2093152-80-6 / 2771424-45-2[1][2][3][4][5]
Molecular Formula C33H62N4O17[1]
Molecular Weight 786.9 g/mol [1]
Purity Typically >95% or >98%[5]
Appearance White to off-white solidGeneric
Solubility Soluble in water, DMSO, DMFGeneric
Storage -20°C, protected from light and moistureGeneric

Key Applications in Bioconjugation

The trifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) allows for the precise assembly of multi-component systems. Its primary applications lie in:

  • PROTAC Synthesis: The linker can conjugate a target protein-binding ligand and an E3 ligase-recruiting ligand, forming a PROTAC that induces the degradation of the target protein.[6][7]

  • Antibody-Drug Conjugate (ADC) Development: It can be used to attach two drug payloads to an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner. It can also be used to attach a single payload and a modifying agent, such as an imaging molecule or a solubility enhancer.

  • Development of Multifunctional Probes: This linker can be used to create probes for biological assays that incorporate, for example, a targeting moiety, a fluorescent reporter, and a photo-crosslinker.

Experimental Protocols

The following are generalized experimental protocols for the use of N-(Azido-peg4)-n-bis(peg4-acid) in the synthesis of a PROTAC. These protocols are based on established methodologies for bioconjugation and should be optimized for specific molecular targets and payloads.

Activation of Carboxylic Acids and Amide Coupling to an Amine-Containing Molecule (e.g., E3 Ligase Ligand)

This protocol describes the activation of the two carboxylic acid groups of the linker to form N-hydroxysuccinimide (NHS) esters, which are then reacted with a primary amine on the E3 ligase ligand.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing E3 ligase ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of the Linker:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand in reaction buffer.

    • Add the activated linker solution to the E3 ligase ligand solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of protein-based ligands.

    • The molar ratio of the activated linker to the ligand should be optimized, but a starting point of 1.5 equivalents of the activated linker per amine group on the ligand is recommended.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • The resulting azide-functionalized E3 ligase ligand conjugate can be purified by size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Containing Molecule (e.g., Target Protein Ligand)

This protocol describes the "click" reaction between the azide group on the purified conjugate from the previous step and an alkyne-functionalized target protein ligand.

Materials:

  • Azide-functionalized E3 ligase ligand conjugate

  • Alkyne-containing target protein ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized E3 ligase ligand conjugate (1 equivalent) and the alkyne-containing target protein ligand (1.1 equivalents) in the reaction solvent.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Initiating the "Click" Reaction:

    • Add sodium ascorbate (5 equivalents) to the reaction mixture.

    • Add the copper-stabilizing ligand, TBTA (1 equivalent).

    • Add CuSO4 (1 equivalent) to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) catalyst.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC molecule.

  • Purification:

    • Upon completion, the PROTAC can be purified by reverse-phase HPLC. The final product should be characterized by LC-MS and NMR.

Visualizing Experimental Workflows

PROTAC Synthesis Workflow

The following diagram illustrates the two-step synthetic workflow for creating a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Linker N-(Azido-PEG4)-N-bis(PEG4-acid) Activated_Linker Activated Linker (NHS ester) Linker->Activated_Linker EDC, NHS E3_Ligand E3 Ligase Ligand (with amine) Azide_E3_Conj Azide-Linker-E3 Ligand Conjugate E3_Ligand->Azide_E3_Conj Activated_Linker->Azide_E3_Conj PROTAC PROTAC Molecule Azide_E3_Conj->PROTAC CuSO4, NaAsc Target_Ligand Target Protein Ligand (with alkyne) Target_Ligand->PROTAC

Caption: Workflow for PROTAC synthesis using the trifunctional linker.

Logical Relationship of Functional Groups in a Dual-Payload ADC

This diagram illustrates how the three functional groups of the linker can be used to construct an antibody-drug conjugate with two distinct payloads.

Dual_Payload_ADC Linker N-(Azido-PEG4)-N-bis(PEG4-acid) Azide Azide Group Linker->Azide Acid1 Carboxylic Acid 1 Linker->Acid1 Acid2 Carboxylic Acid 2 Linker->Acid2 Payload_A Payload A (Alkyne-modified) Azide->Payload_A Click Chemistry Payload_B Payload B (Amine-modified) Acid1->Payload_B Amide Coupling Antibody Antibody (Amine-modified) Acid2->Antibody Amide Coupling ADC Dual-Payload ADC Payload_A->ADC Payload_B->ADC Antibody->ADC

Caption: Functional group relationships in a dual-payload ADC.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a powerful and versatile trifunctional linker that enables the construction of complex and highly functional bioconjugates. Its orthogonal reactive groups—an azide for click chemistry and two carboxylic acids for amide bond formation—provide researchers with a robust tool for developing next-generation therapeutics and biological probes. The detailed protocols and workflow diagrams provided in this guide serve as a starting point for the application of this linker in innovative drug development and research projects. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

molecular weight of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-(Azido-peg4)-n-bis(peg4-acid), a heterobifunctional, branched PEG linker crucial for advanced bioconjugation and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile chemical tool featuring a central azide (B81097) (N₃) group and two terminal carboxylic acid (-COOH) groups, each separated by polyethylene (B3416737) glycol (PEG4) spacers. This trifunctional architecture allows for sequential or orthogonal conjugation strategies, making it highly valuable in drug development and chemical biology.

Quantitative Data Summary

The key quantitative specifications for N-(Azido-peg4)-n-bis(peg4-acid) are summarized below.

PropertyValueCitations
Molecular Weight 786.9 g/mol [1][2][3]
Molecular Formula C₃₃H₆₂N₄O₁₇[1][2][3]
CAS Number 2771424-45-2 or 2093152-80-6[1][2][3]
Purity Typically >96% or ≥98%[1][2][3]
Structure 3-arm branched PEG linker[3]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Condition -20°C, desiccated and protected from light[3][4]

Chemical Functionality and Applications

The unique structure of this linker dictates its primary applications.

  • Azide Group (-N₃): The azide moiety is a key functional group for "click chemistry." It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage.[3][5]

  • Carboxylic Acid Groups (-COOH): The two terminal carboxylic acids can be activated to react with primary amines (-NH₂) on biomolecules (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[2][3] This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using EDC and N-hydroxysuccinimide (NHS).[2][3][]

This dual functionality makes it an ideal linker for constructing PROTACs .[5] PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][][7]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Linker + Ligands) POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Polyubiquitination marks for degradation E3_bound E3 Ligase E3_bound->POI_bound Ub transfer E3_bound->PROTAC_bound Ub Ubiquitin (Ub) Ub_E2 E2-Ub Complex Ub_E2->E3_bound recruitment Degradation Degraded Peptides Proteasome->Degradation degradation

PROTAC Mechanism of Action.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this linker. Note: These are starting points and must be optimized for specific molecules and applications.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the conjugation of one of the linker's carboxylic acid groups to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4][5]

  • Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0[4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl pH 8.5 or 1 M hydroxylamine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[2][4]

    • Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF (e.g., 10 mg/mL).[2]

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).[8] EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[9]

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve the PEG linker in Activation Buffer.

    • Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. The use of Sulfo-NHS creates a more stable amine-reactive intermediate, increasing coupling efficiency.[5][9]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][10]

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated linker solution to the amine-containing molecule solution. The reaction with primary amines is most efficient at pH 7.2-8.0.[2][5]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]

  • Quenching and Purification:

    • Quench any unreacted NHS-activated linker by adding the Quenching Solution and incubating for 30 minutes.[2][11]

    • Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess reagents and byproducts.

Protocol 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide group, typically after the amide coupling has been performed.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (or other reducing agent like THPTA)

  • Solvent (e.g., PBS/t-butanol mixture, DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of the copper catalyst. Add CuSO₄ (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5-1.0 equivalents).

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, purify the product using chromatography or other suitable methods to remove the copper catalyst and unreacted starting materials.

Experimental_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry start N-(Azido-PEG4)-N-bis(PEG4-acid) reagents1 Amine-Molecule 1 + EDC / Sulfo-NHS (pH 4.5-6.0) start->reagents1 Reaction with -COOH group activation Activation of -COOH reagents1->activation coupling Conjugation (pH 7.2-8.0) activation->coupling intermediate Azido-PEG-(Molecule 1) coupling->intermediate reagents2 Alkyne-Molecule 2 + CuSO4 / Ascorbate intermediate->reagents2 Reaction with -N3 group click Azide-Alkyne Cycloaddition reagents2->click final_product Molecule 1 - PEG - Molecule 2 (Final Conjugate) click->final_product

Sequential Conjugation Workflow.

References

An In-depth Technical Guide to the Synthesis of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(Azido-peg4)-n-bis(peg4-acid), a trifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a central nitrogen atom derivatized with one azido-terminated PEG arm and two carboxylic acid-terminated PEG arms, allows for the precise and versatile assembly of complex bioconjugates.

The azide (B81097) functionality serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne- or strained cyclooctyne-modified molecules. The two carboxylic acid groups provide attachment points for amine-containing molecules, such as targeting ligands or payloads, through stable amide bond formation. The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.

This guide details a plausible multi-step synthetic route, provides estimated quantitative data for each step, and outlines the experimental protocols. Furthermore, it visualizes the synthetic pathway and a relevant application in a PROTAC-mediated protein degradation workflow using Graphviz diagrams.

Proposed Synthetic Pathway

The synthesis of N-(Azido-peg4)-n-bis(peg4-acid) can be envisioned through a multi-step sequence starting from the commercially available N-Boc-diethanolamine. The proposed pathway involves the protection of the central amine, sequential PEGylation, functional group transformations, and final deprotection and alkylation steps.

Synthesis_Pathway cluster_0 Main Synthesis Route cluster_1 Azide Arm Synthesis A N-Boc-diethanolamine B N-Boc-bis(peg4-alcohol) A->B 1. PEGylation C N-Boc-bis(peg4-tert-butyl ester) B->C 2. Tert-butylation D Bis(peg4-tert-butyl ester)amine C->D 3. Boc Deprotection E N-(Azido-peg4-tosylate)-N-bis(peg4-tert-butyl ester) D->E 4. Alkylation F N-(Azido-peg4)-N-bis(peg4-acid) E->F 5. Hydrolysis G Azido-peg4-tosylate G->E H Tetraethylene glycol I Mono-tosyl-peg4-alcohol H->I a. Mono-tosylation J Azido-peg4-alcohol (B1666432) I->J b. Azidation J->G c. Tosylation

A proposed synthetic pathway for N-(Azido-peg4)-n-bis(peg4-acid).

Quantitative Data Summary

The following tables summarize the estimated quantitative data for the key steps in the synthesis of N-(Azido-peg4)-n-bis(peg4-acid). Yields are based on literature precedents for similar transformations and may vary depending on specific reaction conditions and purification techniques.

Table 1: Synthesis of the Bis(peg4-tert-butyl ester)amine Intermediate

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
1PEGylationN-Boc-diethanolamineTetraethylene glycol monotosylate, NaHN-Boc-bis(peg4-alcohol)85-95
2Tert-butylationN-Boc-bis(peg4-alcohol)Tert-butyl bromoacetate (B1195939), NaHN-Boc-bis(peg4-tert-butyl ester)80-90
3Boc DeprotectionN-Boc-bis(peg4-tert-butyl ester)Trifluoroacetic acid (TFA)Bis(peg4-tert-butyl ester)amine>95

Table 2: Synthesis of the Azido-peg4-tosylate Arm

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
aMono-tosylationTetraethylene glycolp-Toluenesulfonyl chloride (TsCl), Pyridine (B92270)Mono-tosyl-peg4-alcohol50-60
bAzidationMono-tosyl-peg4-alcoholSodium azide (NaN₃)Azido-peg4-alcohol>95
cTosylationAzido-peg4-alcoholp-Toluenesulfonyl chloride (TsCl), PyridineAzido-peg4-tosylate85-95

Table 3: Final Assembly and Deprotection

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
4AlkylationBis(peg4-tert-butyl ester)amineAzido-peg4-tosylate, DIPEAN-(Azido-peg4)-N-bis(peg4-tert-butyl ester)70-80
5HydrolysisN-(Azido-peg4)-N-bis(peg4-tert-butyl ester)Trifluoroacetic acid (TFA)N-(Azido-peg4)-n-bis(peg4-acid)>95

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-(Azido-peg4)-n-bis(peg4-acid).

Synthesis of Bis(peg4-tert-butyl ester)amine

Step 1: PEGylation of N-Boc-diethanolamine

  • To a solution of N-Boc-diethanolamine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of tetraethylene glycol monotosylate (2.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-bis(peg4-alcohol).

Step 2: Tert-butylation of N-Boc-bis(peg4-alcohol)

  • To a solution of N-Boc-bis(peg4-alcohol) (1.0 eq) in anhydrous THF, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add tert-butyl bromoacetate (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-bis(peg4-tert-butyl ester).

Step 3: Boc Deprotection

  • Dissolve N-Boc-bis(peg4-tert-butyl ester) (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA to obtain bis(peg4-tert-butyl ester)amine as a TFA salt, which can be used in the next step without further purification.

Synthesis of Azido-peg4-tosylate

Step a: Mono-tosylation of Tetraethylene glycol

  • Dissolve tetraethylene glycol (5.0 eq) in pyridine at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.0 eq) in pyridine dropwise.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with DCM (3x).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate mono-tosyl-peg4-alcohol.

Step b: Azidation of Mono-tosyl-peg4-alcohol

  • Dissolve mono-tosyl-peg4-alcohol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq) and stir the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain azido-peg4-alcohol, which is often used without further purification.

Step c: Tosylation of Azido-peg4-alcohol

  • Dissolve azido-peg4-alcohol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Work-up the reaction as described in Step a to obtain azido-peg4-tosylate.

Final Assembly and Deprotection

Step 4: Alkylation of Bis(peg4-tert-butyl ester)amine

  • Dissolve bis(peg4-tert-butyl ester)amine TFA salt (1.0 eq) and azido-peg4-tosylate (1.1 eq) in anhydrous acetonitrile.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction at 60 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(Azido-peg4)-N-bis(peg4-tert-butyl ester).

Step 5: Hydrolysis of Tert-butyl Esters

  • Dissolve N-(Azido-peg4)-N-bis(peg4-tert-butyl ester) (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to afford the final product, N-(Azido-peg4)-n-bis(peg4-acid).

Application in PROTAC-Mediated Protein Degradation

N-(Azido-peg4)-n-bis(peg4-acid) is an ideal linker for the construction of PROTACs. For instance, it can be used to develop a PROTAC targeting the oncogenic KRAS G12D protein. The two carboxylic acid groups can be coupled to a ligand for an E3 ligase (e.g., VHL or CRBN) and a warhead that binds to KRAS G12D. The azide group can be used for further modifications, such as the attachment of a fluorescent probe for imaging studies.

Signaling Pathway of KRAS G12D Degradation

The following diagram illustrates the signaling pathway downstream of KRAS G12D and how a PROTAC can induce its degradation.

KRAS_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling PROTAC KRAS G12D PROTAC Ternary Ternary Complex (PROTAC-KRAS-E3) PROTAC->Ternary KRAS KRAS G12D KRAS->Ternary RAF RAF KRAS->RAF Blocked by Degradation E3 E3 Ligase (e.g., VHL) E3->Ternary PolyUb Poly-ubiquitinated KRAS G12D Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation RTK Receptor Tyrosine Kinase SOS1 SOS1 RTK->SOS1 SOS1->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC_Workflow start Synthesized PROTAC cell_culture Treat Cancer Cells (e.g., KRAS G12D mutant) start->cell_culture lysis Cell Lysis cell_culture->lysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot degradation_analysis Quantify Protein Degradation (e.g., KRAS G12D levels) western_blot->degradation_analysis downstream_analysis Analyze Downstream Effects (e.g., p-ERK levels) western_blot->downstream_analysis end Efficacy Assessment degradation_analysis->end downstream_analysis->end ic50 Determine IC50 viability_assay->ic50 ic50->end

A Technical Guide to the Solubility of N-(Azido-peg4)-n-bis(peg4-acid) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Azido-peg4)-n-bis(peg4-acid), a branched polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While precise quantitative solubility data is not widely published, this document synthesizes available qualitative information, outlines detailed experimental protocols for its determination, and presents its functional applications.

Core Chemical Properties

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional PEG linker featuring a terminal azide (B81097) group and two terminal carboxylic acid groups on a branched PEG scaffold. This unique architecture allows for the orthogonal conjugation of different molecules. The azide group can participate in copper-catalyzed or strain-promoted click chemistry reactions with alkynes, while the carboxylic acid groups can form stable amide bonds with primary amines in the presence of carbodiimide (B86325) activators like EDC or HATU.[1] The PEG spacers enhance the hydrophilicity of the molecule, which generally improves solubility in aqueous media and reduces steric hindrance.[2][3][4]

PropertyValueReference
Chemical Formula C33H62N4O17[1]
Molecular Weight 786.9 g/mol [1]
Purity Typically ≥98%[1]
CAS Number 2771424-45-2[1]

Solubility Profile

The solubility of N-(Azido-peg4)-n-bis(peg4-acid) is a key parameter for its application in conjugation chemistries, which are often performed in aqueous buffers or polar organic solvents. The presence of the hydrophilic PEG chains confers good solubility in a range of common solvents.

SolventSolubilityReference
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Dimethylformamide (DMF)Soluble[1]

Applications in Bioconjugation and Drug Delivery

The trifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) makes it a versatile tool for creating complex bioconjugates. The azide group provides a bioorthogonal handle for "click" chemistry, allowing for the specific attachment of molecules containing alkyne groups. Simultaneously, the two carboxylic acid groups can be conjugated to amine-containing molecules, such as proteins, peptides, or small molecule drugs. This allows for the construction of multi-component systems, such as ADCs where two drug molecules can be attached to a single linker, which is then conjugated to an antibody.

G Figure 1. Bioconjugation Workflow cluster_reactants Reactants cluster_reactions Conjugation Steps cluster_product Product Linker N-(Azido-peg4)-n-bis(peg4-acid) Click_Reaction Click Chemistry (CuAAC or SPAAC) Linker->Click_Reaction Amide_Coupling Amide Coupling (EDC/NHS) MoleculeA Alkyne-Modified Molecule A (e.g., Targeting Ligand) MoleculeA->Click_Reaction MoleculeB Amine-Containing Molecule B (e.g., Drug Payload) MoleculeB->Amide_Coupling Click_Reaction->Amide_Coupling Intermediate Conjugate Trifunctional Conjugate (A-Linker-B2) Amide_Coupling->Conjugate

Figure 1. Bioconjugation Workflow of N-(Azido-peg4)-n-bis(peg4-acid).

Experimental Protocols for Solubility Determination

Given the absence of publicly available quantitative solubility data for N-(Azido-peg4)-n-bis(peg4-acid), researchers may need to determine this experimentally. The following are generalized protocols for kinetic solubility assays, which are high-throughput methods suitable for drug discovery and development settings.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This method measures the light scattering caused by undissolved particles to determine solubility.

Materials and Equipment:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Microtiter plates (96- or 384-well, clear bottom)

  • Nephelometer or plate reader with light scattering capabilities

  • Automated liquid handling system

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in DMSO (e.g., 10-20 mM).

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of the microtiter plate in a serial dilution format. Include DMSO-only wells as a negative control.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the DMSO-only control wells.

Protocol 2: Kinetic Solubility Assay by Direct UV Measurement

This method quantifies the concentration of the dissolved compound by UV absorbance after removing any precipitate.

Materials and Equipment:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Filter plates (e.g., 96-well with 0.45 µm filter)

  • UV-transparent microtiter plates

  • UV/Vis spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Prepare samples in a microtiter plate as described in the nephelometry protocol (Steps 1-3).

  • Incubation: Incubate the plate as described above (Step 4).

  • Filtration: Transfer the contents of the wells to a filter plate and centrifuge to separate the supernatant from any undissolved precipitate.

  • Transfer: Transfer the filtrate to a UV-transparent microtiter plate.

  • Measurement: Measure the UV absorbance of the filtrate at a wavelength where the compound has a maximum absorbance (λmax).

  • Data Analysis: Create a standard curve of the compound in the assay buffer/DMSO mixture. Use the standard curve to calculate the concentration of the dissolved compound in each well. The kinetic solubility is the highest concentration of the prepared sample where the measured concentration in the filtrate does not plateau.

G Figure 2. General Workflow for Solubility Determination cluster_methods Measurement Methods cluster_uv_steps start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock serial_dilute Create Serial Dilution in Microplate prep_stock->serial_dilute add_buffer Add Aqueous Buffer serial_dilute->add_buffer incubate Incubate at Controlled Temperature add_buffer->incubate nephelometry Nephelometry: Measure Light Scattering incubate->nephelometry uv_method Direct UV Method filter Filter to Remove Precipitate incubate->filter analyze Analyze Data and Determine Solubility nephelometry->analyze measure_uv Measure UV Absorbance of Filtrate filter->measure_uv measure_uv->analyze end End analyze->end

Figure 2. General Workflow for Experimental Solubility Determination.

Conclusion

References

Navigating the Stability of N-(Azido-peg4)-n-bis(peg4-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of N-(Azido-peg4)-n-bis(peg4-acid), a trifunctional PEG linker critical in the development of advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted therapeutics. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of experimental results and the quality of the final product.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of N-(Azido-peg4)-n-bis(peg4-acid). The recommendations below are synthesized from best practices for similar PEGylated and azide-containing compounds.

Storage Conditions: For optimal stability, N-(Azido-peg4)-n-bis(peg4-acid) should be stored at low temperatures and protected from environmental factors that can accelerate degradation.

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Protects against oxidation of the polyethylene (B3416737) glycol backbone.
Light Protect from lightAzide (B81097) groups can be sensitive to UV light, potentially leading to degradation.
Moisture Store in a desiccated environmentPrevents hydrolysis of the compound and maintains the integrity of the carboxylic acid groups.

Handling Procedures: To ensure the longevity and performance of the reagent, the following handling procedures are recommended:

  • Equilibration: Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

  • Solvent Selection: For reconstitution, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Solution Storage: Prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be stored at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

The stability of N-(Azido-peg4)-n-bis(peg4-acid) is influenced by its three key structural components: the azide group, the polyethylene glycol (PEG) chains, and the terminal carboxylic acid groups. Understanding the potential degradation pathways for each of these is essential for designing stable formulations and analytical methods.

cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products N-(Azido-peg4)-n-bis(peg4-acid) N-(Azido-peg4)-n-bis(peg4-acid) Oxidative_Degradation Oxidative Degradation (PEG Backbone) N-(Azido-peg4)-n-bis(peg4-acid)->Oxidative_Degradation O2, Metal Ions Hydrolytic_Cleavage Hydrolytic Cleavage (Ester Impurities) N-(Azido-peg4)-n-bis(peg4-acid)->Hydrolytic_Cleavage H2O, pH Photodegradation Photodegradation (Azide Group) N-(Azido-peg4)-n-bis(peg4-acid)->Photodegradation UV Light Thermal_Degradation Thermal Degradation (Azide Group) N-(Azido-peg4)-n-bis(peg4-acid)->Thermal_Degradation Heat Aldehydes_Ketones Aldehydes, Ketones, Formates Oxidative_Degradation->Aldehydes_Ketones PEG_Fragments PEG Fragments Oxidative_Degradation->PEG_Fragments Hydrolytic_Cleavage->PEG_Fragments Nitrogen_Gas Nitrogen Gas Photodegradation->Nitrogen_Gas Amine_Derivatives Amine Derivatives Photodegradation->Amine_Derivatives Thermal_Degradation->Nitrogen_Gas

Figure 1. Potential degradation pathways for N-(Azido-peg4)-n-bis(peg4-acid).

2.1. Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chains are susceptible to oxidation, which can be initiated by heat, light, and trace metal ions. This process can lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and formates.

2.2. Stability of the Azide Group: The azide functional group is generally stable under common bioconjugation conditions. However, it can be sensitive to:

  • Thermal Stress: Elevated temperatures can lead to the decomposition of the azide group, often with the evolution of nitrogen gas.

  • Photodegradation: Exposure to UV light can also induce the degradation of the azide moiety.

  • Reduction: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines.

2.3. Stability of the Carboxylic Acid Groups: The terminal carboxylic acid groups are generally stable. However, under certain conditions, they can undergo esterification if alcohols are present, especially in the presence of an acid catalyst. The presence of ester impurities from the manufacturing process could also be a source of instability through hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of N-(Azido-peg4)-n-bis(peg4-acid) involves forced degradation studies and the development of a stability-indicating analytical method.

3.1. Forced Degradation Studies: Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways. These studies are crucial for developing a stability-indicating method.

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPrimarily assesses the stability of any potential ester impurities.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPrimarily assesses the stability of any potential ester impurities.
Oxidation 3% H₂O₂ at room temperature for 24 hoursInduces oxidation of the PEG backbone.
Thermal Stress Solid-state at 80°C for 48 hoursAssesses the thermal stability of the azide group and the overall molecule.
Photostability Exposure to ICH-compliant light source (UV and visible)Evaluates the light sensitivity of the azide group.

3.2. Stability-Indicating Analytical Method: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance and the increase in the concentration of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a suitable detector is often the method of choice.

cluster_workflow Stability-Indicating Method Development Workflow Forced_Degradation Perform Forced Degradation Studies Develop_HPLC_Method Develop HPLC Method (Column, Mobile Phase, Gradient) Forced_Degradation->Develop_HPLC_Method Peak_Purity Assess Peak Purity (e.g., with DAD or MS) Develop_HPLC_Method->Peak_Purity Method_Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Method_Validation Stability_Testing Conduct Long-Term and Accelerated Stability Testing Method_Validation->Stability_Testing

Technical Guide on the Safe Handling of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety considerations for N-(Azido-peg4)-n-bis(peg4-acid), a trifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on data from structurally related molecules containing azide (B81097) and polyethylene (B3416737) glycol (PEG) moieties.

Chemical Identification and Physical Properties

While specific data for N-(Azido-peg4)-n-bis(peg4-acid) is not publicly available, the properties of similar compounds suggest it is likely a colorless to slightly yellow oil or solid.[3] The hydrophilic PEG4 spacer enhances solubility in aqueous media.[3][4]

Table 1: Physicochemical Data of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG4-carbonyl)-N-bis(PEG4-acid)2771424-45-2C33H62N4O17786.9>96%
Azido-PEG4-Acid1257063-35-6C11H21N3O6291.3>95%
N-(Azido-PEG4)-N-bis(PEG4-NHS ester)2353409-90-0C41H68N6O21981.02≥95%
N-(Azido-PEG4)-N-bis(PEG2-acid)-C24H46N4O12582.7>96%

Data sourced from supplier information.[3][5][6][7]

Hazard Identification and Precautionary Statements

Based on the safety data for analogous compounds, N-(Azido-peg4)-n-bis(peg4-acid) should be handled as a potentially hazardous chemical. The primary hazards are associated with the azide functional group and the acidic nature of the terminal carboxyl groups.

Table 2: GHS Hazard and Precautionary Statements for a Structurally Similar Compound (N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester)

Hazard StatementCodePrecautionary StatementCode
Harmful if swallowed.H302Obtain special instructions before use.P201
Causes skin irritation.H315Do not handle until all safety precautions have been read and understood.P202
Causes serious eye irritation.H319Do not breathe dust.P260
May cause respiratory irritation.H335Wash thoroughly after handling.P264
May damage fertility or the unborn child.H360Do not eat, drink or smoke when using this product.P270
Suspected of damaging fertility or the unborn child.H361Wear protective gloves/ protective clothing/ eye protection/ face protection.P280
May cause damage to organs through prolonged or repeated exposure.H373Store locked up.P405
Dispose of contents/ container to an approved disposal facility.P501

Data is for N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester and should be considered indicative for the target compound.[8]

Potential Hazards:

  • Azide Group: Organic azides can be energetic materials, though the risk is generally lower for molecules with a high carbon-to-nitrogen ratio. Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[8]

  • Acidic Groups: The carboxylic acid moieties can cause skin and eye irritation.[8]

  • Inhalation: May cause respiratory irritation.[8]

  • Ingestion: Harmful if swallowed.[8]

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling N-(Azido-peg4)-n-bis(peg4-acid) and similar PEGylated linkers in a research setting.

3.1. Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a chemical fume hood.[8]

  • Eye and Face Protection: Wear chemical-resistant safety goggles.[8]

  • Hand Protection: Wear chemical-resistant gloves.[8]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[8]

3.2. Handling and Use

  • This product should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[8]

  • For bioconjugation reactions, use anhydrous solvents like DMF or DMSO to maintain reactivity.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • The recommended storage temperature is -20°C.[9][10][11][12]

  • Keep away from heat, sparks, and open flames.[8]

  • Store away from oxidizing agents.[8]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
Skin Contact Immediately wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

Accidental Release Measures

  • Environmental Precautions: Do not allow the material to enter drains or watercourses.[8]

  • Methods for Cleaning Up: Mix with sand or another suitable inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[8]

Disposal Considerations

  • Dispose of this chemical and its container as special waste.

  • Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of N-(Azido-peg4)-n-bis(peg4-acid) from receipt to disposal.

SafeHandlingWorkflow A Receipt of Compound B Review Safety Data Sheet (or analogous compound data) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Weighing and Dissolving D->E F Chemical Reaction/Experiment E->F G Temporary Storage of Unused Reagent F->G Unused Reagent I Waste Disposal F->I Waste from Experiment K Accidental Spill? F->K H Store at -20°C in a sealed, desiccated container G->H J Dispose as Hazardous Waste via Licensed Disposal Company I->J L Follow Spill Cleanup Protocol: - Evacuate Area - Use Absorbent Material - Dispose as Hazardous Waste K->L Yes

Caption: Safe handling workflow for N-(Azido-peg4)-n-bis(peg4-acid).

References

An In-depth Technical Guide to Branched PEG Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and drug delivery, utilized to enhance the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life.[][2] While linear PEG linkers have been traditionally employed, branched PEG linkers are gaining prominence due to their unique structural advantages.[3][4][5] This guide provides a comprehensive technical overview of branched PEG linkers, covering their core concepts, quantitative properties, experimental protocols, and applications, with a focus on their role in advanced drug delivery systems like antibody-drug conjugates (ADCs).

Core Concepts: The Advantages of Branched Architecture

Branched PEG linkers consist of multiple PEG chains emanating from a central core, offering several distinct advantages over their linear counterparts.[3][6] This multi-arm structure provides a larger hydrodynamic volume, which imparts a superior "stealth" effect, more effectively shielding the conjugated molecule from enzymatic degradation and recognition by the immune system.[7] This enhanced shielding leads to a significantly prolonged plasma half-life and reduced immunogenicity.[8][9]

Furthermore, the branched architecture allows for the attachment of multiple payload molecules to a single linker, enabling a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation, a common challenge with hydrophobic drugs.[5][7] This capability is crucial for enhancing the potency of targeted therapies. Various branched architectures exist, including Y-shaped and multi-arm star-shaped PEGs, each offering specific benefits for different applications.[10][11]

Quantitative Data: A Comparative Analysis

The selection of an appropriate linker is a critical decision in the development of bioconjugates. The following tables summarize key quantitative data comparing the properties of different PEG linkers and the pharmacokinetic profiles of molecules conjugated with them.

Table 1: Physicochemical Properties of Branched PEG Linkers

Product NameMolecular Weight (MW)Polydispersity Index (PDI)Functional GroupPurity
4-Arm PEG-Succinimidyl GlutarAmide (GAS), 10k10,000 Da1.02-1.05NHS Ester≥ 95%
N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt600.7 DaMonodisperseAmine, Acid97%
N-(Amine-PEG4)-N-bis(PEG4-acid), TFA salt874.9 DaMonodisperseAmine, Acid95%
N-bis(Amine-PEG8)-N-(PEG8-acid), HCl salt1232.5 DaMonodisperseAmine, Acid98%

Data compiled from product specifications.[5][12]

Table 2: Comparative Pharmacokinetic Data of PEGylated Molecules

MoleculePEG ArchitecturePEG Molecular WeightHalf-life (t½) in RatsBioavailability (SC)Reference
PEG40Double-branched40 kDa-~20%[8]
PEG40Double-branched40 kDa-~69% (in cynomolgus monkeys)[8]
Pegylated Liposomal DoxorubicinLinear (on liposome (B1194612) surface)-20-30 hours (in humans)-[13]

This table illustrates the significant impact of PEGylation on pharmacokinetic parameters. Direct comparative data for various branched PEGs linked to the same biomolecule is often specific to proprietary drug development programs and less frequently published in comprehensive tables.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and application of branched PEG linkers.

Protocol 1: Synthesis of 4-Arm PEG-NHS Ester from 4-Arm PEG-OH

This protocol is adapted from the synthesis of 4-arm PEG-nitrophenyl carbonate and modified for the preparation of an NHS ester, a common amine-reactive functional group.

Materials:

  • 4-Arm PEG-OH (pentaerythritol core)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Arm PEG-OH in anhydrous DCM.

  • Activation: In a separate flask, dissolve a 3-molar excess of DSC per hydroxyl group of the PEG in anhydrous DCM.

  • Reaction: Slowly add the 4-Arm PEG-OH solution dropwise to the DSC solution. Add a slight molar excess of TEA or DIPEA to the reaction mixture. Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Evaporation: After the reaction is complete, evaporate the DCM under reduced pressure.

  • Precipitation and Washing: Dissolve the crude product in a minimal amount of DCM. Precipitate the product by adding the solution to a large volume of cold anhydrous diethyl ether. Centrifuge the mixture to pellet the product and decant the supernatant. Repeat this precipitation step three times to remove unreacted reagents.

  • Drying: Dry the final product under vacuum overnight. The resulting 4-Arm PEG-NHS ester should be stored under inert gas at -20°C.

Protocol 2: Conjugation of a Branched PEG-NHS Ester to an Antibody

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Branched PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Allow the vial of branched PEG-NHS ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC).[14] Equilibrate the SEC column with a suitable buffer (e.g., PBS). Load the quenched reaction mixture onto the column and collect the fractions corresponding to the purified antibody-PEG conjugate.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Mandatory Visualizations

Signaling Pathway: Cellular Uptake and Intracellular Trafficking of an ADC

The following diagram illustrates the generalized pathway of an antibody-drug conjugate (ADC) with a branched PEG linker from binding to a cell surface receptor to the release of the cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Branched PEG ADC Receptor Target Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cellular Apoptosis Payload->Apoptosis 5. Induction of Apoptosis

Caption: Cellular uptake and mechanism of action of a branched PEG ADC.

Experimental Workflow: Synthesis and Characterization of a Branched PEG ADC

This diagram outlines the key steps involved in the creation and analysis of an antibody-drug conjugate utilizing a branched PEG linker.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization start Start: Branched PEG-OH & Antibody synthesis Step 1: Synthesis of Branched PEG-NHS (Activation) start->synthesis conjugation Step 2: Conjugation of PEG-NHS to Antibody synthesis->conjugation quenching Step 3: Quenching of Reaction conjugation->quenching purification Step 4: Purification by Size-Exclusion Chromatography (SEC) quenching->purification sds_page Step 5a: SDS-PAGE (Purity & MW Shift) purification->sds_page mass_spec Step 5b: Mass Spectrometry (DAR Determination) purification->mass_spec end End: Characterized ADC sds_page->end mass_spec->end

Caption: Workflow for branched PEG ADC synthesis and characterization.

Branched PEG linkers offer significant advantages for the development of advanced bioconjugates, particularly in the realm of targeted drug delivery. Their unique architecture leads to improved pharmacokinetic properties and allows for higher drug loading, ultimately enhancing therapeutic efficacy. The selection of the optimal branched PEG linker requires careful consideration of its physicochemical properties and the specific requirements of the therapeutic application. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of branched PEG technology in their drug development endeavors.

References

The Azide Group: A Lynchpin in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a cornerstone in the field of bioconjugation, enabling the precise and stable covalent modification of biomolecules in complex biological environments. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for a wide array of applications, from fundamental biological research to the development of targeted therapeutics. This technical guide provides a comprehensive overview of the azide group's role in bioconjugation, detailing the core chemical reactions, providing experimental protocols, and presenting quantitative data to inform experimental design.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation stems from its participation in "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate minimal and inoffensive byproducts.[1] Crucially, these reactions are bioorthogonal, meaning they proceed within living systems without interfering with native biochemical processes.[] The azide's reactivity is highly specific towards certain reaction partners, primarily phosphines and alkynes, which are absent in most biological systems.[][3] This exquisite selectivity allows for the targeted labeling and modification of biomolecules.[4]

There are three primary bioorthogonal reactions involving the azide group that have revolutionized bioconjugation:

  • Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an ortho-ester group. The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[4][5] A key advantage of the Staudinger ligation is that it is metal-free.[] There are also "traceless" versions of this reaction where the phosphine oxide byproduct is not incorporated into the final conjugate.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction, often considered the quintessential "click" reaction, involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[1] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate and control the regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole linkage.[6][7] While extremely robust, the requirement for a copper catalyst can be a limitation for in vivo applications due to concerns about cytotoxicity.[8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative. The ring strain in molecules like dibenzocyclooctyne (DBCO) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a metal catalyst.[10][11] This has made SPAAC the premier choice for bioconjugation in living cells and whole organisms.[12][13]

Quantitative Data on Azide Bioconjugation Reactions

The choice of bioconjugation strategy often depends on factors such as the desired reaction rate, the biological environment, and the nature of the biomolecule being modified. The following tables summarize key quantitative data for the primary azide-based bioconjugation reactions to aid in this selection process.

Reaction TypeReactant PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeYieldKey AdvantagesKey Limitations
Staudinger Ligation Engineered Phosphine0.002 - 0.2Hours to daysModerate to High[14]Metal-free, BioorthogonalSlower kinetics compared to click chemistry
CuAAC Terminal Alkyne1 - 100[6]Minutes to hours[15]High to Quantitative[8]Very fast kinetics, High yield, Simple reactantsRequires cytotoxic copper catalyst
SPAAC Strained Cyclooctyne (e.g., DBCO)0.1 - 1.0[7]HoursHighMetal-free, Excellent for live-cell imagingCyclooctyne reagents can be sterically bulky

Key Bioconjugation Reactions and Workflows

The versatility of the azide group has led to its application in a multitude of experimental workflows. The following diagrams, rendered in the DOT language, illustrate the fundamental reaction mechanisms and a common application in the synthesis of Antibody-Drug Conjugates (ADCs).

Staudinger_Ligation Azide R1-N3 (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine R2-P(Ph)2 (Engineered Phosphine) Phosphine->AzaYlide Amide R1-NH-C(O)-R2 (Amide Bond) AzaYlide->Amide Intramolecular Rearrangement & Hydrolysis

Staudinger Ligation Mechanism

CuAAC_Reaction Azide R1-N3 (Azide) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

SPAAC_Reaction Azide R1-N3 (Azide) Triazole Triazole Product Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole [3+2] Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Functionalization cluster_drug_prep Drug-Linker Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Antibody Antibody Azide_Antibody Azide-Functionalized Antibody Antibody->Azide_Antibody Introduce Azide Group Click_Reaction CuAAC or SPAAC Azide_Antibody->Click_Reaction Drug Cytotoxic Drug Alkyne_Drug Alkyne-Functionalized Drug-Linker Drug->Alkyne_Drug Attach Alkyne Linker Alkyne_Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Experimental Protocols

Detailed methodologies are critical for the successful implementation of azide-based bioconjugation. Below are representative protocols for the key reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.

  • Alkyne-functionalized fluorescent dye (10 mM stock in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (100 mM stock in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (200 mM stock in water).

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).

  • Protein labeling buffer (e.g., 1.5x PBS).

Methodology:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.[16]

  • Reaction Setup: In a separate microcentrifuge tube, combine the azide-modified protein solution with the alkyne-functionalized dye. The molar ratio of dye to protein is typically between 4:1 and 10:1.[16]

  • Add the Cu(I)-THPTA catalyst premix to the protein-dye mixture. A typical final concentration for the catalyst is 25 equivalents relative to the azide.[16]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.[16]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[16]

  • Purification: Purify the resulting fluorescently labeled protein using size-exclusion chromatography or another suitable method to remove unreacted dye and catalyst components.[16]

  • Analysis: Characterize the final conjugate to determine the degree of labeling and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.

Materials:

  • Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz) to introduce azides onto cell surface glycans.

  • DBCO-functionalized fluorescent dye (1 mM stock in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium.

Methodology:

  • Cell Preparation: Culture cells in the presence of an appropriate azido-sugar to achieve metabolic labeling of cell surface glycans.[17]

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated azido-sugar.[13]

  • Labeling Reaction: Dilute the DBCO-functionalized fluorescent dye in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

  • Incubation: Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Final Wash: Wash the cells three times with ice-cold PBS to remove unreacted dye.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Staudinger Ligation for Bioconjugation

This protocol provides a general procedure for the Staudinger ligation between an azide-containing biomolecule and a phosphine-labeled probe.

Materials:

  • Azide-functionalized biomolecule in an aqueous buffer (pH 7.0-8.0).

  • Engineered phosphine reagent (e.g., phosphine-FLAG) (10 mM stock in a water-miscible organic solvent like DMSO).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule with the engineered phosphine reagent. A 2- to 5-fold molar excess of the phosphine reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., mass spectrometry).

  • Purification: Purify the resulting conjugate using a method suitable for the biomolecule of interest (e.g., dialysis, size-exclusion chromatography) to remove the excess phosphine reagent and the phosphine oxide byproduct.

Conclusion

The azide group, through its participation in a suite of robust and bioorthogonal reactions, has fundamentally transformed the landscape of bioconjugation. The Staudinger ligation, CuAAC, and SPAAC provide a versatile toolkit for the precise chemical modification of biomolecules in environments ranging from in vitro solutions to living organisms. The ability to introduce a small, stable, and highly selective reactive handle has empowered researchers across disciplines to probe complex biological systems with unprecedented detail and to construct novel therapeutic and diagnostic agents. As the field of chemical biology continues to evolve, the azide group is certain to remain a central and indispensable tool for innovation.

References

The Lynchpin of Bioconjugation: A Technical Guide to Terminal Carboxylic Acids in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and bioconjugation, Polyethylene (B3416737) Glycol (PEG) linkers have become indispensable tools. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules is well-documented.[1][2][3] Central to the versatility of many PEG linkers is the terminal carboxylic acid (-COOH) functional group. This reactive moiety serves as a critical anchor point for the covalent attachment of PEG to a wide array of biomolecules, nanoparticles, and surfaces, enabling the development of sophisticated drug delivery systems, diagnostics, and research reagents.

This in-depth technical guide explores the core functions of terminal carboxylic acids in PEG linkers. We will delve into the fundamental chemistry of their activation and conjugation, provide detailed experimental protocols, present quantitative data on reaction efficiencies and stability, and illustrate key concepts with logical and experimental workflow diagrams.

The Core Functionality: A Gateway to Stable Bioconjugation

The primary role of the terminal carboxylic acid on a PEG linker is to serve as a precursor for the formation of a stable amide bond with a primary amine.[4][5] Amines are abundant in biological molecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[4] The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.

The most common and robust method for this activation in bioconjugation is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The Activation and Conjugation Process:

  • Activation: EDC reacts with the terminal carboxylic acid of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: This intermediate is prone to hydrolysis. The addition of NHS rapidly converts the O-acylisourea into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions, allowing for a more efficient subsequent conjugation step.

  • Conjugation: The NHS ester of the PEG linker readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle) to form a highly stable amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and proceeds under mild, aqueous conditions, which are crucial for maintaining the structural integrity and biological activity of sensitive biomolecules.

Data Presentation: Quantitative Insights into Linker Performance

The following tables summarize key quantitative data related to the stability of the resulting amide bond, the efficiency of the conjugation process, and the impact of PEGylation on biomolecules.

Table 1: Comparative Stability of Amide vs. Ester Linkages

Amide bonds are significantly more stable than ester bonds, particularly under physiological conditions where esterases are present. This superior stability is a key reason for the widespread use of carboxyl-terminated PEG linkers for creating long-circulating bioconjugates.[8][9][10]

Linkage TypeHydrolytic ConditionHalf-Life/StabilityReference(s)
Amide pH 7 Water (uncatalyzed)Estimated up to 1000 years[11]
Amide Human PlasmaGenerally high stability, less susceptible to enzymatic cleavage[12]
Ester pH 7 WaterSignificantly shorter than amides, prone to hydrolysis[13][14]
Ester Human PlasmaRapidly hydrolyzed by esterases[12][15]
Ester Buffer (pH 7.4)Half-life can range from hours to days depending on structure[14]

Note: Specific half-lives are highly dependent on the molecular structure surrounding the linkage and the specific conditions.

Table 2: Representative Efficiency of PEG-COOH Conjugation and Purification

The efficiency of PEGylation and the purity of the final conjugate are critical parameters in drug development.

ProcessSubstrate/MethodEfficiency/PurityKey FactorsReference(s)
Conjugation Efficiency EDC/NHS coupling of PEG-COOH to amine-functionalized moleculesYields can be high, but are substrate-dependent. Can be optimized by adjusting pH and reagent ratios.pH, molar ratio of EDC/NHS to PEG-COOH, reaction time, buffer composition[6]
Purification Purity Anion-Exchange Chromatography of PEGylated Bovine Serum Albumin>90% purityResin type, elution gradient, PEG size[16]
Purification Purity Cation-Exchange Chromatography followed by HIC of PEGylated Lysozyme~95% purity after CEXpH, salt concentration, hydrophobicity of protein and PEG[17]
Table 3: Impact of PEGylation via Amide Linkage on Bioconjugate Properties

PEGylation of therapeutic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties.

BioconjugatePEG SizeImpactQuantitative ChangeReference(s)
Affibody-Drug Conjugate4 kDaIncreased half-life, decreased cytotoxicity2.5-fold increase in half-life, 4.5-fold reduction in cytotoxicity[18]
Affibody-Drug Conjugate10 kDaIncreased half-life, decreased cytotoxicity11.2-fold increase in half-life, 22-fold reduction in cytotoxicity[18]
Recombinant Methioninase5 kDa (Hyper-PEGylated)Increased PEGylation, retained activity13 PEG chains per subunit, ~15-20% activity retained[4]

Experimental Protocols

The following are detailed methodologies for the activation of PEG-carboxylic acids and their conjugation to proteins and nanoparticles.

Protocol 1: EDC/NHS Activation of PEG-Carboxylic Acid and Conjugation to a Protein

Objective: To covalently attach a carboxylated PEG linker to primary amines (lysine residues and N-terminus) of a target protein.

Materials:

  • PEG-linker with a terminal carboxylic acid (e.g., HO-PEG-COOH)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) column

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of the protein in Conjugation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of PEG-COOH in Activation Buffer.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

  • Activation of PEG-COOH:

    • In a microcentrifuge tube, combine the PEG-COOH solution with the EDC and Sulfo-NHS solutions.

    • A typical starting molar ratio is 1:2:5 (PEG-COOH:EDC:Sulfo-NHS). This ratio may require optimization.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated PEG-linker solution to the protein solution. A 10- to 50-fold molar excess of the activated PEG linker over the protein is a common starting point.

    • The final pH of the reaction mixture should be between 7.2 and 7.5. Adjust with the Conjugation Buffer if necessary.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker and byproducts by SEC or IEX.

    • For SEC, use a column with a suitable molecular weight cutoff to separate the larger PEGylated protein from the smaller, unreacted components.

    • For IEX, the charge of the protein will be altered by PEGylation, allowing for separation from the unmodified protein.[][20]

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

    • Use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation (number of PEG chains per protein).

    • Assess the biological activity of the PEGylated protein using a relevant functional assay.

Protocol 2: Functionalization of Amine-Coated Nanoparticles with PEG-Carboxylic Acid

Objective: To attach a carboxylated PEG linker to the surface of amine-functionalized nanoparticles to improve their colloidal stability and biocompatibility.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles)

  • PEG-linker with a terminal carboxylic acid

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing/Conjugation Buffer: PBS, pH 7.4

  • Ultrasonic bath/sonicator

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Sonicate the suspension to ensure a uniform dispersion.

  • Activation of PEG-COOH:

    • Dissolve the PEG-COOH in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add EDC and NHS to the PEG-COOH solution. A molar ratio of 1:1.2:1.2 (PEG-COOH:EDC:NHS) is a good starting point.

    • Allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the activated PEG-NHS ester solution to the dispersed nanoparticle suspension. The amount of PEG linker to add will depend on the desired surface density and should be optimized.

    • Adjust the pH of the mixture to 7.4 with PBS.

    • React for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Washing and Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and time will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted PEG linker and byproducts.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

  • Characterization:

    • Confirm successful PEGylation by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation.

    • Measure the change in hydrodynamic diameter and zeta potential using dynamic light scattering (DLS) to assess the colloidal stability.

    • Use thermogravimetric analysis (TGA) to quantify the amount of PEG grafted onto the nanoparticle surface.

Mandatory Visualizations

Diagram 1: Activation of Terminal Carboxylic Acid

Activation_of_Carboxylic_Acid cluster_reactants Reactants cluster_intermediates Intermediates PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS NHS PEG_NHS PEG-NHS Ester (semi-stable) NHS->PEG_NHS O_Acylisourea->PEG_NHS + NHS

Caption: EDC/NHS activation of a PEG-terminal carboxylic acid to form a semi-stable NHS ester.

Diagram 2: Experimental Workflow for Protein PEGylation

Protein_PEGylation_Workflow Start Start: Prepare Reagents Activate 1. Activate PEG-COOH with EDC/NHS Start->Activate Conjugate 2. Conjugate to Protein (amine groups) Activate->Conjugate Quench 3. Quench Reaction (e.g., with Tris) Conjugate->Quench Purify 4. Purify Conjugate (SEC or IEX) Quench->Purify Characterize 5. Characterize Product (SDS-PAGE, MS, Activity Assay) Purify->Characterize End End: Purified PEG-Protein Characterize->End

Caption: A typical workflow for the conjugation of a protein with a carboxylated PEG linker.

Diagram 3: Role of Carboxylated PEG Linkers in Drug Delivery

Drug_Delivery_Enhancement cluster_synthesis Bioconjugate Synthesis cluster_benefits Improved Pharmacokinetics Drug Therapeutic Drug (with amine) Conjugation EDC/NHS Amide Bond Formation Drug->Conjugation PEG_COOH PEG-COOH Linker PEG_COOH->Conjugation PEG_Drug PEGylated Drug Conjugation->PEG_Drug Solubility Increased Solubility PEG_Drug->Solubility Stability Enhanced Stability (Protection from enzymes) PEG_Drug->Stability Circulation Prolonged Circulation (Reduced renal clearance) PEG_Drug->Circulation Immunogenicity Reduced Immunogenicity PEG_Drug->Immunogenicity Outcome Enhanced Therapeutic Efficacy Solubility->Outcome Stability->Outcome Circulation->Outcome Immunogenicity->Outcome

References

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide (B81097) group and two terminal carboxylic acid moieties, allows for the precise and controlled conjugation of multiple molecular entities. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable asset in the design of novel therapeutics and research reagents.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG linker designed for advanced bioconjugation strategies. The azide group serves as a reactive handle for "click chemistry," specifically the Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The two carboxylic acid groups can be activated to form stable amide bonds with primary amines.[2]

Physicochemical Data
PropertyValueSource
Molecular Formula C33H62N4O17[4]
Molecular Weight 786.86 g/mol [4]
Purity Typically >95%[5][6]
Appearance White to off-white solid or oil-
Solubility Soluble in water, DMSO, DMF, and DCM[7]
Storage Conditions Store at -20°C, protect from moisture[7]

Key Applications in Drug Development and Research

The trifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) makes it a versatile linker for a variety of applications, most notably in the construction of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. N-(Azido-peg4)-n-bis(peg4-acid) is an ideal linker for PROTACs as it allows for the conjugation of a ligand for the target protein and a ligand for an E3 ligase. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC.[1]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of a PROTAC, which brings a target protein and an E3 ligase into proximity to induce protein degradation.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Bioconjugation and Drug Delivery

The azide and carboxylic acid functionalities allow for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads. This makes N-(Azido-peg4)-n-bis(peg4-acid) a useful tool for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[8] The ability to conjugate two different molecules to the carboxylic acid arms allows for the creation of multifunctional constructs.

Experimental Protocols

The following are detailed protocols for the key reactions involving N-(Azido-peg4)-n-bis(peg4-acid). These are general guidelines and may require optimization for specific applications.

Amide Bond Formation via EDC/HATU Coupling

This protocol describes the activation of the carboxylic acid groups for reaction with a primary amine-containing molecule.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF in a reaction vessel.

  • Add the amine-containing molecule (2-2.2 equivalents) to the solution.

  • In a separate vial, dissolve EDC (2.2 equivalents) and HATU (2.2 equivalents) in anhydrous DMF.

  • Add the EDC/HATU solution to the reaction mixture.

  • Add DIPEA (4 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Linker N-(Azido-peg4)-n-bis(peg4-acid) Reaction Amide Coupling Reaction Linker->Reaction Amine Amine-containing Molecule Amine->Reaction EDC_HATU EDC / HATU (Activating Agents) EDC_HATU->Reaction DIPEA DIPEA (Base) DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product Conjugated Product Purification->Product

Caption: Workflow for amide bond formation using N-(Azido-peg4)-n-bis(peg4-acid).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group and a terminal alkyne-containing molecule.[9]

Materials:

  • Azide-functionalized molecule (from the previous step)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

  • Solvent (e.g., a mixture of t-BuOH/H2O or DMF)

  • Reaction vessel

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • If using a ligand, add TBTA (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.1-1.0 equivalents).

  • Prepare an aqueous solution of CuSO4·5H2O (0.01-0.1 equivalents).

  • Initiate the reaction by adding the sodium ascorbate solution, followed by the CuSO4·5H2O solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, purify the product using appropriate chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free "click" reaction is ideal for biological applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized molecule

  • DBCO-containing molecule

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Reaction vessel

Procedure:

  • Dissolve the azide-functionalized molecule in the reaction buffer.

  • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) and add it to the reaction mixture (typically 1.1-2 equivalents). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid precipitation.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress.

  • Purify the final conjugate using size-exclusion chromatography or other suitable methods.

Logical Relationship of Reactions for PROTAC Synthesis

The following diagram illustrates the sequential use of these reactions to synthesize a PROTAC.

PROTAC_Synthesis_Logic Start N-(Azido-peg4)-n-bis(peg4-acid) Amide_Coupling Amide Coupling (with E3 Ligase Ligand) Start->Amide_Coupling Intermediate Azide-PEG-E3 Ligase Ligand Intermediate Amide_Coupling->Intermediate Click_Chemistry Click Chemistry (CuAAC or SPAAC) (with Target Protein Ligand) Intermediate->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC

Caption: Logical flow for synthesizing a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid).

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a powerful and versatile tool for researchers and drug development professionals. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, enables the construction of complex and highly functional biomolecules. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this linker in the synthesis of PROTACs, ADCs, and other advanced bioconjugates. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

Methodological & Application

Application Notes and Protocols for N-(Azido-peg4)-n-bis(peg4-acid) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of biomolecules using the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile linker possesses an azide (B81097) moiety for click chemistry reactions and two carboxylic acid groups for stable amide bond formation with primary amines. This dual functionality allows for the site-specific and covalent linkage of multiple molecules, making it a valuable tool in drug development, diagnostics, and various research applications.

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation strategies.[1][2] Its structure features a central nitrogen atom from which an azido-terminated PEG4 arm and two carboxylic acid-terminated PEG4 arms extend. The azide group enables highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[3][4] The two carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[5]

The PEG4 spacers provide hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugate. This trifunctional nature allows for the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), where two drug molecules can be attached to a single linker that is then conjugated to an antibody.

Data Presentation

The efficiency of the two-step conjugation process can be influenced by several factors, including the concentration of reactants, pH, and reaction time. The following table provides a summary of typical reaction parameters for the activation of the carboxylic acid groups and the subsequent click chemistry reaction.

ParameterEDC/NHS ActivationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Molar Excess (Linker:Biomolecule) 2-10 fold excess of activated linker to protein1.5-3 fold excess of alkyne-molecule to azide-linker
pH Activation: 4.5-7.2; Amine Reaction: 7.0-8.04.0-11.0
Reaction Time Activation: 15-30 min; Amine Reaction: 2 hours at RT or overnight at 4°C30-60 minutes at room temperature
Typical Yield >80%>90%

Experimental Protocols

This section details the step-by-step procedures for activating the carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) and subsequently performing a click chemistry reaction.

Activation of Carboxylic Acids via EDC/NHS Chemistry

This protocol describes the activation of the two carboxylic acid groups on the linker to form amine-reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer does not contain primary amines.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired amount of N-(Azido-peg4)-n-bis(peg4-acid) stock solution.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the N-(Azido-peg4)-n-bis(peg4-acid).

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated linker solution to the biomolecule solution. A 2 to 10-fold molar excess of the activated linker to the biomolecule is a recommended starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Functionalized Bioconjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the azide-functionalized bioconjugate.

Materials:

  • Azide-functionalized bioconjugate (from Protocol 3.1)

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-functionalized bioconjugate in Reaction Buffer.

    • Add the alkyne-modified molecule to the desired molar excess (e.g., 3-5 fold excess per azide).

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the reaction mixture.

    • Add sodium ascorbate to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted molecules, copper, and other reagents.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and use mass spectrometry to determine the final molecular weight and degree of labeling.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the bioconjugation protocol.

G cluster_activation Step 1: Activation of Carboxylic Acids cluster_conjugation1 Step 2: Amine Conjugation cluster_conjugation2 Step 3: Click Chemistry linker N-(Azido-peg4)-n-bis(peg4-acid) activated_linker Amine-Reactive NHS Ester linker->activated_linker Activation (pH 4.5-7.2) edc_nhs EDC / NHS edc_nhs->activated_linker azide_protein Azide-Functionalized Biomolecule activated_linker->azide_protein Amide Bond Formation (pH 7.0-8.0) protein Biomolecule (e.g., Protein, Antibody) with Primary Amines protein->azide_protein final_conjugate Final Bioconjugate azide_protein->final_conjugate Triazole Formation alkyne Alkyne-Modified Molecule alkyne->final_conjugate catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) catalyst->final_conjugate G start Start reagent_prep Prepare Reagents: - Linker Stock Solution - Biomolecule Solution start->reagent_prep activation Activate Linker with EDC and NHS reagent_prep->activation conjugation1 Conjugate Activated Linker to Biomolecule activation->conjugation1 quench1 Quench Reaction conjugation1->quench1 purification1 Purify Azide-Functionalized Biomolecule quench1->purification1 click_reagent_prep Prepare Click Chemistry Reagents: - Alkyne-Molecule - Copper Catalyst Solution purification1->click_reagent_prep click_reaction Perform CuAAC Reaction click_reagent_prep->click_reaction purification2 Purify Final Bioconjugate click_reaction->purification2 characterization Characterize Final Product (SDS-PAGE, Mass Spec) purification2->characterization end End characterization->end

References

Application Notes and Protocols for N-(Azido-peg4)-n-bis(peg4-acid) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. This versatile molecule features a central azide (B81097) (N₃) group for click chemistry and two terminal carboxylic acid (-COOH) groups for covalent attachment to amine-containing molecules. The tetraethylene glycol (peg4) spacers enhance hydrophilicity, improve the pharmacokinetic properties of the resulting conjugates, and provide a defined spacer length to minimize steric hindrance.[1][2]

This document provides detailed application notes and experimental protocols for the effective use of N-(Azido-peg4)-n-bis(peg4-acid) in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Key Features and Applications

Key Features:

  • Azide Group: Enables highly efficient and specific conjugation to alkyne- or cyclooctyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

  • Dual Carboxylic Acid Groups: Allow for the attachment of two amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation.[1]

  • Branched PEG4 Spacers: Improve the solubility and stability of the final conjugate, reduce immunogenicity, and can lead to a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[4][5]

Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG component can enhance the stability and solubility of the ADC.[4][6]

  • PROTACs: This linker is suitable for synthesizing PROTACs by connecting a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[3][7][8]

  • Bioconjugation: General tool for creating complex, multifunctional biomolecular structures for research and diagnostic purposes.[1]

  • Drug Delivery and Nanomedicine: Can be used to functionalize nanoparticles, liposomes, or other drug carriers to improve their targeting and pharmacokinetic profiles.[5]

Data Presentation

The following tables summarize representative quantitative data for bioconjugations involving PEG linkers. Note that specific results with N-(Azido-peg4)-n-bis(peg4-acid) may vary depending on the specific reactants and reaction conditions.

Table 1: Comparative Analysis of CuAAC and SPAAC Click Chemistry with PEG Linkers

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Fast (typically 30-60 minutes at room temperature)Generally slower than CuAAC, but can be complete in under an hour with reactive cyclooctynes
Biocompatibility Requires a copper catalyst, which can be cytotoxic. Ligands like THPTA can mitigate toxicity.Copper-free, making it highly biocompatible and suitable for in vivo applications.[9]
Reaction Yield Generally high and quantitative.Typically very high and quantitative.
pH Sensitivity Relatively insensitive to pH (works well in the 4-11 range).Insensitive to pH and can be performed under physiological conditions.[9]
Target Functional Groups Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)

Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs

Linker TypeTypical Achievable DARObservations
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.
Short-Chain PEG (e.g., PEG4, PEG8)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer improves the solubility of the payload and reduces aggregation, facilitating a more efficient conjugation process.[10]
Long-Chain PEG (e.g., PEG24)Can achieve high DARSlower plasma clearance and potentially stronger antitumor activity in some models.[5]

Table 3: In Vitro Stability of ADCs with Different Linker Chemistries

Linker TypeStability in Human Plasma (% Conjugate Remaining After 7 Days)Key Considerations
Amide (from EDC/NHS coupling)High (>95%)Highly stable and resistant to enzymatic cleavage.
Triazole (from click chemistry)High (>98%)Biologically inert and highly stable.
Hydrazone (pH-sensitive)Moderate (~60-80%)Designed to release the payload in the acidic environment of endosomes and lysosomes.[6]
Dipeptide (enzyme-cleavable)Variable (depends on peptide sequence)Cleaved by specific lysosomal proteases like cathepsin B.[6]

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid Groups and Conjugation to an Amine-Containing Molecule (e.g., an Antibody)

This protocol describes the activation of the two carboxylic acid groups on N-(Azido-peg4)-n-bis(peg4-acid) using EDC/NHS chemistry, followed by conjugation to primary amines on a protein.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired amount of N-(Azido-peg4)-n-bis(peg4-acid) stock solution.

    • Add Activation Buffer to the linker solution.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/sulfo-NHS relative to the linker.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule (e.g., antibody at 1-5 mg/mL in PBS). A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point for optimization.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient amine coupling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule from Protocol 1 to a terminal alkyne-containing molecule.

Materials:

  • Azide-functionalized bioconjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS, pH 7.4

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized bioconjugate and the alkyne-containing molecule in the Reaction Buffer.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • CuAAC Reaction:

    • In a reaction tube, combine the azide-functionalized bioconjugate and a 1.5- to 10-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

    • Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for a few minutes.

    • Add the copper/THPTA complex to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized molecule from Protocol 1 and a molecule containing a strained cyclooctyne (B158145) (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized bioconjugate

  • Strained cyclooctyne-containing molecule (e.g., DBCO-drug)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the azide-functionalized bioconjugate in the Reaction Buffer.

    • Prepare a stock solution of the strained cyclooctyne-containing molecule in anhydrous DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction:

    • Add a 2- to 10-fold molar excess of the strained cyclooctyne stock solution to the solution of the azide-functionalized bioconjugate.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (ideally <10%) to avoid denaturation of proteins.

    • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation using methods such as SDS-PAGE and mass spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Linker N-(Azido-peg4)-n-bis(peg4-acid) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activation Activated_Linker Activated Linker (NHS Ester) EDC_NHS->Activated_Linker Azide_Ab Azide-Antibody Conjugate Activated_Linker->Azide_Ab Amide Bond Formation Antibody Antibody (-NH2) Antibody->Azide_Ab ADC Final ADC Azide_Ab->ADC Click Chemistry (CuAAC or SPAAC) Alkyne_Drug Alkyne-Drug Alkyne_Drug->ADC Purification Purification (SEC / Dialysis) ADC->Purification Characterization Characterization (SDS-PAGE, MS, DAR) Purification->Characterization

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Mechanism of Action for a PROTAC Targeting the Androgen Receptor

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AR-PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.[10][11][12][13][14]

References

Application Notes and Protocols for N-(Azido-peg4)-n-bis(peg4-acid) in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the heterotrifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid), in the synthesis of antibody-drug conjugates (ADCs). This branched polyethylene (B3416737) glycol (PEG) linker is designed to conjugate a cytotoxic payload to an antibody, enhancing the therapeutic window of the targeted therapy. The linker's azide (B81097) group allows for bioorthogonal conjugation to an alkyne-modified payload via click chemistry, while the two carboxylic acid groups enable covalent attachment to amine residues on the antibody, such as lysine (B10760008).[1][2][3]

The PEG component of the linker serves to improve the hydrophilicity of the ADC, which can mitigate aggregation and improve pharmacokinetic properties.[4][5][6] This document outlines the chemical principles, experimental workflows, and detailed protocols for ADC synthesis using this advanced linker technology.

Chemical Principle

The synthesis of an ADC using N-(Azido-peg4)-n-bis(peg4-acid) is a two-stage process:

  • Antibody Modification : The two carboxylic acid moieties of the linker are activated to form reactive esters, typically N-hydroxysuccinimide (NHS) esters. These activated esters then react with primary amines (e.g., lysine residues) on the surface of the antibody to form stable amide bonds. This results in an antibody functionalized with an azide group.

  • Payload Conjugation : The azide-modified antibody is then reacted with a payload that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This reaction proceeds via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction, to form a stable triazole linkage.[1][7][8]

Experimental Protocols

Protocol 1: Activation of N-(Azido-peg4)-n-bis(peg4-acid) to its NHS Ester

This protocol describes the activation of the carboxylic acid groups of the linker to amine-reactive NHS esters.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) and NHS in anhydrous DMF or DMSO at a molar ratio of 1:2.2 (Linker:NHS).

  • Add DCC or EDC to the solution at a molar ratio of 1:2.1 relative to the linker.

  • Purge the reaction vessel with argon or nitrogen and seal it.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The resulting solution containing the activated N-(Azido-peg4)-n-bis(peg4-NHS ester) can be used directly in the next step or purified by chromatography if necessary.

Quantitative Parameters for Linker Activation:

ParameterRecommended ValueNotes
Molar Ratio (Linker:NHS)1:2.2A slight excess of NHS ensures complete activation.
Molar Ratio (Linker:DCC/EDC)1:2.1A slight excess of the coupling agent drives the reaction.
SolventAnhydrous DMF or DMSOAnhydrous conditions are crucial to prevent hydrolysis of the NHS ester.
Reaction Time12-18 hoursReaction progress can be monitored by TLC or LC-MS.
TemperatureRoom Temperature (20-25°C)
Protocol 2: Conjugation of Activated Linker to the Antibody

This protocol details the conjugation of the activated N-(Azido-peg4)-n-bis(peg4-NHS ester) to the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Activated N-(Azido-peg4)-n-bis(peg4-NHS ester) solution from Protocol 1

  • Desalting column (e.g., PD-10)

  • Reaction Buffer: PBS (pH 7.4-8.0)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 10-30 fold molar excess of the activated linker solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the azide-functionalized antibody to determine the degree of labeling (DOL).

Quantitative Parameters for Antibody Conjugation:

ParameterRecommended ValueNotes
Molar Excess of Linker10-30 foldThe optimal ratio should be determined empirically for each antibody.
Antibody Concentration5-10 mg/mLHigher concentrations can promote aggregation.
Reaction BufferPBS (pH 7.4-8.0)The pH should be slightly basic to ensure lysine residues are deprotonated and reactive.
Reaction Time2-4 hours at RT or overnight at 4°CLonger incubation times at 4°C can improve conjugation efficiency.
Organic Solvent< 10% (v/v)High concentrations of organic solvents can denature the antibody.
Protocol 3: Payload Conjugation via SPAAC (Click Chemistry)

This protocol describes the final step of conjugating the alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody from Protocol 2

  • Alkyne-functionalized payload (e.g., DBCO-payload)

  • Reaction Buffer: PBS (pH ~7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Dissolve the alkyne-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add a 1.5-5 fold molar excess of the payload solution to the azide-functionalized antibody solution.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purify the resulting ADC from unreacted payload and other impurities using methods such as SEC or HIC.[9]

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like UV-Vis spectroscopy, HIC-HPLC, and SDS-PAGE.[9]

Quantitative Parameters for Payload Conjugation:

ParameterRecommended ValueNotes
Molar Excess of Payload1.5-5 foldA slight excess of the payload drives the reaction to completion.
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction.[9]
Reaction Time4-12 hours at RT or 12-24 hours at 4°CReaction progress can be monitored by LC-MS analysis of the antibody.
Purification MethodSEC, HIC, or DialysisThe choice of purification method depends on the properties of the ADC and impurities.[9]

Visualizations

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation Linker N-(Azido-peg4)-n-bis(peg4-acid) Activation NHS, DCC/EDC in DMF/DMSO Linker->Activation Activate Carboxylic Acids ActivatedLinker N-(Azido-peg4)-n-bis(peg4-NHS ester) Activation->ActivatedLinker AzideAb Azide-Functionalized Antibody ActivatedLinker->AzideAb Antibody Antibody (mAb) Antibody->AzideAb Conjugate to Lysine Residues ADC Antibody-Drug Conjugate (ADC) AzideAb->ADC Payload Alkyne-Payload (e.g., DBCO-Drug) Payload->ADC SPAAC Click Chemistry

Caption: Workflow for ADC synthesis using N-(Azido-peg4)-n-bis(peg4-acid).

Chemical_Reaction_Pathway cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_click Payload Attachment (SPAAC) Linker Linker-COOH NHS_Ester Linker-NHS Linker->NHS_Ester + NHS, EDC Azide_Antibody Antibody-NH-CO-Linker-N3 NHS_Ester->Azide_Antibody Amide Bond Formation Antibody Antibody-NH2 Antibody->Azide_Antibody Final_ADC Final ADC Azide_Antibody->Final_ADC Triazole Formation Payload Payload-Alkyne Payload->Final_ADC

Caption: Chemical reaction pathway for ADC synthesis.

References

Application Notes and Protocols for Cell Surface Modification using N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile, trifunctional linker designed for advanced cell surface modification. This molecule incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, and two carboxylic acid groups for stable amide bond formation. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and minimize immunogenicity, making it an ideal tool for a wide range of applications in cell biology, immunology, and targeted drug delivery.[1]

This document provides detailed application notes and experimental protocols for the use of N-(Azido-peg4)-n-bis(peg4-acid) in cell surface engineering. The protocols outlined below are based on established methods for similar PEGylated linkers and should be optimized for specific cell types and applications.

Principle of Cell Surface Modification

The trifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) allows for a two-stage or a combined approach to cell surface modification.

  • Amine Coupling: The two carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues) on cell surface proteins, forming stable amide bonds. This serves to anchor the linker to the cell.[2][3]

  • Click Chemistry: The terminal azide group provides a bioorthogonal handle for the covalent attachment of molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[4] This allows for the specific and efficient labeling of the modified cells with a variety of payloads, such as fluorescent dyes, biotin, peptides, or therapeutic agents.[4][5]

Key Applications

  • Targeted Drug Delivery: Conjugate targeting ligands (e.g., antibodies, peptides) to the linker for cell-specific delivery of therapeutic agents.[6][7]

  • Cell Imaging and Tracking: Attach fluorescent probes to the azide group for real-time visualization and tracking of modified cells in vitro and in vivo.

  • Immunomodulation: Modify immune cell surfaces with specific antigens or immunomodulatory molecules to study or direct immune responses.[8]

  • Fundamental Cell Biology: Investigate the dynamics and interactions of cell surface molecules by specific labeling and pull-down assays.

Data Presentation

Table 1: Representative Quantitative Parameters for Cell Surface PEGylation

ParameterTypical Value/RangeMethod of DeterminationReference
PEGylation Efficiency
PEG Linkers per Antibody4-6Calculation from molar excess[9]
Click Chemistry Efficiency on Live Cells
Product Yield (Membrane Proteins)>18%Mass Spectrometry[10]
Product Yield (Cytosolic Proteins)0.8% - 14%Mass Spectrometry[10]
Cell Viability Post-PEGylation
Jurkat Cells>75%Trypan Blue Exclusion[10]

Note: These values are illustrative and depend on the specific cell type, linker concentration, and reaction conditions. Optimization is crucial for each experimental setup.

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification

This protocol first attaches the N-(Azido-peg4)-n-bis(peg4-acid) linker to the cell surface via its carboxylic acid groups and then uses the azide for a subsequent click chemistry reaction.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa, or primary cells)

  • Complete cell culture medium

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 100 mM Glycine in PBS

  • Alkyne- or DBCO-functionalized molecule of interest (e.g., fluorescent dye, biotin)

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • For SPAAC: No copper catalyst is required.

Workflow Diagram (Two-Step Modification):

TwoStepModification cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Click Chemistry Start Start Activate_Linker Activate Carboxylic Acids (EDC/NHS) Start->Activate_Linker Incubate_Cells Incubate Cells with Activated Linker Activate_Linker->Incubate_Cells Wash_Cells_1 Wash to Remove Excess Linker Incubate_Cells->Wash_Cells_1 Add_Payload Add Alkyne/DBCO -Payload Wash_Cells_1->Add_Payload Incubate_Click Incubate for Click Reaction Add_Payload->Incubate_Click Wash_Cells_2 Wash to Remove Excess Payload Incubate_Click->Wash_Cells_2 End End Wash_Cells_2->End

Caption: Workflow for two-step cell surface modification.

Procedure:

Step 1: Attachment of N-(Azido-peg4)-n-bis(peg4-acid) to the Cell Surface

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in Reaction Buffer to a concentration of 1 x 10^7 cells/mL.

  • Linker Activation:

    • Prepare a 10 mM stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMSO.

    • In a separate tube, for a final reaction volume of 1 mL, mix 10 µL of 100 mM EDC and 10 µL of 100 mM NHS in 80 µL of Activation Buffer.

    • Add 10 µL of the 10 mM linker stock solution to the EDC/NHS mixture and incubate for 15 minutes at room temperature to activate the carboxylic acids.

  • Conjugation:

    • Add the 100 µL of activated linker solution to the 1 mL of cell suspension.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove unreacted linker.

Step 2: Click Chemistry Reaction

For SPAAC (Copper-Free):

  • Reaction Setup: Resuspend the azide-modified cells in 1 mL of Reaction Buffer.

  • Add the DBCO-functionalized molecule of interest to a final concentration of 10-100 µM.

  • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unreacted payload. The cells are now ready for downstream applications.

For CuAAC (Copper-Catalyzed):

Caution: Copper can be toxic to cells. Use a biocompatible copper source and ligand, and optimize concentrations and incubation times to minimize cytotoxicity.

  • Reaction Cocktail Preparation: Prepare a fresh stock solution of the alkyne-payload, CuSO₄, sodium ascorbate (B8700270), and a copper ligand (e.g., THPTA) in PBS. A typical final concentration is 10-50 µM alkyne-payload, 50 µM CuSO₄, 1 mM sodium ascorbate, and 250 µM THPTA.

  • Reaction: Resuspend the azide-modified cells in the reaction cocktail.

  • Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the reaction components.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the cell surface modification process.

Materials:

  • Modified and control (unmodified) cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium. Include wells with medium only as a blank control.

  • Modification: Perform the cell surface modification as described in Protocol 1 on a parallel set of cells. After the final wash, resuspend the modified cells and seed them in the 96-well plate at the same density as the control cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (unmodified) cells after subtracting the blank absorbance.

Signaling Pathway Considerations

Cell surface modification with PEG can influence various signaling pathways by altering the cell's interaction with its environment.

Potential Signaling Pathways Affected:

  • Receptor-Ligand Interactions: PEGylation can sterically hinder the binding of ligands to their receptors, potentially downregulating signaling pathways involved in cell growth, differentiation, and apoptosis.

  • Immune Cell Activation: Modification of surface antigens can reduce recognition by immune cells, thereby modulating immune responses. For example, PEGylation can mask antigens and prevent T-cell activation.[8]

  • Cell Adhesion and Migration: Altering the cell surface can impact interactions with the extracellular matrix (ECM) and other cells, affecting signaling pathways mediated by integrins and cadherins.

Diagram of a Generic Signaling Pathway Modulation:

SignalingModulation cluster_membrane Cell Membrane Receptor Cell Surface Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ligand Ligand Ligand->Receptor Binding PEG_Linker PEG Linker PEG_Linker->Receptor Steric Hindrance Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signal_Transduction->Cellular_Response

Caption: PEGylation can modulate cell signaling.

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency Inefficient activation of carboxylic acidsEnsure EDC/NHS are fresh and used in an appropriate buffer (pH 6.0).
Low number of available primary amines on the cell surfaceIncrease linker concentration or incubation time. Consider alternative cell types.
Inefficient click chemistry reactionFor CuAAC, ensure the freshness of the sodium ascorbate and optimize copper concentration. For SPAAC, increase the concentration of the DBCO-reagent or incubation time.
High Cell Death Toxicity of the linker or reagentsDecrease the concentration of the linker and/or EDC/NHS. Perform a dose-response curve to determine the optimal concentration. For CuAAC, reduce copper concentration and incubation time.
Harsh washing stepsHandle cells gently during washing steps and use ice-cold buffers.
Non-specific Binding Hydrophobic interactions of the payloadInclude a blocking step with a protein like BSA before adding the payload. Ensure thorough washing.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a powerful tool for the sophisticated modification of cell surfaces. The protocols and information provided herein offer a foundation for researchers to develop and optimize their specific applications, paving the way for advancements in targeted therapies, cell imaging, and the fundamental understanding of cellular processes.

References

Application Notes and Protocols: EDC/NHS Coupling with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This unique linker possesses three distinct functional groups: a terminal azide (B81097) and two terminal carboxylic acids. This architecture allows for the covalent attachment of two amine-containing molecules through stable amide bonds via EDC/NHS chemistry, while the azide group remains available for subsequent "click chemistry" reactions (e.g., with alkyne-modified molecules). The hydrophilic PEG spacers enhance the solubility and reduce the steric hindrance of the resulting conjugate, making this linker an invaluable tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[1][2][3]

This document provides detailed protocols for the use of N-(Azido-peg4)-n-bis(peg4-acid) in EDC/NHS-mediated coupling reactions, along with methods for the purification and characterization of the resulting conjugates.

Principle of EDC/NHS Coupling

The conjugation of the carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) to primary amines on a target molecule is achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[4]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable, amine-reactive NHS ester. This two-step approach is preferred to minimize side reactions and improve coupling efficiency.[5][6]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond, releasing NHS.[4]

The reaction is most efficient when the activation step is performed at a slightly acidic pH (4.5-6.0), while the subsequent amidation reaction is favored at a physiological to slightly basic pH (7.2-8.0).[7][8][9]

Chemical Reaction Pathway

EDC_NHS_Coupling Linker N-(Azido-PEG4)-N-bis(PEG4-ACID) Activated_Linker O-Acylisourea Intermediate Linker->Activated_Linker + EDC (pH 4.5-6.0) EDC EDC EDC->Activated_Linker Byproduct1 Urea Byproduct EDC->Byproduct1 NHS NHS / Sulfo-NHS NHS_Ester NHS/Sulfo-NHS Ester (Amine-Reactive Linker) NHS->NHS_Ester Amine1 Amine-Molecule 1 (e.g., Antibody) Conjugate1 Mono-Conjugate Amine1->Conjugate1 Amine2 Amine-Molecule 2 (e.g., Drug) Conjugate2 Di-Conjugate Amine2->Conjugate2 Activated_Linker->Linker Hydrolysis Activated_Linker->NHS_Ester + NHS NHS_Ester->Conjugate1 + Amine-Molecule 1 (pH 7.2-8.0) Byproduct2 NHS NHS_Ester->Byproduct2 Conjugate1->Conjugate2 + Amine-Molecule 2 (via second activated acid)

Caption: EDC/NHS coupling reaction mechanism.

Experimental Protocols

Materials and Reagents
  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecules (e.g., proteins, peptides, small molecule drugs)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuge, spectrophotometer, etc.)

Protocol 1: Two-Step Conjugation to a Single Amine-Containing Molecule

This protocol is suitable for attaching two identical amine-containing molecules to the linker or for applications where an excess of the amine-containing molecule is used.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in ultrapure water. Prepare fresh.

    • Prepare a 20 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water or DMSO. Prepare fresh.

    • Dissolve the amine-containing molecule in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Activation of N-(Azido-peg4)-n-bis(peg4-acid):

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the linker solution. A molar ratio of 1:10:25 (Linker:EDC:NHS) is a good starting point, but may require optimization.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a concentrated non-amine buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts. Alternatively, dialysis or tangential flow filtration can be used for larger biomolecules.[10]

Protocol 2: Sequential Conjugation to Two Different Amine-Containing Molecules

This protocol allows for the controlled, stepwise attachment of two different molecules.

  • Follow steps 1 and 2 from Protocol 1 to activate the linker.

  • First Conjugation Reaction:

    • Add the first amine-containing molecule (Molecule A) to the activated linker solution, preferably at a 1:1 molar ratio.

    • Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature.

  • Purification of the Intermediate Conjugate:

    • Purify the mono-conjugated intermediate (Linker-Molecule A) using a desalting column or size-exclusion chromatography to remove unreacted Molecule A and excess reagents.

  • Second Activation and Conjugation:

    • Re-dissolve the purified intermediate conjugate in Activation Buffer.

    • Repeat the activation step with EDC and NHS/Sulfo-NHS to activate the remaining carboxylic acid group.

    • Add the second amine-containing molecule (Molecule B) to the re-activated intermediate.

    • Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching and Purification:

    • Quench the reaction as described in Protocol 1.

    • Purify the final hetero-di-conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate it from any remaining mono-conjugated species and unreacted Molecule B.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Linker, EDC, NHS, Amine-Molecules) start->reagent_prep activation Activation of Linker with EDC/NHS (pH 4.5-6.0, 15-30 min) reagent_prep->activation conjugation1 First Conjugation (Add Amine-Molecule A, pH 7.2-7.5, 2h RT) activation->conjugation1 purification1 Purification of Mono-Conjugate conjugation1->purification1 activation2 Second Activation with EDC/NHS purification1->activation2 conjugation2 Second Conjugation (Add Amine-Molecule B, pH 7.2-7.5, 2h RT) activation2->conjugation2 quenching Quench Reaction (Tris or Glycine) conjugation2->quenching purification2 Final Purification (e.g., SEC, IEX) quenching->purification2 characterization Characterization (SDS-PAGE, MS, HPLC) purification2->characterization end End characterization->end

Caption: Sequential conjugation workflow.

Data Presentation

Table 1: Reagent Molar Ratios for Optimization
ExperimentLinker:EDC:NHS Molar RatioAmine:Linker Molar RatioIncubation Time (h)
11:5:12.51:12
21:10:251:12
31:20:501:12
41:10:252:12
51:10:251:14
Table 2: Characterization of a Model Antibody-Drug Conjugate (ADC)

This table presents hypothetical data for the conjugation of a therapeutic antibody (mAb) and a small molecule drug to the N-(Azido-peg4)-n-bis(peg4-acid) linker.

ParameterUnconjugated mAbMono-Conjugated (mAb-Linker)Di-Conjugated (Drug-Linker-mAb)
Molecular Weight (Da) by Mass Spectrometry 150,000150,787151,987
Purity by SEC-HPLC (%) >98>95>95
Conjugation Efficiency (%) N/A7560 (overall)
Average Drug-to-Antibody Ratio (DAR) 0N/A1.8
Aggregation by SEC-HPLC (%) <1<2<2.5

Note: The molecular weight of N-(Azido-peg4)-n-bis(peg4-acid) is approximately 787 Da. The hypothetical drug has a molecular weight of 1200 Da.

Characterization of Conjugates

Thorough characterization is crucial to ensure the quality and efficacy of the final bioconjugate.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MS): To confirm the exact molecular weight of the conjugate and determine the number of attached molecules.[11]

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and quantify any aggregation.

  • Reverse-Phase HPLC (RP-HPLC): Can be used to determine the drug-to-antibody ratio (DAR) after reduction of the antibody into its light and heavy chains.[10][]

  • Hydrophobic Interaction Chromatography (HIC): An alternative method for determining DAR, separating species based on the increased hydrophobicity upon drug conjugation.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed) - Incorrect buffer pH - Insufficient molar excess of reagents - Steric hindrance- Use fresh EDC/NHS solutions - Verify pH of Activation (4.5-6.0) and Coupling (7.2-8.0) buffers - Optimize molar ratios of EDC, NHS, and amine-molecule - Consider a longer PEG spacer if available
Protein Aggregation - High concentration of protein or conjugate - Inappropriate buffer conditions - Hydrophobic nature of attached molecule- Work with lower protein concentrations - Optimize buffer (e.g., add stabilizing excipients) - Purify immediately after conjugation using SEC
Precipitation during reaction - Poor solubility of the linker or amine-molecule - Excessive amount of EDC- Ensure all components are fully dissolved before mixing - Reduce the amount of EDC used[7]

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile, trifunctional linker that enables the creation of complex bioconjugates. The EDC/NHS coupling chemistry provides a robust and efficient method for attaching two amine-containing molecules, while the azide functionality opens the door for further modifications via click chemistry. The detailed protocols and characterization guidelines presented in these application notes will aid researchers in the successful implementation of this powerful tool in their drug development and research endeavors.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(Azido-peg4)-n-bis(peg4-acid) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile, heterobifunctional PEGylated linker is a valuable tool in bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to CuAAC and N-(Azido-peg4)-n-bis(peg4-acid)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it is widely employed in drug discovery, bioconjugation, and materials science.[2]

N-(Azido-peg4)-n-bis(peg4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker designed for CuAAC applications. It features a terminal azide group for reaction with alkyne-modified molecules and two terminal carboxylic acid groups. These carboxylic acids can be conjugated to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through amide bond formation. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated moieties.

Key Applications

  • PROTAC Synthesis: The trifunctional nature of this linker is ideal for the synthesis of PROTACs, where one carboxylic acid can be coupled to a warhead that binds to a target protein, the other to a ligand for an E3 ubiquitin ligase, and the azide can be used to attach an imaging agent or other modality.[2]

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach two drug molecules to an antibody or other targeting protein, potentially increasing the drug-to-antibody ratio (DAR).

  • Bioconjugation and Surface Modification: The azide and carboxylic acid functionalities allow for the straightforward conjugation of a wide range of molecules to surfaces or biomolecules for various applications in diagnostics and targeted drug delivery.

Data Presentation

The following tables provide illustrative quantitative data for typical CuAAC reactions involving PEGylated azides. Note that optimal conditions should be determined empirically for each specific application.

Table 1: Representative Reaction Conditions for CuAAC

ParameterCondition
Solvent PBS, pH 7.4 / DMSO co-solvent
Temperature Room Temperature (20-25°C)
Reaction Time 1-4 hours
Azide Concentration 1.0 - 1.2 equivalents
Alkyne Concentration 1.0 equivalent
Copper(II) Sulfate (B86663) 0.1 equivalents
Sodium Ascorbate (B8700270) 0.5 equivalents

Table 2: Illustrative Reaction Yields

Conjugation TargetAlkyne ModificationTypical Yield (%)
Small MoleculePropargyl Amine>95%
PeptideAlkyne-Lysine85-95%
ProteinAlkyne-modified surface lysine70-90%

Experimental Protocols

Protocol 1: General Procedure for CuAAC with N-(Azido-peg4)-n-bis(peg4-acid)

This protocol describes a general method for the conjugation of an alkyne-containing molecule to N-(Azido-peg4)-n-bis(peg4-acid).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO.

    • Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1.2 equivalents of the N-(Azido-peg4)-n-bis(peg4-acid) stock solution with 1.0 equivalent of the alkyne-modified molecule stock solution.

    • Add PBS (pH 7.4) to the reaction mixture to achieve the desired final concentration. The final DMSO concentration should be kept below 10% to avoid precipitation.

  • Initiation of the Click Reaction:

    • Add 0.1 equivalents of the copper(II) sulfate stock solution to the reaction mixture and vortex briefly.

    • Add 0.5 equivalents of the freshly prepared sodium ascorbate stock solution to initiate the reaction. The solution may change color.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Upon completion, the product can be purified by preparative HPLC or other appropriate chromatographic techniques.

Protocol 2: Two-Step Conjugation for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by first conjugating a target protein ligand to one of the carboxylic acids of N-(Azido-peg4)-n-bis(peg4-acid), followed by a CuAAC reaction to attach an alkyne-modified E3 ligase ligand.

Step 1: Amide Coupling of Target Protein Ligand

  • Activation of Carboxylic Acid:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine-containing Ligand:

    • Add the amine-containing target protein ligand (0.9 eq) to the activated linker solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the mono-conjugated product by preparative HPLC.

Step 2: CuAAC with Alkyne-Modified E3 Ligase Ligand

  • Follow the procedure outlined in Protocol 1 , using the purified mono-conjugate from Step 1 as the azide-containing component and an alkyne-modified E3 ligase ligand as the alkyne component.

Mandatory Visualizations

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide_Linker N-(Azido-peg4)-n- bis(peg4-acid) Mix Mix Reagents in Buffer Azide_Linker->Mix Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Mix Copper_Catalyst CuSO4 / Na-Ascorbate Copper_Catalyst->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor by LC-MS / HPLC Incubate->Monitor Purify Purify by prep-HPLC Monitor->Purify Product Final Conjugate Purify->Product

Caption: Experimental workflow for CuAAC.

PROTAC_Signaling cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC Target Ligand - Linker - E3 Ligase Ligand Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Target->E3_Ligase Ternary Complex Formation Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin

Caption: PROTAC mechanism of action.

Caption: Connectivity of the final conjugate.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This reaction occurs between a strained cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097), proceeding rapidly and selectively under physiological conditions to form a stable triazole linkage.[][3]

The N-(Azido-peg4)-n-bis(peg4-acid) linker is a versatile, trifunctional reagent designed to leverage SPAAC for the creation of complex bioconjugates.[4][5] Its key features include:

  • An Azide (N₃) Group: Serves as the reactive handle for SPAAC conjugation to molecules functionalized with a strained alkyne.[4]

  • Two Carboxylic Acid (-COOH) Groups: These groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins and antibodies.

  • Polyethylene Glycol (PEG) Spacers: The PEG4 units enhance the hydrophilicity of the linker and the final conjugate, which can improve aqueous solubility, reduce aggregation, and minimize steric hindrance.[6][][8]

  • Branched Architecture: The unique "Y-shape" design allows for the dual functionalization of a target molecule or the simultaneous attachment of two separate molecules to the azide-bearing core.

This combination of features makes N-(Azido-peg4)-n-bis(peg4-acid) an ideal tool for applications in drug delivery, diagnostics, and materials science.

Key Applications

The trifunctional nature of this linker opens avenues for advanced bioconjugation strategies:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody. First, the bis-acid portion is conjugated to lysine residues on the antibody. The azide then serves as a point of attachment for a strained alkyne-modified cytotoxic drug. The PEG spacers help to mitigate the hydrophobicity of many potent drugs, potentially reducing ADC aggregation and improving pharmacokinetic properties.[1][]

  • Proteolysis Targeting Chimera (PROTAC) Synthesis: This linker is well-suited for creating PROTACs, which are heterobifunctional molecules that induce protein degradation.[4] The linker can bridge a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.[6]

  • Development of Multifunctional Probes: Researchers can build sophisticated probes for imaging and diagnostics.[9] For instance, a targeting molecule (e.g., a peptide) can be attached via the acid groups, while a reporter molecule (e.g., a fluorescent dye or chelating agent) modified with a cyclooctyne can be attached via the azide.

  • Surface and Nanoparticle Functionalization: The linker can be used to modify surfaces, polymers, or nanoparticles, introducing multiple functionalities in a controlled manner for applications in materials science and targeted drug delivery.[9]

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linker N-(Azido-peg4) -n-bis(peg4-acid) ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker EDC/NHS Protein Amine-Containing Molecule (e.g., Antibody) ActivatedLinker->Protein Amine-free buffer (e.g., PBS pH 7.4) Conjugate1 Antibody-Linker Conjugate ActivatedLinker->Conjugate1 Protein->Conjugate1 Conjugate1->Conjugate1 DBCO_Drug Strained Alkyne Molecule (e.g., DBCO-Drug) FinalConjugate Final Bioconjugate (e.g., ADC) Conjugate1->FinalConjugate Conjugate1->FinalConjugate SPAAC Reaction (Physiological conditions) DBCO_Drug->FinalConjugate FinalConjugate->FinalConjugate

Caption: Linker conjugation workflow.

Quantitative Data

The efficiency of the SPAAC reaction is dependent on the reactivity of the strained alkyne used. The table below summarizes reported second-order reaction rate constants for the reaction of benzyl (B1604629) azide with various cyclooctynes, providing a baseline for experimental design.

Strained Alkyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO / DIBO~0.1 - 0.3
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1
AzadibenzocyclooctyneDIBAC~0.3 - 1.0
DifluorobenzocyclooctyneDIFBO~1.0 - 5.0
BiarylazacyclooctynoneBARAC> 1.0

Note: Data compiled from multiple sources.[10][11] Reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the reactants. The presence of a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate.[6]

Protocols

Protocol 1: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of the N-(Azido-peg4)-n-bis(peg4-acid) linker to an antibody, followed by the SPAAC reaction with a DBCO-functionalized drug.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • DBCO-functionalized drug/payload

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin) or Size Exclusion Chromatography (SEC) system.

Step 1: Activation of Linker and Conjugation to Antibody

  • Prepare Stock Solutions:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMSO to a concentration of 10-20 mM.

    • Dissolve EDC and NHS in anhydrous DMSO or cold deionized water to create 100 mM stock solutions. Prepare these fresh.

    • Prepare the antibody in Reaction Buffer at a concentration of 2-10 mg/mL.

  • Activate Carboxylic Acids:

    • In a microfuge tube, mix the required volume of the linker stock solution with 1.5 equivalents (per carboxyl group) of both EDC and NHS stock solutions.

    • Example: For 1 µmol of linker, add 3 µmol of EDC and 3 µmol of NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugate to Antibody:

    • Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of linker to antibody is a good starting point for optimization.

    • Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench and Purify:

    • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

    • Remove excess, unreacted linker and activation reagents by buffer exchange into fresh Reaction Buffer using a desalting column or SEC.

    • Characterize the resulting azide-functionalized antibody to determine the linker-to-antibody ratio.

G start Start: Prepare Reagents prep_ab Prepare Antibody in PBS (pH 7.4) start->prep_ab activate_linker Activate Linker: Mix Linker, EDC, and NHS in DMSO start->activate_linker conjugate Combine Activated Linker and Antibody prep_ab->conjugate activate_linker->conjugate incubate1 Incubate for 2 hours at Room Temperature conjugate->incubate1 purify1 Purify Azide-Antibody (Desalting Column / SEC) incubate1->purify1 add_drug Add DBCO-Drug (5-10x molar excess) purify1->add_drug incubate2 Incubate for 4-12 hours at Room Temperature (SPAAC) add_drug->incubate2 purify2 Purify Final ADC (Desalting Column / SEC) incubate2->purify2 end End: Characterize ADC purify2->end

Caption: Experimental workflow for ADC synthesis.

Step 2: SPAAC Reaction with DBCO-Functionalized Payload

  • Prepare Payload Stock: Dissolve the DBCO-functionalized drug in DMSO to a concentration of 10-20 mM.[12]

  • SPAAC Ligation:

    • To the purified azide-antibody conjugate from Step 1, add a 5-10 fold molar excess of the DBCO-drug stock solution.

    • Again, ensure the final DMSO concentration remains below 10% if possible. The required percentage of organic co-solvent depends on the solubility of the drug linker.[12]

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.[6] Reaction completion can be monitored by LC-MS or HIC-HPLC.

  • Final Purification:

    • Remove the excess DBCO-drug by performing another buffer exchange using a desalting column or SEC.[12]

    • Concentrate the final ADC using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).[12]

    • The final product can be characterized by UV-Vis spectroscopy (to determine Drug-to-Antibody Ratio, DAR), Mass Spectrometry, and HIC-HPLC (to assess conjugation homogeneity and purity).

Troubleshooting Guide

G start Low Final Yield of Bioconjugate check_intermediate Analyze reaction intermediate (post-amine coupling) via LC-MS start->check_intermediate problem_amine Problem: Low Amine Coupling Efficiency check_intermediate->problem_amine Low mass shift or no linker attached problem_spaac Problem: Low SPAAC Efficiency check_intermediate->problem_spaac Correct mass for linker, but low final mass sol_amine1 Check EDC/NHS activity (use fresh reagents) problem_amine->sol_amine1 sol_spaac1 Check quality of Azide/DBCO reagents (degradation?) problem_spaac->sol_spaac1 sol_amine2 Ensure buffer is amine-free (e.g., no Tris) sol_amine1->sol_amine2 sol_amine3 Optimize linker:protein ratio and reaction time sol_amine2->sol_amine3 sol_spaac2 Optimize DBCO-reagent ratio (increase molar excess) sol_spaac1->sol_spaac2 sol_spaac3 Increase reaction time or consider a more reactive alkyne sol_spaac2->sol_spaac3

Caption: Troubleshooting flowchart for low yield.

ProblemPotential Cause(s)Suggested Solution(s)
Low Amine Coupling Efficiency 1. Inactive EDC/NHS reagents due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the antibody buffer, which compete for reaction. 3. Suboptimal pH for NHS-ester reaction (ideal is pH 7.2-8.5). 4. Insufficient molar excess of the linker.1. Prepare EDC and NHS solutions fresh immediately before use. 2. Ensure the antibody is buffer-exchanged into an amine-free buffer like PBS or MES. 3. Verify the pH of the reaction buffer. 4. Increase the molar excess of the activated linker in increments.
Low SPAAC Reaction Yield 1. Degradation of the azide or strained alkyne reagent.[13] 2. Insufficient molar excess of the DBCO-reagent. 3. Steric hindrance preventing the azide and alkyne from approaching. 4. Poor solubility of the DBCO-reagent in the aqueous buffer.[14]1. Use fresh, high-quality reagents. Store them as recommended (protected from light and moisture). 2. Increase the molar excess of the DBCO-reagent.[12] 3. The PEG spacers are designed to minimize this, but if it persists, a longer PEG linker may be needed. 4. Increase the percentage of a compatible organic co-solvent like DMSO, ensuring it does not denature the protein.[12]
Protein Aggregation During/After Conjugation 1. High hydrophobicity of the conjugated payload.[1] 2. High Drug-to-Antibody Ratio (DAR). 3. Use of excessive organic solvent.1. The PEG linker helps mitigate this. If aggregation occurs, reduce the molar excess of the linker/drug to target a lower DAR. 2. Optimize the reaction to achieve a lower, more homogenous DAR. 3. Keep the final concentration of organic solvents (e.g., DMSO) as low as possible (typically <10%).
Slow SPAAC Reaction Rate 1. The chosen strained alkyne has intrinsically slow kinetics. 2. Low concentration of reactants.1. Consult the kinetics table and consider using a more reactive alkyne (e.g., DIFBO, BARAC) if compatible with the experimental goals. 2. Increase the concentration of the reactants if possible without causing solubility or aggregation issues.

References

Application Notes and Protocols for Peptide Conjugation using N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. This leads to a longer circulation half-life, reduced immunogenicity, and improved solubility and stability.

This document provides detailed application notes and protocols for the conjugation of peptides using the heterobifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid) . This particular linker is of significant interest in drug development, especially in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.

The N-(Azido-peg4)-n-bis(peg4-acid) linker possesses two key functionalities:

  • An azide (B81097) (N₃) group , which allows for covalent attachment to a second molecule (e.g., a target-binding ligand) via highly specific and efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Two carboxylic acid (-COOH) groups , which can be activated to form stable amide bonds with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on a peptide.

These application notes will detail the chemical principles, experimental procedures, and characterization methods for the successful conjugation of peptides with this versatile linker.

Chemical Principle of Conjugation

The conjugation of a peptide to N-(Azido-peg4)-n-bis(peg4-acid) is a two-step process. First, the carboxylic acid groups on the PEG linker are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).

In the second step, the amine-reactive NHS ester is reacted with the primary amine groups on the peptide. This reaction, which is most efficient at a pH of 7.2-8.0, results in the formation of a stable amide bond, covalently linking the peptide to the PEG linker. The azide group on the linker remains available for subsequent conjugation reactions.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (lyophilized)

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

  • Analytical instruments (e.g., HPLC-MS, SDS-PAGE)

Protocol 1: Activation of N-(Azido-peg4)-n-bis(peg4-acid)
  • Reagent Preparation:

    • Equilibrate N-(Azido-peg4)-n-bis(peg4-acid), EDC, and Sulfo-NHS to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

    • Immediately before use, prepare a 20 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO.

    • Dissolve the N-(Azido-peg4)-n-bis(peg4-acid) linker in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Activation Reaction:

    • In a microcentrifuge tube, add the dissolved N-(Azido-peg4)-n-bis(peg4-acid) linker.

    • Add Activation Buffer to the linker solution.

    • Add the EDC stock solution to the linker solution. A 2-4 fold molar excess of EDC over the linker is recommended.

    • Immediately add the Sulfo-NHS stock solution. A 5-10 fold molar excess of Sulfo-NHS over the linker is recommended.

    • Incubate the reaction at room temperature for 15-30 minutes.

Protocol 2: Conjugation of Activated Linker to Peptide
  • Peptide Preparation:

    • Dissolve the lyophilized peptide in Coupling Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Immediately add the freshly activated N-(Azido-peg4)-n-bis(peg4-acid) solution to the peptide solution. The molar ratio of the activated linker to the peptide should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate the reaction at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

Protocol 3: Purification of the Peptide-PEG Conjugate
  • Removal of Excess Reagents:

    • The purification method will depend on the size of the peptide and the conjugate.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger peptide-PEG conjugate from smaller, unreacted linker and quenching reagents. Choose a resin with an appropriate molecular weight cutoff.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify the conjugate based on its hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is typically used.

    • Dialysis: For larger peptides, dialysis against an appropriate buffer can be used to remove small molecule impurities.

  • Fraction Analysis and Storage:

    • Collect fractions from the purification column and analyze them by HPLC-MS to identify those containing the desired conjugate.

    • Pool the pure fractions and lyophilize or store at -20°C or -80°C.

Characterization of the Peptide-PEG Conjugate

Thorough characterization is essential to confirm the successful synthesis and purity of the peptide-PEG conjugate.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight upon PEGylation.A band shift to a higher molecular weight for the conjugated peptide compared to the unconjugated peptide.
HPLC-MS To confirm the identity and purity of the conjugate.A peak at the expected mass-to-charge ratio for the peptide-PEG conjugate. The purity can be determined by the relative area of the product peak.
NMR Spectroscopy To provide detailed structural information.Can be used to confirm the covalent linkage between the peptide and the PEG linker.
Quantitative Amino Acid Analysis To determine the peptide concentration.Provides an accurate measure of the peptide content in the final conjugate.

Quantitative Data Summary

The following tables provide representative data for the conjugation of a model peptide with a heterobifunctional PEG linker using EDC/NHS chemistry. Note: These values are illustrative and should be optimized for each specific peptide and application.

Table 1: Reaction Parameters for Peptide-PEG Conjugation

Parameter Condition
Peptide Concentration5 mg/mL in PBS, pH 7.4
Linker:Peptide Molar Ratio20:1
EDC:Linker Molar Ratio4:1
Sulfo-NHS:Linker Molar Ratio10:1
Reaction Time2 hours at Room Temperature
Reaction pH (Conjugation)7.4

Table 2: Characterization and Purity Analysis of a Model Peptide-PEG Conjugate

Analysis Method Result
Conjugation Efficiency (by HPLC) > 90%
Final Yield (after purification) 65%
Purity (by RP-HPLC) > 95%
Molecular Weight (by MS) Confirmed Expected Mass

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The N-(Azido-peg4)-n-bis(peg4-acid) linker is frequently used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway PROTAC Peptide-PROTAC Conjugate Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Peptide-PEG Conjugation

The following diagram outlines the key steps in the synthesis and purification of a peptide-PEG conjugate.

experimental_workflow start Start peptide_prep Peptide Preparation (Dissolve in Coupling Buffer) start->peptide_prep linker_prep Linker Activation (Dissolve Linker, EDC, Sulfo-NHS in Activation Buffer) start->linker_prep conjugation Conjugation Reaction (Mix Activated Linker and Peptide) peptide_prep->conjugation linker_prep->conjugation quenching Quenching (Add Tris Buffer) conjugation->quenching purification Purification (SEC or RP-HPLC) quenching->purification characterization Characterization (HPLC-MS, SDS-PAGE) purification->characterization final_product Lyophilized Peptide-PEG Conjugate characterization->final_product

Caption: Workflow for peptide-PEG conjugation.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed).- Incorrect pH for activation or conjugation.- Presence of primary amines in buffers.- Insufficient molar excess of linker.- Use fresh, anhydrous EDC and NHS.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.- Use amine-free buffers (e.g., MES, PBS).- Increase the molar excess of the activated linker.
Precipitation During Reaction - High degree of PEGylation leading to insolubility.- Peptide instability in the reaction buffer.- Reduce the molar excess of the activated PEG linker.- Optimize buffer conditions to maintain peptide solubility and stability.
Multiple Conjugated Species - Multiple primary amines on the peptide.- Lack of site-specificity.- This is expected if the peptide has multiple lysines. RP-HPLC can be used to separate different species.- For site-specific conjugation, consider using a peptide with a single primary amine or alternative conjugation chemistries.

Conclusion

The N-(Azido-peg4)-n-bis(peg4-acid) linker provides a powerful tool for the development of advanced peptide therapeutics. By following the detailed protocols and characterization methods outlined in these application notes, researchers can reliably synthesize well-defined peptide-PEG conjugates. The ability to introduce both a peptide and a bioorthogonal azide handle opens up numerous possibilities for creating multifunctional molecules for applications in drug delivery, diagnostics, and targeted therapies such as PROTACs. Careful optimization of reaction conditions and rigorous purification are key to obtaining high-quality conjugates for downstream applications.

Application Notes and Protocols for Nanoparticle Functionalization using N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of nanoparticles using the heterotrifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile molecule incorporates a terminal azide (B81097) group for "click chemistry" conjugation and two terminal carboxylic acid groups for covalent attachment to amine-presenting surfaces. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the biocompatibility of the resulting nanoparticle conjugates, a process known as PEGylation.[1] PEGylation is a widely adopted strategy to increase the systemic circulation time and stability of nanoparticles for therapeutic and diagnostic applications.

Overview of N-(Azido-peg4)-n-bis(peg4-acid) Functionalization

N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG linker designed for a two-step conjugation strategy. The dual carboxylic acid moieties allow for robust attachment to nanoparticles with primary amine groups on their surface. This is typically achieved through carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[2]

The terminal azide group provides a versatile handle for the subsequent attachment of a wide array of molecules, including targeting ligands, imaging agents, or therapeutic payloads.[1] This is accomplished via highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] This modular approach allows for the precise engineering of multifunctional nanoparticles.[5]

Key Applications

The unique architecture of N-(Azido-peg4)-n-bis(peg4-acid) makes it suitable for a variety of applications in nanomedicine and materials science:

  • Targeted Drug Delivery: The azide group can be used to conjugate targeting moieties (e.g., antibodies, peptides, aptamers) to the nanoparticle surface, enhancing accumulation at the desired site of action.[5][6]

  • Medical Imaging: Fluorophores or contrast agents can be "clicked" onto the azide-functionalized nanoparticles for in vivo imaging applications.

  • Multivalent Nanoconstructs: The branched structure allows for the potential attachment of multiple molecules of interest, leading to enhanced binding affinity or therapeutic efficacy.

  • Surface Modification of Biomaterials: This linker can be used to modify the surface of various materials to improve their biocompatibility and introduce specific functionalities.

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-presenting nanoparticles with N-(Azido-peg4)-n-bis(peg4-acid) and subsequent click chemistry conjugation.

Materials and Equipment

Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based nanoparticles)

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Alkylated or cyclooctyne-derivatized molecule for click chemistry (e.g., DBCO-fluorophore)

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate

  • Deionized (DI) water

Equipment:

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (for nanoparticle and conjugate characterization)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

  • Fourier-transform infrared (FTIR) spectrometer (optional)

  • pH meter

Protocol 1: Covalent Attachment of N-(Azido-peg4)-n-bis(peg4-acid) to Amine-Functionalized Nanoparticles

This protocol details the activation of the carboxylic acid groups on the linker and subsequent conjugation to amine-functionalized nanoparticles.

Step 1: Activation of Carboxylic Acid Groups

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL each.

  • To activate the linker, mix N-(Azido-peg4)-n-bis(peg4-acid), EDC, and NHS in a molar ratio of 1:1.5:1.5 in a minimal volume of anhydrous DMF or DMSO.

  • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) at a concentration of 1-5 mg/mL.

  • Add the activated N-(Azido-peg4)-n-bis(peg4-acid) solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is a good starting point. The optimal ratio should be determined empirically.

  • Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the amide bond formation.

  • Continue the reaction for an additional 1-2 hours or overnight at 4°C.

Step 3: Purification of Azide-Functionalized Nanoparticles

  • Quench the reaction by adding a quenching solution (e.g., 50 mM hydroxylamine or Tris buffer) and incubate for 15 minutes.

  • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). The centrifugation speed and duration will depend on the size and density of the nanoparticles. Perform at least three washing cycles to ensure the complete removal of unreacted linker and coupling reagents.

Protocol 2: Click Chemistry Conjugation to Azide-Functionalized Nanoparticles

This protocol describes the conjugation of an alkyne- or DBCO-containing molecule to the azide-functionalized nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry method.

Step 1: Preparation of Reactants

  • Resuspend the purified azide-functionalized nanoparticles in PBS (pH 7.4) at a known concentration.

  • Dissolve the DBCO-functionalized molecule (e.g., DBCO-fluorophore) in DMSO to prepare a stock solution (e.g., 10 mM).

Step 2: SPAAC Reaction

  • Add a 2- to 10-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized nanoparticle suspension.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light if using a fluorescent dye.

Step 3: Purification of the Final Nanoparticle Conjugate

  • Purify the final nanoparticle conjugate by repeated centrifugation and resuspension in PBS to remove the excess unreacted DBCO-molecule.

  • Alternatively, size exclusion chromatography can be used for purification.

Characterization and Data Presentation

Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles at each step.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles. An increase in size after each functionalization step indicates successful conjugation.

  • Zeta Potential: To determine the surface charge of the nanoparticles. A change in zeta potential is expected after each modification step.

  • UV-Vis Spectroscopy: To quantify the concentration of nanoparticles (for plasmonic nanoparticles like gold) and to confirm the conjugation of molecules with a distinct absorbance spectrum.

  • Fluorimetry: To confirm the conjugation of fluorescent molecules and to potentially quantify the degree of labeling.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic peaks of the functional groups introduced, such as the azide group (~2100 cm⁻¹).

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticle core.

Representative Data

The following tables provide examples of expected changes in the physicochemical properties of nanoparticles upon functionalization. Actual results will vary depending on the specific nanoparticle system and reaction conditions.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles105.2 ± 2.10.15
Azide-PEG-Functionalized Nanoparticles125.8 ± 3.50.18
Final Conjugate (with DBCO-Fluorophore)130.4 ± 3.90.20

Table 2: Change in Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Amine-Functionalized Nanoparticles+25.6 ± 1.8
Azide-PEG-Functionalized Nanoparticles-5.2 ± 0.9
Final Conjugate (with DBCO-Fluorophore)-8.7 ± 1.1

Troubleshooting

Problem Possible Cause Suggested Solution
Nanoparticle Aggregation - Inappropriate buffer pH or ionic strength.- High concentration of reagents.- Incomplete removal of coupling agents.- Optimize buffer conditions.- Add reagents dropwise with vigorous stirring.- Ensure thorough purification between steps.
Low Functionalization Efficiency - Inactive reagents (EDC/NHS are moisture-sensitive).- Insufficient molar excess of the linker.- Steric hindrance on the nanoparticle surface.- Use fresh, anhydrous solvents and reagents.- Increase the molar ratio of the linker.- Optimize reaction time and temperature.
Non-specific Binding - Hydrophobic interactions.- Incomplete quenching of the reaction.- Increase the PEG density on the nanoparticle surface.- Ensure complete quenching and thorough washing.

Visualizing the Workflow and Logic

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Activation and Conjugation cluster_1 Step 2: Click Chemistry Amine-NP Amine-Functionalized Nanoparticle Conjugation Amide Bond Formation Amine-NP->Conjugation Linker N-(Azido-peg4)-n-bis(peg4-acid) Activation EDC / NHS Activation Linker->Activation Activation->Conjugation Azide-NP Azide-PEG-Functionalized Nanoparticle Conjugation->Azide-NP Click SPAAC Reaction Azide-NP->Click Payload Alkyne/DBCO-Molecule (e.g., Drug, Dye) Payload->Click Final_NP Final Functionalized Nanoparticle Conjugate Click->Final_NP

Caption: Workflow for the two-step functionalization of nanoparticles.

Chemical Transformation Logic

G node1 Nanoparticle-NH₂ Amine-functionalized Surface node4 Nanoparticle-NHCO-PEG-N(PEG-CONH-Nanoparticle)-PEG-N₃ Azide-Functionalized Nanoparticle node1:f0->node4:f0 + node2 HOOC-PEG-N(PEG-COOH)-PEG-N₃ Trifunctional Linker node3 { EDC / NHS | Carbodiimide Chemistry} node2:f0->node3:f0 activation node3:f0->node4:f0 conjugation node7 Nanoparticle-Linker-Triazole-R Final Conjugate node4:f0->node7:f0 + node5 Alkyne-R Molecule of Interest node6 { Click Chemistry | (e.g., SPAAC)} node5:f0->node6:f0 node6:f0->node7:f0 conjugation

Caption: Key chemical transformations in the functionalization process.

References

Application Notes and Protocols for N-(Azido-peg4)-N-bis(peg4-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-N-bis(peg4-acid) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This versatile molecule possesses three distinct functional groups: a terminal azide (B81097) and two terminal carboxylic acids. The azide group enables covalent modification via "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The two carboxylic acid moieties can be conjugated to primary amine-containing molecules through the formation of stable amide bonds, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[3][4]

The branched PEG4 spacers provide several advantages, including enhanced water solubility, reduced steric hindrance, and minimized immunogenicity of the resulting conjugate. These properties make N-(Azido-peg4)-N-bis(peg4-acid) an ideal linker for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents, where precise control over stoichiometry and architecture is crucial.[1]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The bifunctional acid groups can be used to attach two drug molecules to a single point of conjugation on an antibody, followed by attachment to a targeting moiety via the azide group.

  • PROTACs: This linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1]

  • Drug Delivery and Targeting: The linker can be used to create multivalent conjugates for enhanced binding affinity and targeted delivery of therapeutics.

  • Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be attached for in vitro and in vivo tracking.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[4]

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Coupling via EDC/NHS Chemistry
ParameterRecommended ValueNotes
Activation Step
pH4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate with EDC.[4]
EDC:Carboxylic Acid Ratio2-10 fold molar excess of EDC per carboxylic acid groupEnsures efficient activation. Higher excess may be needed for dilute solutions.[3]
NHS:Carboxylic Acid Ratio2-5 fold molar excess of NHS per carboxylic acid groupStabilizes the activated intermediate as an NHS ester.[3]
Reaction Time15 - 30 minutesAt room temperature.
SolventAnhydrous DMF, DMSO, or aqueous buffer (e.g., MES)The choice of solvent depends on the solubility of the substrate.
Coupling Step
pH7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.[3]
Reaction Time2 - 16 hoursAt room temperature. The reaction can be monitored by TLC or LC-MS.[6]
SolventAqueous buffer (e.g., PBS) or organic solvent (DMF, DCM)For reactions with proteins, aqueous buffers are preferred. For small molecules, organic solvents can be used.
Quenching
Quenching ReagentHydroxylamine, Tris, or Glycine (10-50 mM final conc.)Added to hydrolyze any remaining active NHS esters and stop the reaction.[3][4]
Incubation Time15 minutesAt room temperature.[3]
Table 2: Recommended Reaction Conditions for Azide-Alkyne Cycloaddition
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants
Azide:Alkyne Ratio1:1 (or slight excess of one component)1:1 (or slight excess of one component)
Catalyst/Reagents
Copper SourceCuSO₄None required
Reducing AgentSodium Ascorbate (B8700270) (3-10 fold excess)None required
Ligand (optional but recommended)THPTA or TBTA (5 equivalents to copper)None required
Reaction Conditions
SolventWater, t-BuOH/water, DMSO, DMFDMSO, DMF, or aqueous buffers (e.g., PBS)
TemperatureRoom temperature to 70°CRoom temperature or 4°C
Reaction Time5 - 24 hours4 - 12 hours
pH4 - 12Physiological pH (around 7.4)

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of N-(Azido-peg4)-N-bis(peg4-acid) to an Amine-Containing Molecule

This protocol describes the activation of the two carboxylic acid groups of the linker followed by conjugation to a primary amine-containing molecule, such as a protein or a small molecule.

Materials:

  • N-(Azido-peg4)-N-bis(peg4-acid)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of Carboxylic Acids

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve N-(Azido-peg4)-N-bis(peg4-acid) in Activation Buffer or an anhydrous organic solvent like DMF to a concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and NHS in the same buffer/solvent.

  • Add a 2-10 fold molar excess of EDC (per carboxylic acid group) to the linker solution and mix gently.

  • Immediately add a 2-5 fold molar excess of NHS (per carboxylic acid group) to the reaction mixture.

  • Incubate at room temperature for 15-30 minutes to form the NHS-activated linker.

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer. For proteins, a concentration of 1-10 mg/mL is typical.

  • Add the freshly prepared NHS-activated linker solution from Step 1 to the amine-containing molecule solution.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[3]

  • Incubate for 15 minutes at room temperature.[3]

  • Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide group of the linker to a terminal alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1 or starting material)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional)

  • Reaction Solvent: Degassed PBS, or a mixture of water and a co-solvent like DMSO or t-BuOH.

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen reaction solvent.

  • Prepare a stock solution of CuSO₄ in water.

  • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.

  • Add the CuSO₄ (with or without ligand) to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 5-24 hours with stirring.

  • The reaction progress can be monitored by LC-MS or HPLC.

  • Purify the conjugate using an appropriate chromatographic method to remove the copper catalyst and other reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of the azide group to a strained alkyne, such as DBCO or BCN.

Materials:

  • Azide-functionalized molecule

  • DBCO or BCN-containing molecule

  • Reaction Solvent: Anhydrous DMSO or DMF, or aqueous buffers like PBS.

Procedure:

  • Dissolve the azide-functionalized molecule and the DBCO or BCN-containing molecule in the reaction solvent.

  • Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.

  • Stir the reaction at room temperature for 4-12 hours or overnight at 4°C.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify the final conjugate using a suitable method such as HPLC or SEC to remove any unreacted starting materials.

Mandatory Visualization

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_click Step 3: Click Chemistry linker N-(Azido-peg4)-N-bis(peg4-acid) edc_nhs EDC + NHS pH 4.5-6.0 linker->edc_nhs activated_linker NHS-activated Linker edc_nhs->activated_linker 15-30 min, RT amine_molecule Amine-containing Molecule activated_linker->amine_molecule pH 7.2-8.0 2-16 h, RT conjugate1 Amine-Coupled Conjugate catalyst CuSO4 / NaAsc (CuAAC) or None (SPAAC) conjugate1->catalyst alkyne_molecule Alkyne/DBCO/BCN -containing Molecule final_conjugate Final Tri-functional Conjugate alkyne_molecule->final_conjugate 4-24 h, RT catalyst->alkyne_molecule

Caption: Experimental workflow for the tri-functional conjugation of N-(Azido-peg4)-N-bis(peg4-acid).

G cluster_edc_nhs Amine Coupling Pathway cluster_click Click Chemistry Pathway COOH Carboxylic Acid (-COOH) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_ester->Amide_Bond + R-NH2 Primary_Amine Primary Amine (R-NH2) Azide Azide (-N3) Catalyst Cu(I) or Strain Azide->Catalyst Alkyne Alkyne / Strained Alkyne Alkyne->Catalyst Triazole Stable Triazole Ring Catalyst->Triazole

Caption: Signaling pathways for the two distinct conjugation reactions of the linker.

References

Application Note: Purification of N-(Azido-PEG4)-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the purification of N-(Azido-PEG4)-N-bis(PEG4-acid) and its conjugates. This trifunctional, branched polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation and drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules.[1][][3][4] The linker features an azide (B81097) group for click chemistry reactions and two carboxylic acid moieties for amide bond formation.[4] Given the synthetic origin of this molecule, impurities such as starting materials, incompletely functionalized products, and other side-products are often present. Effective purification is therefore critical to ensure the quality and reproducibility of downstream applications.

The primary method for the purification of such PEG derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7][8][9][10] This technique separates molecules based on their hydrophobicity. While PEG itself is hydrophilic, the overall polarity of the N-(Azido-PEG4)-N-bis(PEG4-acid) conjugate will depend on the nature of the molecule it is conjugated to.

Challenges in PEG Conjugate Purification

The purification of PEG and its conjugates can present unique challenges. A significant issue is the lack of a strong intrinsic chromophore in the PEG backbone, making detection by UV-Vis spectrophotometry difficult.[5][7] However, the presence of an azide group or a conjugated molecule with UV absorbance may facilitate detection. For PEG compounds lacking a UV signature, alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are recommended.[5][7][]

Recommended Purification Protocol: Reversed-Phase HPLC

This protocol outlines a general method for the purification of N-(Azido-PEG4)-N-bis(PEG4-acid) conjugates using preparative RP-HPLC. The parameters provided should be considered a starting point and may require optimization depending on the specific properties of the conjugate.

Experimental Workflow

Purification Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Column filter->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: A generalized workflow for the purification of N-(Azido-PEG4)-N-bis(PEG4-acid) conjugates.

Materials and Equipment
  • Preparative HPLC system with a gradient pump and a suitable detector (UV-Vis, CAD, ELSD, or MS)

  • C8 or C18 reversed-phase column (preparative scale)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile

  • Sample solvent: A mixture of Mobile Phase A and B in which the sample is soluble

  • 0.22 µm syringe filters

  • Fraction collector

  • Lyophilizer

Procedure
  • Sample Preparation:

    • Dissolve the crude N-(Azido-PEG4)-N-bis(PEG4-acid) conjugate in a minimal amount of the sample solvent.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C8 or C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate.

    • Monitor the elution profile using the selected detector and collect fractions corresponding to the desired product peak.

  • Fraction Analysis and Post-Purification:

    • Analyze the collected fractions using analytical RP-HPLC or LC-MS to confirm the purity and identity of the product.

    • Pool the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) from the pooled fractions, typically by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Data Presentation: Expected HPLC Parameters and Results

The following table summarizes typical starting parameters for the RP-HPLC purification and expected outcomes.

ParameterRecommended Setting/ValueRationale
Column Preparative C8 or C18, 5-10 µm particle sizeC18 provides higher hydrophobicity and may be suitable for more polar conjugates, while C8 is a good starting point for a broader range.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for acidic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)Adjust for optimal separation and pressure.
Gradient 5-95% B over 30-60 minA broad gradient is a good starting point for method development.
Detection UV at 210-220 nm (for amide bonds) or a wavelength specific to the conjugate; alternatively CAD, ELSD, or MSDetection method will depend on the chromophoric properties of the conjugate.
Expected Purity >95%The goal of the purification is to achieve high purity for subsequent applications.
Expected Recovery 50-80%Recovery can vary depending on the complexity of the crude mixture and the optimization of the method.

Logical Relationships in Purification Strategy

The choice of purification parameters is interconnected and depends on the physicochemical properties of the target molecule.

Purification_Strategy cluster_properties Analyte Properties cluster_parameters HPLC Parameters cluster_outcome Desired Outcome hydrophobicity Hydrophobicity column_choice Column Choice (C8/C18) hydrophobicity->column_choice influences gradient_profile Gradient Profile hydrophobicity->gradient_profile determines solubility Solubility solubility->column_choice affects uv_absorbance UV Absorbance detector Detector Selection uv_absorbance->detector guides purity High Purity column_choice->purity gradient_profile->purity detector->purity

Caption: Interdependencies between analyte properties and HPLC purification strategy.

Conclusion

The purification of N-(Azido-PEG4)-N-bis(PEG4-acid) conjugates is a critical step in ensuring the success of their intended applications. RP-HPLC is a powerful and versatile technique for this purpose. While the protocol provided here serves as a comprehensive starting point, optimization of the method, particularly the gradient and choice of column, will likely be necessary to achieve the desired purity and recovery for each specific conjugate. Careful consideration of the detection method is also crucial for compounds with low UV absorbance.

References

Application Notes and Protocols for Protein Labeling with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the versatile modification of proteins. This reagent possesses a terminal azide (B81097) group and two terminal carboxylic acid groups. The azide moiety serves as a handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The two carboxylic acid groups can be activated, for example, as N-hydroxysuccinimide (NHS) esters, to react with primary amines on proteins, such as the side chain of lysine (B10760008) residues, forming stable amide bonds.[3]

The branched PEG structure enhances the solubility and pharmacokinetic properties of the resulting protein conjugate.[4] This type of linker is particularly valuable in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry and stoichiometry is crucial.[5][6] These application notes provide detailed protocols for the labeling of proteins with N-(Azido-peg4)-n-bis(peg4-acid) and subsequent characterization and downstream applications.

Data Presentation

Table 1: Physicochemical Properties of N-(Azido-peg4)-n-bis(peg4-acid)
PropertyValue
Molecular FormulaC₃₃H₆₂N₄O₁₇
Molecular Weight786.86 g/mol
AppearanceWhite to off-white solid or oil
SolubilitySoluble in water and most organic solvents
Functional Groups1 x Azide, 2 x Carboxylic Acid
Table 2: Typical Labeling Efficiency of an IgG Antibody with an Azido-PEG-NHS Ester Reagent

The degree of labeling (DOL), representing the average number of linker molecules per protein, is dependent on the molar ratio of the labeling reagent to the protein. The following table provides expected DOL values for a typical IgG antibody when using an NHS-activated Azido-PEG linker.

Molar Ratio (Reagent:Protein)Expected Degree of Labeling (DOL)
5:12 - 4
10:13 - 5
20:14 - 6[3]
40:16 - 8

Note: These are typical starting points and may require optimization for specific proteins and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Linker Activation & Labeling cluster_step3 Step 3: Purification & Characterization cluster_step4 Step 4: Downstream Application (Click Chemistry) p1 Protein of Interest (e.g., Antibody) p2 Buffer Exchange (Amine-free buffer, e.g., PBS) p1->p2 Dialysis or Desalting Column react Amine-reactive Labeling (pH 8.0-9.0) p2->react Add activated linker l1 N-(Azido-peg4)-n-bis(peg4-acid) l2 Activation with EDC/NHS l1->l2 l3 Activated N-(Azido-peg4)-n-bis(peg4-NHS ester) l2->l3 l3->react p3 Azide-labeled Protein react->p3 Quench reaction (e.g., Tris buffer) pur Purified Azide-labeled Protein p3->pur Size-Exclusion Chromatography char1 Protein Concentration pur->char1 Bradford Assay char2 Purity & MW Shift pur->char2 SDS-PAGE char3 Degree of Labeling (DOL) pur->char3 Spectrophotometry click CuAAC or SPAAC Reaction pur->click Add Alkyne-probe final Final Conjugate click->final Purification

Caption: Experimental workflow for protein labeling and conjugation.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation protac PROTAC poi Target Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds poi_bound POI protac_bound PROTAC poi_bound->protac_bound ub_chain Polyubiquitin Chain poi_bound->ub_chain Polyubiquitination e3_bound E3 Ligase protac_bound->e3_bound ub Ubiquitin e3_bound->ub recruits E2, transfers ub->poi_bound ligation proteasome Proteasome ub_chain->proteasome Recognition & Degradation degraded Degraded Peptides proteasome->degraded

Caption: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: Activation of N-(Azido-peg4)-n-bis(peg4-acid) with EDC/NHS

This protocol describes the conversion of the carboxylic acid groups on the linker to amine-reactive NHS esters.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 2.2 equivalents of NHS to the linker solution.

  • Add 2.2 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • The resulting solution containing the activated N-(Azido-peg4)-n-bis(peg4-NHS ester) can be used directly in the protein labeling reaction. It is recommended to use the activated linker immediately.

Protocol 2: Labeling of Proteins with Activated N-(Azido-peg4)-n-bis(peg4-NHS ester)

This protocol details the labeling of a protein (e.g., an antibody) with the activated linker.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (or other amine-free buffer)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Activated N-(Azido-peg4)-n-bis(peg4-NHS ester) solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[3]

  • pH Adjustment: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM, adjusting the pH to 8.0-8.5 for optimal NHS ester reactivity.

  • Labeling Reaction:

    • Calculate the required volume of the activated linker solution to achieve the desired molar excess (e.g., 10 to 20-fold molar excess over the protein).[3]

    • Slowly add the activated linker to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer by size-exclusion chromatography (SEC) or dialysis against PBS.

Protocol 3: Characterization of Azide-Labeled Protein

A. Protein Concentration Determination (Bradford Assay)

  • Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.[7]

  • Add a small volume of the purified azide-labeled protein and the standards to a microplate.

  • Add Bradford reagent to each well and incubate for 5-10 minutes at room temperature.[8]

  • Measure the absorbance at 595 nm using a microplate reader.[9]

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the azide-labeled protein by interpolating its absorbance on the standard curve.

B. Purity and Molecular Weight Assessment (SDS-PAGE)

  • Prepare samples of both the unlabeled and the azide-labeled protein.

  • Denature the protein samples by heating in a loading buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).[10]

  • Load the samples onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins based on their molecular weight.[10]

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • The azide-labeled protein should appear as a single band with a slightly higher molecular weight compared to the unlabeled protein, indicating successful conjugation and purity.

C. Determination of Degree of Labeling (DOL) The DOL can be determined by reacting the azide-labeled protein with an alkyne-functionalized fluorophore and measuring the absorbance of the protein and the fluorophore.

  • React a known concentration of the purified azide-labeled protein with an excess of an alkyne-fluorophore via a click chemistry reaction (see Protocol 4).

  • Purify the resulting fluorescently labeled protein to remove unreacted fluorophore.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the fluorophore.

  • Calculate the DOL using the following formula: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein) Where:

    • A_dye = Absorbance of the fluorophore at its maximum wavelength.

    • ε_dye = Molar extinction coefficient of the fluorophore.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • CF = Correction factor for the fluorophore's absorbance at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.[11]

Protocol 4: Downstream Application - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein to a molecule containing a terminal alkyne.

Materials:

  • Purified azide-labeled protein

  • Alkyne-containing molecule (e.g., alkyne-modified drug, fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the azide-labeled protein with a 5 to 10-fold molar excess of the alkyne-containing molecule.

  • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio.

  • Add the CuSO₄/THPTA complex to the protein-alkyne mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile linker for protein modification, enabling the introduction of an azide handle for subsequent bioorthogonal conjugation. The provided protocols offer a comprehensive guide for the activation of the linker, labeling of proteins, characterization of the conjugate, and downstream applications using click chemistry. These methods are foundational for the development of advanced bioconjugates for research, diagnostics, and therapeutic applications.

References

Application Notes and Protocols for N-(Azido-peg4)-n-bis(peg4-acid): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterotrifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile reagent is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The unique structure of N-(Azido-peg4)-n-bis(peg4-acid) features a central azide (B81097) (N₃) group and two terminal carboxylic acid (-COOH) groups, each connected by polyethylene (B3416737) glycol (PEG) spacers. This design allows for orthogonal or sequential conjugation strategies. The azide group serves as a handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The two carboxylic acid groups can be activated to form stable amide bonds with primary amines on proteins, peptides, or other molecules.[1] The PEG spacers enhance solubility and reduce steric hindrance, improving the pharmacokinetic properties of the resulting conjugates.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N-(Azido-peg4)-n-bis(peg4-acid) and related derivatives is presented in the table below. Purity of at least 95% is recommended for predictable reactivity in bioconjugation experiments.[1]

PropertyValueReference
Molecular WeightVaries based on specific PEG lengths[1]
Purity≥95%[1]
SolubilitySoluble in aqueous solutions and common organic solvents[3]
StorageStore at -20°C, protected from moisture and lightN/A

Key Applications

The trifunctional nature of this linker enables a variety of complex bioconjugation strategies:

  • PROTAC Synthesis: The linker can connect a ligand for a target protein (Protein of Interest - POI) to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent degradation of the POI.[3][4]

  • Antibody-Drug Conjugates (ADCs): It allows for the attachment of two drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR).[5]

  • Nanoparticle Functionalization: The linker can be used to attach targeting ligands and therapeutic agents to the surface of nanoparticles for targeted drug delivery.

  • Multivalent Conjugates: The dual carboxylic acid groups enable the attachment of two different or identical molecules, creating multivalent constructs for enhanced binding affinity.

Experimental Protocols

The following protocols provide a general framework for using N-(Azido-peg4)-n-bis(peg4-acid). Optimization of reaction conditions is recommended for each specific application.

Protocol 1: Two-Step Amine Coupling and Click Chemistry

This protocol describes the sequential conjugation of two different amine-containing molecules to the bis-acid functionality, followed by a click chemistry reaction with an alkyne-containing molecule.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule 1 (e.g., a targeting ligand)

  • Amine-containing molecule 2 (e.g., a therapeutic agent)

  • Alkyne-containing molecule (e.g., a fluorescent dye)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

Procedure:

Part A: Activation of Carboxylic Acids and First Amine Coupling

  • Activation: Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.1 equivalents) and NHS (1.1 equivalents) for each carboxylic acid group to be activated. Stir at room temperature for 1-4 hours to form the NHS ester.

  • First Coupling: Dissolve the first amine-containing molecule (1 equivalent) in reaction buffer. Add the activated linker solution to the amine solution. A final organic solvent concentration below 10% is recommended. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the mono-conjugated product using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[]

Part B: Second Amine Coupling

  • Activation: Reactivate the remaining carboxylic acid on the purified mono-conjugate using EDC and NHS as described in Part A, step 1.

  • Second Coupling: Add the second amine-containing molecule (1 equivalent) to the activated mono-conjugate. Incubate under the same conditions as the first coupling.

  • Purification: Purify the di-conjugated product using SEC or dialysis.[]

Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the di-conjugated, azide-functionalized molecule and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMF).

  • Catalyst Preparation: Prepare fresh aqueous solutions of sodium ascorbate (0.2-0.5 equivalents) and CuSO₄ (0.1 equivalents). If using a ligand, pre-mix the CuSO₄ with THPTA.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or CuSO₄/ligand complex).

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Final Purification: Purify the final trifunctional conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.[]

Quantitative Data for Reaction Optimization

The following table provides typical starting parameters for the reactions described above. These should be optimized for each specific set of molecules.

ParameterAmine Coupling (per -COOH)CuAAC
Molar Ratio (Linker:Reagent) Linker:EDC:NHS = 1:1.1:1.1Azide:Alkyne:CuSO₄:Na Ascorbate = 1:1.2:0.1:0.5
Reaction pH 7.2 - 8.04.0 - 12.0
Reaction Temperature 4 - 25°CRoom Temperature
Reaction Time 2 - 12 hours1 - 4 hours
Typical Efficiency 70-90%>90%

Visualization of Workflows and Pathways

Experimental Workflow for Trifunctional Conjugate Synthesis

The following diagram illustrates the sequential conjugation process described in Protocol 1.

Trifunctional_Conjugate_Synthesis cluster_amine1 First Amine Coupling cluster_amine2 Second Amine Coupling cluster_click Click Chemistry Linker N-(Azido-peg4)-n-bis(peg4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC/NHS MonoConjugate Mono-Conjugate ActivatedLinker->MonoConjugate Amine1 Amine Molecule 1 Amine1->MonoConjugate ActivatedMono Activated Mono-Conjugate MonoConjugate->ActivatedMono EDC/NHS DiConjugate Di-Conjugate ActivatedMono->DiConjugate Amine2 Amine Molecule 2 Amine2->DiConjugate FinalConjugate Trifunctional Conjugate DiConjugate->FinalConjugate CuSO4, Na Ascorbate Alkyne Alkyne Molecule Alkyne->FinalConjugate CuSO4, Na Ascorbate

Caption: Sequential synthesis of a trifunctional conjugate.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like N-(Azido-peg4)-n-bis(peg4-acid), induces protein degradation.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Characterization of Conjugates

Thorough characterization of the final conjugate is crucial to ensure its quality and functionality. A combination of analytical techniques is often necessary.[7]

  • Size-Exclusion Chromatography (SEC): To assess purity and the presence of aggregates.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity analysis and determination of the drug-to-antibody ratio (DAR) in ADCs.[]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the successful attachment of all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product.

  • Functional Assays: To confirm that the biological activity of the conjugated molecules (e.g., binding affinity of a targeting ligand, cytotoxicity of a drug) is retained.

By following these guidelines and protocols, researchers can effectively utilize N-(Azido-peg4)-n-bis(peg4-acid) to construct complex and functional biomolecular conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for N-(Azido-peg4)-n-bis(peg4-acid) in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for the advanced assembly of complex drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) group and two carboxylic acid moieties, enables the covalent attachment of multiple entities through orthogonal chemical reactions. This facilitates the construction of sophisticated nanocarriers, such as targeted nanoparticles, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), with precise control over the placement of therapeutic agents and targeting ligands.[1][2][3]

The azide group allows for highly efficient and bio-orthogonal "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are ideal for conjugating sensitive biomolecules or payloads containing an alkyne group. The two carboxylic acid groups can be readily activated to form stable amide bonds with amine-containing molecules, such as targeting proteins, peptides, or amino-functionalized drugs and nanoparticles. The inherent PEG spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the final conjugate by providing a hydrophilic shield.[2][5]

This document provides detailed application notes and protocols for utilizing N-(Azido-peg4)-n-bis(peg4-acid) to develop a targeted nanoparticle drug delivery system.

Key Applications

  • Targeted Drug Delivery: Serves as a scaffold for conjugating both a therapeutic agent and a targeting ligand to a nanoparticle surface.[2][3]

  • Antibody-Drug Conjugates (ADCs): Facilitates the attachment of multiple drug molecules to an antibody.

  • PROTAC Development: Acts as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[1][4][6]

  • Development of Multifunctional Probes: Enables the creation of diagnostic and imaging probes with dual functionality.[3]

  • Surface Functionalization of Materials: Modifies polymers and nanoparticles to introduce multiple chemical handles for further functionalization.[3]

Application Example: Formulation of a Targeted Paclitaxel-Loaded Nanoparticle

This section outlines the use of N-(Azido-peg4)-n-bis(peg4-acid) to create a targeted drug delivery system. The strategy involves a three-part assembly:

  • Core Nanoparticle (NP): An amine-functionalized polymeric nanoparticle encapsulating Paclitaxel (PTX).

  • Targeting Ligand: A cancer-targeting peptide (e.g., RGD peptide) with a terminal alkyne group.

  • Linker: N-(Azido-peg4)-n-bis(peg4-acid) to connect the nanoparticle and the targeting ligand.

The two carboxylic acid groups of the linker will be conjugated to the amine groups on the surface of the PTX-loaded nanoparticle. The azide group will then be used to "click" the alkyne-modified RGD peptide onto the nanoparticle surface.

Quantitative Data Summary

The following tables summarize the expected characterization data for the synthesized nanoparticles at each stage of the formulation process.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PTX-loaded Amine-NP110 ± 50.15 ± 0.02+25.3 ± 1.8
PTX-NP-Linker125 ± 60.17 ± 0.03-15.8 ± 2.1
PTX-NP-Linker-RGD130 ± 70.18 ± 0.03-18.5 ± 2.5

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
PTX-loaded Amine-NP9.5 ± 0.891.2 ± 3.4
PTX-NP-Linker-RGD8.8 ± 0.789.5 ± 3.9

Experimental Protocols

Protocol 1: Conjugation of N-(Azido-peg4)-n-bis(peg4-acid) to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the linker to the surface of pre-formed, Paclitaxel-loaded, amine-functionalized nanoparticles (PTX-Amine-NP) via carbodiimide (B86325) chemistry.

Materials:

  • PTX-loaded Amine-NPs (10 mg/mL in MES buffer)

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (MWCO 10 kDa) or centrifugal filter units

Procedure:

  • Activate Carboxylic Acid Groups:

    • Dissolve 5 mg of N-(Azido-peg4)-n-bis(peg4-acid) in 500 µL of anhydrous DMSO.

    • In a separate tube, dissolve 10 mg of EDC and 6 mg of NHS in 1 mL of 0.1 M MES buffer (pH 6.0).

    • Add the EDC/NHS solution to the linker solution and vortex briefly.

    • Incubate for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • To 1 mL of the PTX-Amine-NP suspension (10 mg nanoparticles), add the activated linker solution from the previous step.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add 100 µL of the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the resulting nanoparticles (PTX-NP-Linker) to remove unreacted linker and coupling reagents. This can be achieved by:

      • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.

      • Centrifugal Filtration: Use a centrifugal filter unit to wash the nanoparticles with PBS (pH 7.4) three times.

  • Characterization:

    • Resuspend the purified PTX-NP-Linker in a suitable buffer.

    • Confirm successful conjugation by measuring the change in zeta potential from positive (amine-NP) to negative (due to the terminal azide and any remaining carboxylic acids).

    • Characterize the size and polydispersity using Dynamic Light Scattering (DLS).

Protocol 2: "Click" Conjugation of Alkyne-Peptide to Azido-Functionalized Nanoparticles

This protocol details the attachment of an alkyne-modified RGD peptide to the azido-functionalized nanoparticle surface (PTX-NP-Linker) using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • PTX-NP-Linker (from Protocol 1) (5 mg/mL in PBS)

  • Alkyne-RGD peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized water

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Alkyne-RGD peptide in deionized water.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

    • Let the mixture stand for 5 minutes to allow the complex to form.

  • Click Reaction:

    • In a reaction tube, add 1 mL of the PTX-NP-Linker suspension (5 mg of nanoparticles).

    • Add the Alkyne-RGD peptide solution to achieve a desired molar excess (e.g., 20-fold molar excess relative to the azide groups on the nanoparticle surface).

    • Add the Cu(I)/THPTA catalyst premix to the nanoparticle-peptide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

    • Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle shaking, protected from light.

  • Purification:

    • Purify the final targeted nanoparticles (PTX-NP-Linker-RGD) using dialysis or centrifugal filtration as described in Protocol 1 to remove the catalyst, excess peptide, and other reagents.

  • Final Characterization:

    • Resuspend the final product in PBS.

    • Characterize the final particle size, PDI, and zeta potential.

    • Quantify the amount of conjugated peptide using a suitable method (e.g., HPLC or a fluorescence-based assay if the peptide is labeled).

    • Determine the final drug loading content and encapsulation efficiency.

Visualizations

Caption: Workflow for creating targeted nanoparticles.

Signaling_Pathway Targeted_NP Targeted Nanoparticle (NP-Linker-RGD) Tumor_Cell Tumor Cell (Integrin Receptor) Targeted_NP->Tumor_Cell 1. Binding Endocytosis Receptor-Mediated Endocytosis Tumor_Cell->Endocytosis 2. Internalization Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release (Paclitaxel) Endosome->Drug_Release 3. NP Disassembly Apoptosis Cell Apoptosis Drug_Release->Apoptosis 4. Therapeutic Action Logical_Relationship Linker N-(Azido-peg4)-n-bis(peg4-acid) Azide Carboxylic Acid Carboxylic Acid Alkyne Alkyne-modified Targeting Ligand Linker:f0->Alkyne Click Chemistry (CuAAC / SPAAC) Amine1 Amine-functionalized Nanoparticle Linker:f1->Amine1 Amide Coupling (EDC/NHS) Amine2 Amine-functionalized Drug (optional) Linker:f2->Amine2 Amide Coupling (EDC/NHS)

References

Troubleshooting & Optimization

Technical Support Center: N-(Azido-peg4)-n-bis(peg4-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-peg4)-n-bis(peg4-acid) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this versatile, branched linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional, branched PEG linker. It features a terminal azide (B81097) group and two terminal carboxylic acid groups.[1] This structure allows for a two-step conjugation strategy:

  • The two carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines on proteins, peptides, or other molecules, forming stable amide bonds.[1][2][3]

  • The azide group can then be used for a subsequent "click chemistry" reaction, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a second molecule containing an alkyne group.[1][4]

This linker is commonly used in the development of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it can connect a targeting moiety to one or two payload molecules.[4][]

Q2: What are the advantages of using a branched linker like N-(Azido-peg4)-n-bis(peg4-acid)?

Branched linkers offer the potential to increase the drug-to-antibody ratio (DAR) in ADCs without requiring extensive modification of the antibody.[6] This can lead to enhanced potency. However, it's important to note that a localized increase in hydrophobicity on the antibody surface due to the conjugated payload can sometimes lead to aggregation.[7]

Q3: How should I store and handle N-(Azido-peg4)-n-bis(peg4-acid) and its activated NHS ester form?

The carboxylic acid form of the linker should be stored at -20°C.[1] If you have the pre-activated N-(Azido-peg4)-n-bis(peg4-NHS ester), it is critical to protect it from moisture to prevent hydrolysis.[8][9] Store the NHS ester at -20°C in a sealed container with a desiccant.[8][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

Troubleshooting Guide: Amine Conjugation (Carboxylic Acid Reaction)

This section addresses common issues encountered during the activation of the carboxylic acids and their conjugation to amine-containing molecules.

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of Activated Ester The most common cause of low yield is the hydrolysis of the activated ester (e.g., NHS ester) back to the unreactive carboxylic acid.[11][12] The rate of hydrolysis is highly dependent on pH and temperature.[11][13] Solutions: • Prepare the activated ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[8][9] Do not prepare stock solutions for storage.[8][9] • Ensure your reagents are stored correctly and are not expired. Use a fresh vial if in doubt.[11] • Work quickly once the activated linker is in an aqueous buffer.
Incorrect Reaction pH The optimal pH for NHS ester conjugation is a compromise. The target amine needs to be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[12] Solutions: • The recommended pH range for NHS ester reactions is typically 7.2-8.5.[11] A common starting point is a phosphate-buffered saline (PBS) at pH 7.2-7.4.[8] • Verify the pH of your reaction buffer with a calibrated meter before starting.[11]
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated ester, leading to a significant reduction in yield.[8][9][11] Solutions: • Use an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer. • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[8][9]
Steric Hindrance Bulky groups near the target amine on your molecule or the branched structure of the linker itself can physically block the reaction from occurring efficiently.[7] Solutions: • Increase the molar excess of the activated PEG linker. A 20-fold molar excess is a common starting point for antibodies.[8] • Increase the reaction time or temperature (e.g., from 4°C to room temperature), but be mindful of protein stability and increased hydrolysis.[11]
Solubility Issues Poor solubility of either the linker or the target molecule in the reaction buffer can lead to a heterogeneous mixture and low yield.[14] Solutions: • N-(Azido-peg4)-n-bis(peg4-acid) is soluble in water, DMSO, and DMF.[1] The initial stock solution of the activated linker is typically made in a small amount of anhydrous DMSO or DMF, and then added to the aqueous reaction buffer.[8] • Ensure the final concentration of the organic solvent in the reaction does not exceed 10%, as it may affect protein stability.[8]
Problem 2: Aggregation of Protein/Biomolecule During Conjugation

Possible Causes & Solutions

Possible CauseRecommended Solution
High Protein Concentration High concentrations of the target protein can increase the likelihood of intermolecular cross-linking and aggregation.[11] Solution: • Reduce the concentration of the protein in the reaction mixture.[11]
Protein Instability The reaction conditions (e.g., pH, temperature, presence of organic solvent) may be causing the protein to denature and aggregate.[11] Solutions: • Perform the reaction at a lower temperature (e.g., 4°C or on ice), which may require a longer incubation time.[8][11] • Screen different amine-free buffers to find one that enhances the stability of your specific protein.[11]
Increased Hydrophobicity The addition of the PEG linker and a hydrophobic payload (in later steps) can increase the overall hydrophobicity of the conjugate, leading to aggregation.[7] This is a particular consideration for branched linkers. Solution: • While not a direct solution during the initial conjugation, this is a design consideration. Optimizing the linker length and drug-to-antibody ratio is crucial.[7]

Troubleshooting Guide: Click Chemistry (Azide Reaction)

This section covers potential issues with the subsequent click chemistry step after successful amine conjugation.

Problem 3: Low Yield in the Click Chemistry Step

Possible Causes & Solutions

Possible CauseRecommended Solution
Reagent Instability The azide group is generally stable but can be sensitive to strongly acidic conditions or certain reducing agents.[15] For SPAAC reactions, strained cyclooctynes (e.g., DBCO, BCN) can be unstable during prolonged storage or under acidic conditions.[14] Solutions: • Avoid strongly acidic conditions during the purification of the amine-conjugated intermediate.[15] • Ensure your alkyne-containing reagent (especially strained alkynes) has been stored correctly and is not degraded.
Steric Hindrance The conjugation site of the azide on the branched linker and bulky groups on the alkyne-containing molecule can sterically hinder the cycloaddition.[14] Solution: • Increase the reaction time and/or the molar excess of the alkyne-containing reagent.
Solubility Issues Poor solubility of either the azide-functionalized intermediate or the alkyne-containing molecule can reduce reaction rates.[14] Solution: • Ensure both reactants are soluble in the chosen solvent system. For CuAAC, mixtures of water with solvents like t-BuOH, DMSO, or DMF are common. For SPAAC, aqueous buffers are typically used.[16]
Inefficient Copper Catalyst (CuAAC) For the copper-catalyzed reaction, the presence of chelating agents in your buffer can sequester the copper, rendering it inactive. The oxidation of the active Cu(I) to the inactive Cu(II) can also halt the reaction. Solutions: • Ensure your buffers do not contain strong chelators like EDTA. • Include a reducing agent, such as sodium ascorbate, in the reaction mixture to maintain copper in the active Cu(I) state.[16]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Conjugation

This protocol describes the activation of the carboxylic acids on N-(Azido-peg4)-n-bis(peg4-acid) and subsequent conjugation to a primary amine-containing protein.

  • Reagent Preparation:

    • Equilibrate the N-(Azido-peg4)-n-bis(peg4-acid) linker and all other reagents to room temperature before use.

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare a "Coupling Buffer" (e.g., amine-free PBS, pH 7.2-7.5).

    • Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0).

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acids:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in Activation Buffer.

    • Add 1.5 equivalents of EDC solution.

    • Immediately add 1.5 equivalents of NHS solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Perform a buffer exchange to transfer your protein into the Coupling Buffer.

    • Adjust the pH of the activated linker solution to ~7.5 by adding Coupling Buffer.

    • Slowly add the activated linker solution to the protein solution. A typical molar excess of linker to protein is 10-20 fold.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Stir for an additional 30 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the click chemistry reaction following the successful conjugation of the azide-PEG linker to your biomolecule.

  • Reagent Preparation:

    • Ensure your azide-functionalized biomolecule is in a compatible buffer (e.g., PBS pH 7.4). Avoid buffers with components that might react with your cyclooctyne (B158145).

    • Dissolve your DBCO or BCN-containing molecule in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add the cyclooctyne-containing molecule to the solution of your azide-functionalized biomolecule. A slight molar excess (e.g., 1.5-3 equivalents) of the cyclooctyne reagent is typically used.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific reagents and concentrations.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., LC-MS for small molecules, SDS-PAGE or HPLC for proteins).

    • Once the reaction is complete, purify the final conjugate using a suitable method such as SEC, affinity chromatography, or HPLC to remove unreacted reagents.

Visualizations

G cluster_amine_conjugation Amine Conjugation Workflow prep Reagent Preparation (Linker, EDC/NHS, Buffers) activation Activate Carboxylic Acids (EDC, NHS, pH 6.0) prep->activation conjugation Conjugation Reaction (Add Activated Linker to Protein) activation->conjugation buffer_exchange Buffer Exchange Protein (to Amine-Free Buffer, pH 7.2-7.5) buffer_exchange->conjugation quenching Quench Reaction (e.g., Tris Buffer) conjugation->quenching purification1 Purify Azide-PEG-Protein (SEC or Dialysis) quenching->purification1

Caption: Workflow for the amine conjugation step.

G start Low Conjugation Yield Observed q1 Was the activated NHS ester prepared fresh? start->q1 sol1 Prepare NHS ester fresh in anhydrous solvent. Use immediately. q1->sol1 No q2 Was an amine-free buffer used (e.g., PBS)? q1->q2 Yes a1_yes Yes a1_no No sol2 Use amine-free buffer. Perform buffer exchange if necessary. q2->sol2 No q3 Is the reaction pH between 7.2 and 8.5? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust buffer pH to optimal range. q3->sol3 No end_node Consider steric hindrance or solubility issues. Increase linker excess. q3->end_node Yes a3_yes Yes a3_no No

References

improving the efficiency of N-(Azido-peg4)-n-bis(peg4-acid) coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-peg4)-n-bis(peg4-acid) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Azido-peg4)-n-bis(peg4-acid) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a terminal azide (B81097) group and two terminal carboxylic acid groups.[1][2] The azide group allows for reaction with alkynes, BCN, or DBCO via "click chemistry," while the carboxylic acid groups can be coupled to primary amines using activators like EDC and NHS to form stable amide bonds.[1][3][4] This trifunctional nature makes it a versatile tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs.[3][5]

Q2: What is the general principle behind coupling the carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) to an amine-containing molecule?

The coupling of the carboxylic acid groups to a primary amine is typically achieved through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] The process involves two main steps:

  • Activation: EDC activates the carboxylic acid groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester.[6] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[6][8]

  • Conjugation: The NHS ester then readily reacts with a primary amine at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[6][7]

Q3: Why is my coupling efficiency low?

Low coupling efficiency is a common issue in PEGylation reactions. Several factors can contribute to this problem:

  • Hydrolysis of the activated NHS ester: The NHS ester intermediate is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid.[9] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[9][10]

  • Inactive reagents: EDC and NHS are moisture-sensitive.[11][12] Improper storage or handling can lead to their degradation and reduced activity.

  • Suboptimal pH: Both the activation and conjugation steps are highly pH-dependent.[6][10] Using an incorrect pH for either step can drastically reduce the reaction efficiency.

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target amine for reaction with the NHS ester, leading to lower yields of the desired conjugate.[9][13]

  • Steric hindrance: The bulky nature of the PEG chains and the target molecule can sometimes hinder the reaction.[14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of N-(Azido-peg4)-n-bis(peg4-acid).

Problem Potential Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.[11]Use fresh, anhydrous reagents. Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
Incorrect pH for activation or conjugation.[6]Ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.2-8.5.[6][11]
Hydrolysis of the NHS ester.[9]Perform the conjugation step immediately after the activation step.[11] Consider a one-pot, two-step reaction where the pH is adjusted after the initial activation.
Presence of primary amines in the buffer (e.g., Tris, glycine).[13]Use amine-free buffers such as MES for activation and PBS, HEPES, or borate (B1201080) buffer for conjugation.[6][15]
Steric hindrance.[15]Increase the molar excess of the N-(Azido-peg4)-n-bis(peg4-acid) linker.[15]
Precipitation of Protein/Molecule during Reaction High degree of PEGylation leading to insolubility.[11]Reduce the molar excess of the activated PEG linker.[11]
Incorrect buffer conditions.Ensure the protein or molecule is at a suitable concentration and in a buffer that maintains its stability and solubility.
Unreacted Linker Present After Purification Inadequate purification method.PEGylated compounds can be challenging to purify due to their heterogeneity.[14] Consider using a combination of purification techniques such as Size Exclusion Chromatography (SEC) to remove bulk unreacted linker, followed by Ion Exchange Chromatography (IEX) or Reverse-Phase HPLC (RP-HPLC) for finer separation.[14][16]
Incorrect parameters for purification.For SEC, ensure the column has the appropriate pore size for your molecule.[16] For IEX, optimize the salt gradient to improve the separation of species with similar charges.[14]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for N-(Azido-peg4)-n-bis(peg4-acid)

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[6]

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[9][12] EDC solutions are unstable and should be used promptly.[6]

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in the Activation Buffer.

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acids (pH 4.5-6.0):

    • To the solution of N-(Azido-peg4)-n-bis(peg4-acid), add the EDC stock solution (a 2- to 10-fold molar excess over the PEG-acid is a common starting point).[6]

    • Immediately add the NHS stock solution (a 1.25- to 2.5-fold molar excess over EDC).[6]

    • Incubate the reaction for 15-30 minutes at room temperature.[6]

  • Conjugation to Amine (pH 7.2-7.5):

    • Raise the pH of the activated PEG-acid solution to 7.2-7.5 by adding concentrated Coupling Buffer.

    • Immediately add the activated PEG-acid solution to your amine-containing molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized based on the desired degree of labeling. A 10-20 fold molar excess of the linker is a good starting point.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis, size exclusion chromatography (SEC), or other suitable chromatographic techniques.[12][14]

Parameter Recommended Range/Value Reference
Activation pH 4.5 - 6.0[6]
Conjugation pH 7.0 - 8.5[7]
EDC Molar Excess (over PEG-acid) 2 - 10 fold[6]
NHS Molar Excess (over EDC) 1.25 - 2.5 fold[6]
Linker Molar Excess (over target molecule) 10 - 20 fold (starting point)[11]
Activation Time 15 - 30 minutes[6]
Conjugation Time 30 - 60 minutes (RT) or 2 - 4 hours (4°C)[9]

Visualized Workflows and Mechanisms

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in Activation Buffer (pH 4.5-6.0) activation Activation Add EDC, then NHS to PEG solution. Incubate 15-30 min at RT. prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-7.5) conjugation Conjugation Add activated PEG to Amine-Molecule. Incubate 0.5-4h. prep_amine->conjugation prep_edc_nhs Prepare fresh EDC and NHS stock solutions in anhydrous solvent prep_edc_nhs->activation ph_adjust pH Adjustment Raise pH to 7.2-7.5 with Coupling Buffer activation->ph_adjust ph_adjust->conjugation quenching Quenching Add Tris or Glycine buffer to stop the reaction. conjugation->quenching purify Purify Conjugate (e.g., SEC, IEX, Dialysis) quenching->purify

Caption: A general experimental workflow for the two-step EDC/NHS coupling of N-(Azido-peg4)-n-bis(peg4-acid).

G cluster_reactants Reactants cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) peg_acid PEG-COOH (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (highly reactive) peg_acid->o_acylisourea + EDC amine R-NH2 (Primary Amine) amide_bond PEG-CO-NH-R (Stable Amide Bond) amine->amide_bond edc EDC nhs NHS o_acylisourea->peg_acid Hydrolysis (competing reaction) nhs_ester NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS nhs_ester->peg_acid Hydrolysis (competing reaction) nhs_ester->amide_bond + R-NH2

Caption: The reaction mechanism for EDC/NHS coupling of a carboxylic acid to a primary amine.

References

common side reactions with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-peg4)-n-bis(peg4-acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments with this versatile three-arm branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

A1: N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional crosslinker featuring a central nitrogen atom from which three polyethylene (B3416737) glycol (PEG) arms radiate. One arm is terminated with an azide (B81097) group (N₃), while the other two arms are terminated with carboxylic acid groups (-COOH). This structure allows for orthogonal conjugation strategies. The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][2] The carboxylic acid groups can be activated to form stable amide bonds with primary amines on biomolecules.[2] Its primary application is in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[1]

Q2: What are the recommended storage and handling conditions for N-(Azido-peg4)-n-bis(peg4-acid)?

A2: PEG reagents are sensitive to temperature, light, and moisture. It is recommended to store N-(Azido-peg4)-n-bis(peg4-acid) at -20°C, protected from light and moisture.[3] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can compromise the reagent's reactivity.[3] For long-term storage, it is best to keep the product in its solid form and avoid preparing stock solutions for extended periods.[3]

Q3: In what solvents can I dissolve N-(Azido-peg4)-n-bis(peg4-acid)?

A3: N-(Azido-peg4)-n-bis(peg4-acid) is soluble in many organic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] It also has solubility in other solvents like dichloromethane, chloroform, and alcohols.[3] For reactions involving water-sensitive functional groups, it is advisable to prepare stock solutions in anhydrous DMF or DMSO.[3]

Q4: How do I activate the carboxylic acid groups for reaction with amines?

A4: The carboxylic acid groups can be activated using standard carbodiimide (B86325) chemistry to form a stable amide bond with primary amines. This is typically achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4][5] Reagents such as HATU can also be used for activation.[4]

Q5: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition?

A5: The primary difference is the requirement of a copper catalyst. CuAAC uses a terminal alkyne and requires a copper(I) catalyst, which can be toxic to living cells. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst. This makes SPAAC more suitable for applications in biological systems where copper toxicity is a concern.

Troubleshooting Guides

Problem 1: Low Yield of Amide Bond Conjugation

Low efficiency in the reaction between the carboxylic acid arms and your amine-containing molecule is a common issue.

Potential Cause Recommended Solution
Incomplete activation of carboxylic acids Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (dry, -20°C). Increase the molar excess of the coupling reagents.
Hydrolysis of activated ester (e.g., NHS-ester) If pre-activating to an NHS-ester, perform the reaction immediately. The half-life of NHS-esters decreases significantly with increasing pH.[6]
Suboptimal reaction pH The optimal pH for reacting activated carboxylic acids (like NHS esters) with primary amines is between 7.2 and 8.5.[7] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the activated ester is accelerated.[7]
Presence of competing primary amines in the buffer Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction.[7] Use phosphate, carbonate, HEPES, or borate (B1201080) buffers.[7]
Steric hindrance The branched nature of the PEG linker may cause steric hindrance.[5] Consider increasing the reaction time or temperature. Using a longer PEG-chain version of the linker, if available, might also help.
Problem 2: Low Yield of Click Chemistry Reaction (CuAAC)

If you are experiencing poor yields in the copper-catalyzed azide-alkyne cycloaddition reaction.

Potential Cause Recommended Solution
Inactive Copper Catalyst The active form of the catalyst is Cu(I), which is prone to oxidation. Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present.[8] It is often best to prepare the catalyst solution fresh for each reaction.
Poor Reagent Quality Verify the purity of your azide and alkyne-containing starting materials using techniques like NMR or mass spectrometry.[8]
Presence of Ligands For reactions in complex biological media, the use of a Cu(I) stabilizing ligand, such as TBTA or THPTA, is highly recommended to prevent catalyst oxidation and off-target effects.[8]
Thiol Interference Thiol-containing molecules in your reaction mixture can interfere with the click reaction. Pre-treatment with a low concentration of hydrogen peroxide can help mitigate this.[9]
Problem 3: Aggregation of the Final Conjugate

The formation of soluble or insoluble aggregates is a frequent side reaction during PEGylation.[10][11]

Potential Cause Recommended Solution
Intermolecular Cross-linking Although this is a 3-arm linker, improper reaction conditions can lead to one linker reacting with multiple biomolecules. Optimize the stoichiometry, using a slight excess of the linker relative to the biomolecule.
High Protein Concentration High concentrations increase the likelihood of intermolecular interactions.[10] Try performing the conjugation at a lower protein concentration.
Suboptimal Reaction Conditions Factors like pH and temperature can affect protein stability.[10] Perform the reaction under conditions where your protein is most stable.
Use of Stabilizing Excipients The addition of stabilizing agents to the reaction buffer, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine), can help prevent aggregation.[10]

Experimental Protocols & Workflows

General Workflow for Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification reagent N-(Azido-peg4)-n-bis(peg4-acid) activated_reagent Activated NHS Ester reagent->activated_reagent DMF or DMSO edc_nhs EDC / NHS edc_nhs->activated_reagent conjugate PEGylated Conjugate activated_reagent->conjugate biomolecule Amine-containing Biomolecule biomolecule->conjugate pH 7.2 - 8.5 Buffer purification SEC / Dialysis conjugate->purification

Caption: Workflow for conjugating the carboxylic acid arms to a primary amine.

Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Low_Yield start Low Conjugation Yield check_reagents Are coupling reagents (EDC/HATU, NHS) fresh? start->check_reagents replace_reagents Replace reagents check_reagents->replace_reagents No check_ph Is reaction pH between 7.2 and 8.5? check_reagents->check_ph Yes replace_reagents->check_reagents adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Is buffer free of primary amines (e.g., Tris)? check_ph->check_buffer Yes adjust_ph->check_ph change_buffer Change to a non-amine containing buffer check_buffer->change_buffer No check_stoichiometry Is molar ratio of linker to biomolecule optimized? check_buffer->check_stoichiometry Yes change_buffer->check_buffer optimize_ratio Optimize molar ratio check_stoichiometry->optimize_ratio No consider_sterics Consider steric hindrance (increase reaction time/temp) check_stoichiometry->consider_sterics Yes optimize_ratio->check_stoichiometry

References

how to avoid aggregation with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with N-(Azido-peg4)-n-bis(peg4-acid) during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of N-(Azido-peg4)-n-bis(peg4-acid), leading to aggregation.

Issue 1: Precipitate forms when dissolving the reagent in an aqueous buffer.

  • Question: I am trying to dissolve N-(Azido-peg4)-n-bis(peg4-acid) directly into my aqueous reaction buffer (e.g., PBS, pH 7.4), but it is not dissolving well and a precipitate is forming. What is happening and how can I resolve this?

  • Answer: This is a common issue that can be attributed to several factors, primarily the protonation state of the carboxylic acid groups and the concentration of the reagent. At neutral or acidic pH, the carboxylic acid groups are protonated, making the molecule less soluble in aqueous solutions. High concentrations can also exceed the solubility limit.

    Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended method is to first dissolve the N-(Azido-peg4)-n-bis(peg4-acid) in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1][2][3] This ensures the molecule is fully solvated.

    • Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1]

    • Add Stock Solution to Aqueous Buffer with Vortexing: Add the required volume of the organic stock solution to your aqueous reaction buffer while vortexing.[1] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Control the Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your reaction mixture does not exceed a certain threshold (typically 5-10%) to avoid negative effects on your biomolecules (e.g., protein denaturation).[4][5]

Issue 2: The solution becomes cloudy or a precipitate forms during a bioconjugation reaction.

  • Question: My reaction mixture, containing N-(Azido-peg4)-n-bis(peg4-acid) and my protein of interest, became cloudy over time. What could be the cause and how can I prevent this?

  • Answer: Cloudiness or precipitation during a bioconjugation reaction can be due to the aggregation of the PEG linker, the protein, or both. The change in solution conditions upon mixing reactants can trigger this.

    Troubleshooting Steps:

    • Optimize the Reaction pH: For reactions involving the carboxylic acid groups (e.g., EDC/NHS coupling to amines), the pH is critical. While the activation of the carboxylic acid is more efficient at a slightly acidic pH (4.5-7.2), the subsequent reaction with primary amines is more efficient at a pH of 7.0-8.0.[1] For the azide (B81097) group's "click chemistry" reaction, a physiological pH is generally suitable.[6] Consider the stability of your biomolecule across the tested pH range.

    • Adjust the Reagent Concentration: High concentrations of the PEG linker can lead to aggregation.[7] Try reducing the molar excess of the linker in your reaction.

    • Use Co-solvents: If the reaction conditions permit, the presence of a small amount of an organic co-solvent (from the stock solution) can help maintain the solubility of the linker.

    • Control the Temperature: While gentle warming can sometimes aid in initial dissolution,[1][2] bioconjugation reactions with proteins are typically performed at room temperature or 4°C to maintain protein stability.[3] Avoid high temperatures that could promote aggregation.

Issue 3: Poor yields and purification difficulties due to aggregation.

  • Question: After my reaction, I am having trouble purifying the desired product, and my yields are low. I suspect aggregation is the cause. How can I confirm this and improve my purification?

  • Answer: Aggregation can lead to the loss of product during purification steps like size-exclusion chromatography (SEC) or dialysis.

    Troubleshooting Steps:

    • Detecting Aggregation with Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates in your solution by measuring the size distribution of particles.[8][9][10][11] An increase in the hydrodynamic radius compared to the expected size of your conjugate can indicate aggregation.

    • Optimize Purification Conditions:

      • Size-Exclusion Chromatography (SEC): Ensure your SEC column and mobile phase are appropriate for separating your conjugate from aggregates and unreacted reagents. The mobile phase should be a buffer that promotes the solubility of your conjugate.

      • Dialysis: If using dialysis to remove unreacted linker, ensure the dialysis buffer is optimal for the solubility of your conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for N-(Azido-peg4)-n-bis(peg4-acid)?

A1: The primary causes of aggregation for N-(Azido-peg4)-n-bis(peg4-acid) are related to its physicochemical properties:

  • pH-Dependent Solubility: The two carboxylic acid groups are weak acids.[12] In acidic conditions (low pH), they are protonated (-COOH), making the molecule less polar and reducing its solubility in aqueous solutions. In neutral to basic conditions (higher pH), they are deprotonated (-COO⁻), increasing polarity and solubility.

  • Concentration: At high concentrations, the molecules can self-associate and precipitate, especially if the solvent conditions are not optimal.

  • Solvent and Buffer Composition: The type of buffer and the presence of certain salts can influence the solubility of the PEG linker.

Q2: What is the recommended method for dissolving N-(Azido-peg4)-n-bis(peg4-acid)?

A2: The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF, and then add this stock solution to your aqueous buffer with vigorous mixing.[1] Direct dissolution in aqueous buffers can be challenging.

Q3: How should I store N-(Azido-peg4)-n-bis(peg4-acid)?

A3: Solid N-(Azido-peg4)-n-bis(peg4-acid) should be stored at -20°C in a tightly sealed container, protected from moisture and light.[13][14] Stock solutions in organic solvents should be stored in aliquots at -20°C to minimize freeze-thaw cycles.[1]

Q4: Can I heat the solution to dissolve the N-(Azido-peg4)-n-bis(peg4-acid)?

A4: Gentle warming to 30-40°C can aid in the dissolution of PEG compounds.[1][2] However, for bioconjugation reactions involving sensitive biomolecules like proteins, it is crucial to avoid high temperatures that could cause denaturation or aggregation of the biomolecule.

Q5: What are the optimal reaction conditions to avoid aggregation during bioconjugation?

A5: Optimal conditions will depend on the specific biomolecule and reaction chemistry. However, general guidelines include:

  • pH: Maintain a pH that ensures the solubility of the linker (ideally neutral to slightly basic for the di-acid) and is compatible with the stability and reactivity of your biomolecule. For coupling the carboxylic acids to amines, a pH range of 7.0-8.0 is often used for the conjugation step.[1]

  • Concentration: Use the lowest effective concentration of the PEG linker.

  • Co-solvent: Keep the final concentration of the organic co-solvent (from the stock solution) as low as possible (e.g., <10%) to avoid affecting the biomolecule.[4][5]

Data Presentation

While specific quantitative solubility data for N-(Azido-peg4)-n-bis(peg4-acid) is not widely published, the following tables provide a qualitative summary of solubility and recommended concentration ranges based on the properties of similar PEG-acid compounds.

Table 1: Qualitative Solubility of N-(Azido-peg4)-n-bis(peg4-acid) in Common Solvents

SolventSolubilityRecommended Use
WaterSparingly soluble, pH-dependentCan be used for final reaction mixture with caution
Phosphate-Buffered Saline (PBS), pH 7.4Soluble at low concentrationsCommon reaction buffer, but pre-dissolution in organic solvent is advised
DMSO (Dimethyl sulfoxide)SolubleRecommended for preparing concentrated stock solutions[1][2]
DMF (Dimethylformamide)SolubleRecommended for preparing concentrated stock solutions[1][2]
Dichloromethane (DCM)SolubleNot typically used in aqueous bioconjugation reactions

Table 2: Recommended Concentration Ranges for Bioconjugation Reactions

ParameterRecommended RangeRationale
Stock Solution Concentration10 - 50 mM in DMSO or DMFEnsures complete initial dissolution
Final Linker Concentration in Reaction1 - 10 molar excess over biomoleculeMinimize to reduce aggregation risk and simplify purification
Final Organic Solvent Concentration< 10% (v/v)To maintain the stability and integrity of most biomolecules[4][5]

Experimental Protocols & Visualizations

General Protocol for Dissolving and Using N-(Azido-peg4)-n-bis(peg4-acid)
  • Equilibrate the Reagent: Allow the vial of solid N-(Azido-peg4)-n-bis(peg4-acid) to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution:

    • Weigh the desired amount of the solid reagent in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (30-40°C) or sonication can be used if necessary.[1]

  • Perform the Conjugation Reaction:

    • Prepare your biomolecule in the desired aqueous reaction buffer.

    • While vortexing the biomolecule solution, slowly add the calculated volume of the N-(Azido-peg4)-n-bis(peg4-acid) stock solution.

    • Proceed with your specific reaction protocol (e.g., addition of coupling agents like EDC/NHS for the carboxylic acid groups, or an alkyne-containing molecule for the azide group).

  • Monitor and Purify:

    • Monitor the reaction for any signs of precipitation.

    • After the reaction is complete, purify the conjugate using a suitable method such as SEC or dialysis to remove unreacted linker and byproducts.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation cluster_analysis Purification & Analysis start Start: Solid Reagent equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Reagent equilibrate->weigh dissolve Dissolve in DMSO/DMF (e.g., 20 mM) weigh->dissolve stock Concentrated Stock Solution dissolve->stock add_linker Add Stock Solution (with vortexing) stock->add_linker biomolecule Biomolecule in Aqueous Buffer biomolecule->add_linker reaction Incubate under Optimized Conditions (pH, Temp, Time) add_linker->reaction purify Purify Conjugate (e.g., SEC) reaction->purify analyze Analyze for Aggregation (DLS) purify->analyze final_product Final Conjugate analyze->final_product ph_effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph Protonated State -COOH Less Polar Lower Aqueous Solubility High Aggregation Risk high_ph Deprotonated State -COO⁻ More Polar Higher Aqueous Solubility Low Aggregation Risk low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

References

Technical Support Center: Optimizing Reactions with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting reactions involving the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile molecule contains two carboxylic acid groups for amide bond formation and an azide (B81097) group for click chemistry, enabling the conjugation of multiple molecular entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N-(Azido-peg4)-n-bis(peg4-acid)?

A1: N-(Azido-peg4)-n-bis(peg4-acid) is a PEG-based linker primarily used in bioconjugation and drug delivery.[1][2] Its two carboxylic acid groups can be conjugated to amine-containing molecules, such as proteins or peptides, via EDC/NHS chemistry. The azide group allows for the attachment of alkyne-modified molecules through click chemistry.[1][2] This makes it ideal for creating complex constructs like antibody-drug conjugates (ADCs) or targeted imaging agents.

Q2: Which functional group should I react first, the carboxylic acids or the azide?

A2: The reaction order depends on the stability of your substrates to the reaction conditions of the other conjugation chemistry. Generally, it is advisable to perform the EDC/NHS coupling of the carboxylic acids first, as the resulting amide bonds are very stable. The azide group is stable under most EDC/NHS reaction conditions.[3] Subsequently, the azide can be reacted with an alkyne-containing molecule via click chemistry, which is also a very robust and bioorthogonal reaction.[4][]

Q3: Can I perform both the EDC/NHS coupling and the click chemistry reaction in a one-pot synthesis?

A3: While theoretically possible, a one-pot synthesis is not recommended due to the different optimal pH conditions and potential for side reactions. EDC/NHS chemistry has a distinct two-step pH profile for optimal efficiency, which may not be compatible with the ideal conditions for your specific click chemistry reaction.[2][6] A stepwise approach with purification of the intermediate product is highly recommended to ensure higher yields and a more defined final conjugate.

Q4: What is the purpose of the PEG4 spacers in this linker?

A4: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce the steric hindrance of the linker and the resulting conjugate.[7] This is particularly beneficial when working with large biomolecules, as it can improve reaction efficiency and the pharmacokinetic properties of the final product.

EDC/NHS Coupling Troubleshooting Guide

The carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) can be activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with a primary amine.

Optimizing pH for EDC/NHS Coupling

The EDC/NHS reaction is a two-step process with distinct optimal pH ranges for each step.

StepReactionOptimal pH RangeRecommended Buffer
1Activation of Carboxylic Acid4.5 - 6.0[2][8][9]MES (2-(N-morpholino)ethanesulfonic acid)[2][10]
2Coupling to Primary Amine7.2 - 8.5[3][8][11]PBS (Phosphate-Buffered Saline) or Borate Buffer[2][3]
Troubleshooting Common EDC/NHS Coupling Issues
ProblemPotential CauseRecommended Solution
Low or No Conjugation Incorrect pH: The pH is outside the optimal range for either the activation or coupling step.[8]Verify the pH of your buffers before starting the reaction. Use a two-step protocol with distinct activation and coupling buffers.[2][6]
Hydrolysis of EDC/NHS: EDC and the NHS ester intermediate are moisture-sensitive and can hydrolyze, rendering them inactive.[12]Prepare fresh solutions of EDC and NHS immediately before use. Allow reagents to come to room temperature before opening to prevent condensation.[12]
Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the activated carboxylic acid.[3]Use amine-free buffers such as MES and PBS for the reaction.[3]
Precipitation of Protein during Reaction High Degree of Conjugation: Excessive modification of the protein can lead to changes in its physicochemical properties and cause precipitation.Reduce the molar excess of the activated linker to the protein. Optimize the stoichiometry of your reaction.
Inappropriate Buffer Conditions: The protein may not be stable at the pH or ionic strength of the reaction buffer.Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to screen different buffer conditions.
Microsphere/Nanoparticle Aggregation Loss of Surface Charge: The reaction of EDC with the carboxyl groups on the particle surface neutralizes their charge, which can lead to aggregation.Add EDC slowly while mixing. Consider using a lower concentration of particles.[12]

Click Chemistry Troubleshooting Guide

The azide group of N-(Azido-peg4)-n-bis(peg4-acid) can be reacted with a terminal alkyne via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Optimizing pH for Click Chemistry
Reaction TypeOptimal pH RangeNotes
CuAAC 4 - 12[13][14]While the reaction is tolerant of a wide pH range, for bioconjugation, a pH of 7-9 is common.[13] It is crucial to maintain an oxygen-free environment to prevent the oxidation of the Cu(I) catalyst.[15]
SPAAC Generally 6.5 - 8.5[16]Higher pH values tend to increase the reaction rate.[17][18] The choice of buffer can also influence the reaction kinetics.[18][19]
Troubleshooting Common Click Chemistry Issues
ProblemPotential CauseRecommended Solution
Low or No Yield in CuAAC Catalyst Inactivity: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen.[15]Degas all solutions thoroughly and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction. Use a Cu(I)-stabilizing ligand like TBTA or THPTA.[20][21]
Poor Reagent Quality: The azide or alkyne starting materials may have degraded.Use fresh, high-purity reagents.
Side Reactions: Homocoupling of the terminal alkyne can occur in the presence of Cu(II) and oxygen.[15]Ensure a sufficient amount of a reducing agent like sodium ascorbate (B8700270) is present to keep the copper in the Cu(I) state.[22]
Slow or Incomplete SPAAC Reaction Steric Hindrance: The azide or cyclooctyne (B158145) may be sterically hindered, preventing their close approach.The PEG spacers on the N-(Azido-peg4)-n-bis(peg4-acid) linker help to reduce steric hindrance.[17] If the issue is with your other molecule, consider a longer linker.
Suboptimal pH or Buffer: The reaction rate can be sensitive to the pH and buffer composition.[18]Screen a range of pH values and consider different buffer systems (e.g., PBS vs. HEPES).[16]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of N-(Azido-peg4)-n-bis(peg4-acid) to a Protein
  • Reagent Preparation:

    • Equilibrate N-(Azido-peg4)-n-bis(peg4-acid), EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare an Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[2]

    • Prepare a Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5.[2]

    • Prepare a Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of N-(Azido-peg4)-n-bis(peg4-acid):

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS relative to the N-(Azido-peg4)-n-bis(peg4-acid).[8]

    • Incubate at room temperature for 15-30 minutes.[23]

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[8]

    • The molar ratio of the activated linker to the protein should be optimized, but a 10-20 fold molar excess is a good starting point.[8]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[7]

    • Incubate for 15-30 minutes at room temperature.[7]

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][7]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified molecule in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-functionalized intermediate from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 20 mM).[21]

      • A Cu(I)-stabilizing ligand (e.g., THPTA) in water (e.g., 100 mM).[21]

      • Sodium ascorbate in water (e.g., 300 mM).[21]

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and a molar excess (e.g., 4-10 fold) of the alkyne-modified molecule.

    • Add the THPTA solution, followed by the CuSO4 solution. A 1:5 molar ratio of CuSO4 to THPTA is common.[21]

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution.[24]

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[21][25]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[]

Visualizing the Workflow

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_purification Step 3: Quenching & Purification reagents N-(Azido-peg4)-n-bis(peg4-acid) + EDC + Sulfo-NHS in MES Buffer activated_linker Activated NHS Ester Intermediate reagents->activated_linker 15-30 min @ RT protein Amine-containing Protein in PBS activated_linker->protein Immediate Addition conjugate Azide-PEG-Protein Conjugate protein->conjugate quench Add Quenching Buffer (e.g., Tris) conjugate->quench purify Purification (SEC or Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for the two-step EDC/NHS coupling reaction.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction (pH 7-9) cluster_purification Purification azide Azide-PEG-Protein (from EDC/NHS reaction) mix Mix Azide and Alkyne azide->mix alkyne Alkyne-modified Molecule alkyne->mix add_catalyst Add THPTA/CuSO4 mix->add_catalyst initiate Add Sodium Ascorbate (Initiate Reaction) add_catalyst->initiate product Final Conjugate initiate->product 30-60 min @ RT purify_cu Purification (SEC or Dialysis) product->purify_cu final_product_cu Purified Final Conjugate purify_cu->final_product_cu

Caption: General workflow for a CuAAC click chemistry reaction.

References

N-(Azido-peg4)-n-bis(peg4-acid) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-peg4)-n-bis(peg4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Azido-peg4)-n-bis(peg4-acid) is a branched, heterobifunctional PEG linker.[1][2] It contains a terminal azide (B81097) group and two terminal carboxylic acid groups. This structure allows for versatile applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3] The azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing alkyne, DBCO, or BCN groups.[1][3] The two carboxylic acid groups can be conjugated to primary amine groups on proteins, peptides, or other molecules to form stable amide bonds, typically in the presence of activators like EDC or HATU.[1][2]

Q2: What are the general solubility properties of N-(Azido-peg4)-n-bis(peg4-acid)?

Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacers, N-(Azido-peg4)-n-bis(peg4-acid) is generally soluble in aqueous solutions as well as a variety of organic solvents.[4][5] Commonly used solvents include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[6] However, it is less soluble in alcohols and toluene (B28343) and generally not soluble in ether.[7] The branched structure of this particular PEG linker is designed to enhance solubility.[8]

Q3: How should I store N-(Azido-peg4)-n-bis(peg4-acid)?

For long-term stability, it is recommended to store N-(Azido-peg4)-n-bis(peg4-acid) at -20°C in a sealed container, protected from light and moisture.[9][10] For short-term storage of stock solutions, refrigeration is acceptable, but repeated freeze-thaw cycles should be avoided.[4]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Reagent

If you are experiencing issues with dissolving N-(Azido-peg4)-n-bis(peg4-acid), consider the following solutions:

  • Problem: The reagent is not dissolving in an aqueous buffer.

    • Solution: While the PEG chains enhance water solubility, the carboxylic acid groups can affect its solubility depending on the pH of the solution. At neutral or acidic pH, the carboxylic acids will be protonated, reducing water solubility. Try adjusting the pH of the buffer to slightly alkaline conditions (pH 7.5-8.5) to deprotonate the carboxylic acids and increase solubility.

  • Problem: The reagent is oily and difficult to weigh and handle.

    • Solution: Some lower molecular weight PEG compounds can appear as a colorless to slightly yellow oil.[11] To handle this, you can warm the vial gently to room temperature before opening to ensure any condensed moisture evaporates. For accurate measurement, consider dissolving the entire contents of the vial in a known volume of a suitable organic solvent like DMSO or DMF to create a stock solution.

Issue 2: Precipitation or Aggregation in Solution

Precipitation or aggregation of N-(Azido-peg4)-n-bis(peg4-acid) during an experiment can be caused by several factors:

  • Problem: The compound precipitates out of solution after being added to an aqueous reaction mixture.

    • Solution 1: The concentration of the PEG linker in the final reaction mixture may be too high. Try reducing the concentration of the N-(Azido-peg4)-n-bis(peg4-acid) stock solution or adding it to the reaction mixture more slowly while vortexing.

    • Solution 2: The presence of certain salts in your buffer can lead to "salting out" of the PEGylated compound. If possible, try reducing the salt concentration of your buffer or dialyzing your protein into a buffer with a lower ionic strength before conjugation.

  • Problem: The final conjugate (e.g., protein-PEG conjugate) shows aggregation.

    • Solution: The increased hydrophobicity of the conjugated molecule or charge neutralization at the conjugation site could be leading to aggregation. Consider adding excipients such as arginine to the buffer to suppress hydrophobic interactions.

Data Presentation

Table 1: Solubility of Azido-PEG-Acid Compounds in Common Solvents

SolventSolubilityReference
Water / Aqueous BufferSoluble[4][7]
Dimethyl Sulfoxide (DMSO)Soluble[4][11]
Dimethylformamide (DMF)Soluble[4][11]
Dichloromethane (DCM)Soluble[4][11]
ChloroformSoluble[4][11]
Tetrahydrofuran (THF)Soluble[11]
AlcoholsLess Soluble[4][7]
TolueneLess Soluble[4][7]
EtherNot Soluble[4][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is adapted from a method for a similar PEG-NHS ester compound and should be suitable for N-(Azido-peg4)-n-bis(peg4-acid).[12]

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the vial of N-(Azido-peg4)-n-bis(peg4-acid) to room temperature before opening.[12]

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the reagent in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of approximately 787 g/mol , dissolve ~7.9 mg in 1 mL of solvent.

  • Vortex the solution until the reagent is completely dissolved. If necessary, briefly centrifuge the vial to collect the solution at the bottom.

  • This stock solution can be used for subsequent dilutions into aqueous buffers for conjugation reactions. Note that the volume of the organic solvent should not exceed 10% of the final reaction volume to avoid negative effects on protein stability.[12]

  • Do not prepare large stock solutions for long-term storage, as the carboxylic acid groups can be sensitive to degradation. Prepare fresh stock solutions for each experiment.[12]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis reagent N-(Azido-peg4)-n-bis(peg4-acid) stock_solution 10 mM Stock Solution reagent->stock_solution Dissolve solvent Anhydrous DMSO or DMF solvent->stock_solution reaction_mixture Reaction Mixture stock_solution->reaction_mixture Add dropwise protein Amine-containing Molecule (e.g., Protein) protein->reaction_mixture activator EDC/HATU activator->reaction_mixture purification Dialysis or Gel Filtration reaction_mixture->purification final_product Purified Conjugate purification->final_product analysis Characterization (e.g., SDS-PAGE, MS) final_product->analysis

Caption: Experimental workflow for conjugation using N-(Azido-peg4)-n-bis(peg4-acid).

troubleshooting_logic cluster_dissolving Initial Dissolving Problem cluster_precipitation Precipitation During Reaction start Solubility Issue Observed dissolving_issue Reagent not dissolving? start->dissolving_issue precipitation_issue Precipitation in reaction? start->precipitation_issue No check_solvent Using appropriate solvent? (DMSO, DMF, Water) dissolving_issue->check_solvent Yes adjust_ph If aqueous, is pH > 7.5? check_solvent->adjust_ph Water use_organic Dissolve in DMSO/DMF first? check_solvent->use_organic No adjust_ph->use_organic No solution1 Adjust pH to >7.5 adjust_ph->solution1 Yes solution2 Prepare stock in DMSO/DMF use_organic->solution2 Yes check_concentration Is PEG concentration too high? precipitation_issue->check_concentration Yes check_salt Is buffer ionic strength high? check_concentration->check_salt No solution3 Lower PEG concentration check_concentration->solution3 Yes solution4 Reduce buffer salt concentration check_salt->solution4 Yes

Caption: Troubleshooting logic for N-(Azido-peg4)-n-bis(peg4-acid) solubility issues.

References

Technical Support Center: Purifying N-(Azido-peg4)-n-bis(peg4-acid) ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of N-(Azido-peg4)-n-bis(peg4-acid) Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your ADC constructs.

Problem 1: Low Recovery of the ADC After Purification

Question: We are experiencing a significant loss of our N-(Azido-peg4)-n-bis(peg4-acid) ADC during the purification process. What are the potential causes and how can we improve the recovery?

Answer:

Low recovery of your ADC can stem from several factors, often related to the physicochemical properties of the conjugate and the purification methodology. The branched nature of the N-(Azido-peg4)-n-bis(peg4-acid) linker, while enhancing solubility, can also present unique challenges.

Possible Causes and Solutions:

  • Aggregation: The conjugation of hydrophobic payloads, even with a hydrophilic PEG linker, can induce aggregation.[1] The multivalent nature of the bis(peg4-acid) linker might also, in some cases, lead to inter-molecular crosslinking if not properly controlled.

    • Solution:

      • Optimize Conjugation Conditions: Reduce the molar excess of the linker-payload during conjugation to minimize the formation of highly loaded, aggregation-prone ADC species.

      • Screen Buffers: Include excipients such as arginine or polysorbates in your purification buffers to reduce non-specific interactions and aggregation.

      • Size Exclusion Chromatography (SEC): Use SEC as a primary purification step to separate high molecular weight aggregates from the monomeric ADC.[2][3]

  • Non-Specific Adsorption: The ADC may be binding irreversibly to the chromatography resin or other surfaces.

    • Solution:

      • Column Choice: Select chromatography resins with a surface chemistry designed to minimize non-specific binding of hydrophobic molecules. Hydrophilic-coated silica (B1680970) particles for SEC can be beneficial.[2]

      • Mobile Phase Modifiers: For Hydrophobic Interaction Chromatography (HIC), carefully select the salt type and concentration to avoid "salting out" the protein.[4] The addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase in HIC or Reverse Phase Chromatography (RPC) can sometimes improve recovery, but must be carefully optimized to prevent denaturation.[5]

  • Instability of the Linker-Payload: While the amide bonds formed are generally stable, extreme pH or temperature conditions during purification could potentially lead to degradation.[6]

    • Solution:

      • Maintain Mild Conditions: Perform all purification steps at physiological pH (around 7.4) and at reduced temperatures (4-8 °C) whenever possible.

Problem 2: Difficulty in Separating Different Drug-to-Antibody Ratio (DAR) Species

Question: We are struggling to resolve the different DAR species of our N-(Azido-peg4)-n-bis(peg4-acid) ADC. This results in a heterogeneous final product. How can we improve the separation?

Answer:

Achieving a homogenous ADC product with a specific DAR is a common challenge.[7] The branched N-(Azido-peg4)-n-bis(peg4-acid) linker can lead to a wider distribution of DAR species. Hydrophobic Interaction Chromatography (HIC) is the most powerful technique for separating ADCs based on their DAR.[8][9]

Possible Causes and Solutions:

  • Insufficient Resolution of HIC: The hydrophobicity differences between consecutive DAR species may not be large enough for baseline separation.

    • Solution:

      • Optimize HIC Gradient: A shallower gradient of the decreasing salt concentration can enhance the resolution between peaks corresponding to different DARs.[8]

      • Resin Selection: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl). A more hydrophobic resin may provide better separation for more hydrophilic ADCs.

      • Mobile Phase Composition: The type of salt used in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can influence selectivity.

  • Co-elution of Species: Different positional isomers of the same DAR value may have slightly different hydrophobicities, leading to peak broadening and overlap.

    • Solution:

      • Ion-Exchange Chromatography (IEX): While less effective for DAR separation, IEX can be used to separate charge variants, which may include positional isomers.[10][11] This can be used as an orthogonal polishing step.

      • Site-Specific Conjugation: If possible, consider enzymatic or site-specific conjugation methods to produce a more homogeneous starting material, simplifying the subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-step for purifying a crude N-(Azido-peg4)-n-bis(peg4-acid) ADC reaction mixture?

A1: The recommended first step is typically a buffer exchange or desalting step to remove unreacted linker-payload and other small molecules from the conjugation reaction. This can be achieved using Size Exclusion Chromatography (SEC) with a desalting column or through Tangential Flow Filtration (TFF).[12] Following this, Hydrophobic Interaction Chromatography (HIC) is generally the preferred method for separating the different DAR species.[9]

Q2: How does the branched structure of the N-(Azido-peg4)-n-bis(peg4-acid) linker affect purification by HIC?

A2: The branched PEG structure of the linker is designed to be hydrophilic and shield the hydrophobic payload, which can reduce the overall hydrophobicity of the ADC compared to a similar ADC with a non-PEGylated linker.[13][14] This may necessitate the use of a more hydrophobic HIC resin or higher salt concentrations to achieve sufficient retention and separation. The length and branching of the PEG linker can critically affect the cytotoxic activity of the ADC, possibly due to steric hindrance influencing the rate of linker cleavage by lysosomal enzymes.[15]

Q3: Can Ion-Exchange Chromatography (IEX) be used to purify N-(Azido-peg4)-n-bis(peg4-acid) ADCs?

A3: Yes, IEX can be a useful orthogonal purification step. The conjugation of the N-(Azido-peg4)-n-bis(peg4-acid) linker to lysine (B10760008) residues will neutralize the positive charge of the lysine, leading to a change in the overall surface charge of the antibody. This allows for the separation of different ADC species based on their charge. IEX is particularly effective at separating positional isomers and other charge variants that may not be resolved by HIC.[10]

Q4: What are the critical parameters to monitor during the purification process?

A4: The critical parameters to monitor include:

  • Purity: Assessed by techniques like SEC-HPLC to determine the percentage of monomer, aggregate, and fragment, and by HIC-HPLC to determine the distribution of DAR species.

  • Recovery: The percentage of the target ADC recovered after each purification step.

  • Drug-to-Antibody Ratio (DAR): The average DAR of the final product, typically determined by HIC or Mass Spectrometry.

  • Endotoxin Levels: Particularly important for preclinical and clinical materials.

Q5: How can I remove unconjugated antibody from my ADC preparation?

A5: Hydrophobic Interaction Chromatography (HIC) is the most effective method for removing unconjugated antibody, as the unconjugated antibody is significantly less hydrophobic than the ADC species and will elute earlier in the salt gradient.

Data Presentation

Table 1: Representative Purification Parameters for a PEGylated ADC

ParameterSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Ion-Exchange Chromatography (IEX)
Primary Separation Principle Size and Hydrodynamic RadiusHydrophobicitySurface Charge
Typical Purity Achieved (Monomer) >98%>99%>99%
Typical Recovery 85-95%70-90%80-95%
Key Application Aggregate and fragment removalDAR species separationCharge variant/isomer separation
Common Mobile Phase Buffers Phosphate Buffered Saline (PBS)High salt buffer (e.g., Ammonium Sulfate in Phosphate buffer)Low salt buffer with a salt or pH gradient
Potential Issues Non-specific binding to column matrixLow recovery due to strong binding, poor resolutionCo-elution of species with similar charge

Note: These values are representative and can vary significantly based on the specific antibody, payload, linker, and purification conditions.

Experimental Protocols

Protocol 1: Purification of N-(Azido-peg4)-n-bis(peg4-acid) ADC by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for the separation of ADC species with different DARs. Optimization will be required for specific ADCs.

Materials:

  • Crude ADC reaction mixture (post-buffer exchange)

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HPLC or FPLC system

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the HIC column with 5-10 column volumes of Mobile Phase A until the baseline is stable.

  • Sample Preparation: Filter the crude ADC sample through a 0.22 µm filter. Dilute the sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (typically 1-1.5 M).

  • Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. Unconjugated antibody will typically elute first, followed by ADCs with increasing DAR.

  • Analysis: Analyze the collected fractions by SEC-HPLC to check for aggregation and by analytical HIC-HPLC or mass spectrometry to determine the DAR of each fraction.

  • Pooling and Buffer Exchange: Pool the fractions containing the desired DAR species and perform a buffer exchange into the final formulation buffer using SEC or TFF.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol is for the analytical assessment of ADC aggregation.

Materials:

  • Purified ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector (280 nm)

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter.

  • Injection: Inject a defined amount of the ADC sample (e.g., 20-100 µg) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomeric peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Mandatory Visualization

ADC_Purification_Workflow cluster_0 Crude ADC Mixture cluster_1 Initial Purification cluster_2 DAR Separation cluster_3 Polishing & Formulation Crude Crude ADC (mAb, ADC (DAR 1-n), Free Linker-Payload) Buffer_Exchange Buffer Exchange (SEC or TFF) Crude->Buffer_Exchange Remove small molecules Removal Removal of Free Linker-Payload HIC Hydrophobic Interaction Chromatography (HIC) Buffer_Exchange->HIC Separate by hydrophobicity DAR_Fractions Separated DAR Species (DAR 0, 2, 4, etc.) HIC->DAR_Fractions Fractionate Pooling Pooling of Desired DAR DAR_Fractions->Pooling Select target DAR Final_Buffer Final Buffer Exchange & Formulation Pooling->Final_Buffer Final_ADC Purified ADC Product Final_Buffer->Final_ADC

Caption: A typical workflow for the purification of ADCs.

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 ADC Mechanism of Action HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation Internalization Internalization HER2->Internalization PI3K PI3K HER3->PI3K Activation ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Induces

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.[16][17][18][19][20]

References

Technical Support Center: N-(Azido-peg4)-n-bis(peg4-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-(Azido-peg4)-n-bis(peg4-acid) linker and its derivatives, such as the N-hydroxysuccinimide (NHS) ester form.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on the N-(Azido-peg4)-n-bis(peg4-acid) linker and what are their functions?

A1: The N-(Azido-peg4)-n-bis(peg4-acid) linker is a trifunctional molecule with the following reactive groups:

  • Azide (B81097) group (-N3): This group is used for "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups (e.g., DBCO, BCN), respectively.[1][2] This reaction forms a stable triazole linkage.

  • Two Carboxylic Acid groups (-COOH): These groups can be coupled with primary amines (-NH2) on biomolecules to form stable amide bonds. This reaction typically requires activation with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and may be enhanced by the addition of N-hydroxysuccinimide (NHS).[3][4]

Q2: What is the recommended method for storing the N-(Azido-peg4)-n-bis(peg4-acid) linker?

A2: To ensure long-term stability, the linker should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5][6] It is advisable to store the product under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[5][6]

Q3: In what solvents should I dissolve the N-(Azido-peg4)-n-bis(peg4-acid) linker?

A3: The N-(Azido-peg4)-n-bis(peg4-acid) linker is soluble in water and common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] For applications involving the NHS ester variant, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the NHS ester.

Q4: How stable is the azide functional group?

A4: The azide group is highly stable under a wide range of conditions commonly used in bioconjugation, including aqueous buffers and physiological pH.[7] It is generally resistant to oxidation and enzymatic degradation.[1] However, it can be sensitive to certain reducing agents (see troubleshooting section).

Q5: My linker is the NHS ester version. How can I prevent its degradation?

A5: The NHS ester is highly susceptible to hydrolysis, which is accelerated by moisture and higher pH.[8] To minimize degradation:

  • Always use anhydrous solvents for reconstitution.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[5]

  • Prepare solutions fresh and avoid making stock solutions for long-term storage.[9]

  • Perform conjugation reactions at a pH between 7 and 8.5, recognizing that higher pH increases the rate of both the desired amine reaction and the competing hydrolysis.[5][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation to my amine-containing molecule. Hydrolysis of the carboxylic acid activator (e.g., NHS ester). If using the pre-activated NHS ester form, ensure it was stored correctly and dissolved in anhydrous solvent immediately before use. For in-situ activation of the acid form, ensure your EDC and NHS reagents are fresh and active. Perform the reaction promptly after activation.
Incorrect buffer composition. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the activated carboxylic acid.[9] Use a non-amine containing buffer such as phosphate-buffered saline (PBS) or MES buffer.[4]
Suboptimal pH for the reaction. The reaction of an activated carboxylic acid with a primary amine is most efficient at a pH of 7.0-8.5.[5] Ensure your reaction buffer is within this range.
Low yield in my click chemistry reaction. Degradation of the azide group. While generally stable, the azide group can be degraded by harsh reducing agents. If your protocol involves a reduction step prior to click chemistry, consider the compatibility of the reducing agent with the azide group (see table below).
Inefficient catalyst in CuAAC. If performing a copper-catalyzed reaction, ensure your Cu(I) source is active and that a stabilizing ligand (e.g., THPTA) is used to enhance reaction efficiency and prevent catalyst disproportionation.
Steric hindrance. The PEG spacers are designed to minimize steric hindrance, but if you are conjugating large molecules, you may need to optimize reaction conditions (e.g., longer reaction times, higher concentrations).
My PEG linker appears to be degrading over time in solution. Oxidation of the PEG chain. The polyethylene (B3416737) glycol backbone can be susceptible to oxidative degradation.[3] To minimize this, purge solutions with an inert gas like argon or nitrogen and store them frozen.[]
Hydrolysis of the PEG chain. Under extreme pH conditions and elevated temperatures, the ether linkages in the PEG chain can undergo hydrolysis.[] Maintain a neutral pH and avoid excessive heat.
I am seeing unexpected side reactions or modifications. Reaction with non-primary amines. While the reaction of activated carboxylic acids is most efficient with primary amines, side reactions with other nucleophilic groups (e.g., thiols, hydroxyls) can occur, especially at higher pH.
Contaminants in the linker. Ensure you are using a high-purity linker. Impurities from the synthesis process could potentially lead to side reactions.

Quantitative Data Summary

The stability of the N-(Azido-peg4)-n-bis(peg4-acid) linker is primarily dictated by the stability of its most labile functional group, which is the activated carboxylic acid (e.g., NHS ester) in its reactive form.

Table 1: Stability of Functional Groups

Functional GroupKey Stability ConsiderationsGeneral Recommendations
Azide Generally very stable in aqueous buffers and at physiological pH. Can be sensitive to some reducing agents.Avoid harsh reducing conditions where possible. Test compatibility with specific reducing agents if their use is unavoidable.
Carboxylic Acid Highly stable functional group.No special precautions are needed for the acid form under normal experimental conditions.
PEG Chain Susceptible to oxidation over time, especially in the presence of metal ions and oxygen. Can undergo hydrolysis at extreme pH and high temperatures.Store solutions frozen and purged with an inert gas. Avoid prolonged exposure to high temperatures and extreme pH.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Approximate Half-life
7.004-5 hours[12]
8.041 hour[8]
8.6410 minutes[8][12]

Table 3: Compatibility of the Azide Group with Common Reducing Agents

Reducing AgentCompatibility with AzideNotes
DTT (Dithiothreitol) Potentially Incompatible DTT can reduce azides, especially at higher concentrations and longer reaction times. Use with caution and test for azide integrity.
TCEP (Tris(2-carboxyethyl)phosphine) Potentially Incompatible TCEP is a phosphine-based reducing agent and can react with azides via the Staudinger ligation. This can be a significant side reaction.
Sodium Borohydride (NaBH4) Generally Compatible NaBH4 is reported to not readily reduce alkyl azides, making it a potentially better choice for reductions in the presence of an azide group.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling

This protocol describes the activation of the carboxylic acid groups and subsequent coupling to a primary amine-containing molecule.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Quenching and Purification a Dissolve Linker in Anhydrous DMF/DMSO b Add EDC and NHS (e.g., 1.5 eq each) a->b c Incubate at Room Temperature (15-30 min) b->c e Add Activated Linker Solution to Amine Solution c->e d Dissolve Amine-containing Molecule in Reaction Buffer (e.g., PBS, pH 7.4) d->e f Incubate at Room Temperature (2 hours) or 4°C (overnight) e->f g Quench Reaction (e.g., with hydroxylamine (B1172632) or Tris buffer) f->g h Purify Conjugate (e.g., dialysis, SEC, or HPLC) g->h

Caption: Workflow for amine coupling using the N-(Azido-peg4)-n-bis(peg4-acid) linker.

Methodology:

  • Linker Preparation: Dissolve the N-(Azido-peg4)-n-bis(peg4-acid) linker in anhydrous DMF or DMSO to a stock concentration (e.g., 10-50 mM).

  • Activation: In a separate tube, add the desired amount of the linker stock solution. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS for each carboxylic acid group on the linker. Incubate at room temperature for 15-30 minutes to form the activated NHS ester.

  • Amine Solution: Dissolve your amine-containing molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Coupling: Add the activated linker solution to the amine-containing solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted activated linker by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 20-50 mM, or hydroxylamine to 10 mM).

  • Purification: Purify the resulting conjugate from excess linker and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Protocol 2: Assessing Linker Stability by HPLC

This protocol provides a framework for evaluating the stability of the linker under different conditions (e.g., pH, temperature, presence of other reagents).

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis HPLC Analysis prep1 Prepare Buffer Solutions (e.g., different pH values) prep2 Dissolve Linker to a Known Concentration in each Buffer prep1->prep2 inc1 Incubate Samples at Desired Temperature prep2->inc1 inc2 Take Aliquots at Specific Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) inc1->inc2 hplc1 Inject Aliquots onto an Appropriate HPLC Column (e.g., C18) inc2->hplc1 hplc2 Analyze Chromatograms to Quantify the Amount of Intact Linker Remaining hplc1->hplc2

Caption: Experimental workflow for assessing linker stability using HPLC.

Methodology:

  • Preparation of Test Solutions: Prepare a series of buffer solutions representing the conditions you wish to test (e.g., buffers at pH 4, 7, and 9; buffers containing a reducing agent).

  • Sample Incubation: Dissolve a known concentration of the N-(Azido-peg4)-n-bis(peg4-acid) linker in each test solution. Incubate these solutions at a constant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution and immediately quench any reaction if necessary (e.g., by adding an acid to stop hydrolysis in a high pH buffer) or flash freeze for later analysis.

  • HPLC Analysis:

    • Use a suitable HPLC system with a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

    • Inject the aliquots from each time point.

    • Monitor the elution profile using a UV detector (if the linker has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEGs lack a strong chromophore.[]

  • Data Analysis:

    • Identify the peak corresponding to the intact linker in the chromatogram from the t=0 time point.

    • Integrate the area of this peak at each subsequent time point.

    • Calculate the percentage of intact linker remaining over time for each condition.

    • Plot the percentage of intact linker versus time to determine the degradation rate.

Signaling Pathways and Logical Relationships

G cluster_linker N-(Azido-peg4)-n-bis(peg4-acid) Linker cluster_reactions Orthogonal Reactions cluster_partners Conjugation Partners cluster_product Final Conjugate azide Azide (-N3) click Click Chemistry (e.g., CuAAC, SPAAC) azide->click acid1 Carboxylic Acid 1 (-COOH) amine_coupling Amine Coupling acid1->amine_coupling acid2 Carboxylic Acid 2 (-COOH) acid2->amine_coupling alkyne Alkyne-modified Molecule click->alkyne conjugate Trifunctional Conjugate click->conjugate amine Amine-containing Molecule amine_coupling->amine amine_coupling->conjugate

Caption: Logical relationship of the functional groups and their respective reaction pathways.

References

impact of stoichiometry on N-(Azido-peg4)-n-bis(peg4-acid) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-peg4)-n-bis(peg4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional, PEG-based PROTAC linker.[1] It contains three reactive functional groups: one azide (B81097) group and two carboxylic acid groups. The azide group is used for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[1] The two carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form stable amide bonds.[2][3][4] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand and an E3 ubiquitin ligase ligand.[1] A variation of this linker exists where the carboxylic acids are pre-activated as N-hydroxysuccinimide (NHS) esters for direct reaction with amines.[5][6]

Q2: What is the role of stoichiometry in the conjugation reaction?

Stoichiometry, specifically the molar ratio of the N-(Azido-peg4)-n-bis(peg4-acid) linker to your amine-containing molecule (e.g., protein), is a critical parameter that influences the efficiency and outcome of the conjugation.[7] Optimizing this ratio is key to maximizing the yield of the desired conjugate while minimizing unwanted byproducts, such as unreacted protein or multi-PEGylated species.[7][8] An excess of the PEG linker is generally used to drive the reaction to completion.

Q3: What is a typical starting molar ratio for conjugation?

For conjugating bifunctional PEG linkers to proteins, a common starting point is a molar excess of the linker ranging from 5:1 to 20:1 (linker:protein).[2][9][10] However, the optimal ratio is empirical and should be determined for each specific application.[9]

Q4: How do I activate the carboxylic acid groups for reaction with amines?

The carboxylic acid groups must be activated to react efficiently with primary amines. This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] This two-step process forms a more stable NHS ester intermediate that then readily reacts with amines to form a stable amide bond.[2]

Q5: What reaction conditions (pH, buffer, etc.) are recommended?

The conjugation process involves two key pH-dependent steps:

  • Activation of Carboxylic Acid: The activation with EDC/NHS is most efficient at a pH of 4.5-7.2.[3][4] A MES buffer at pH 5.5-6.5 is often a good choice for this step.[2]

  • Conjugation to Amines: The reaction of the activated NHS ester with primary amines is most efficient at a pH of 7.0-8.5.[3][4][9] Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a commonly used buffer for this step.[2]

It is crucial to use amine-free buffers, such as PBS or MES, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated linker.[3][4][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient Carboxylic Acid Activation: Incorrect pH, degraded EDC/NHS reagents.- Ensure the activation step is performed at pH 4.5-7.2.[3][4] - Use fresh, high-quality EDC and NHS solutions prepared immediately before use.[2] - Consider a molar ratio of 1:2:5 (Acid:EDC:NHS) for efficient activation.[2]
2. Suboptimal Molar Ratio: Insufficient excess of the PEG linker.- Increase the molar excess of the N-(Azido-peg4)-n-bis(peg4-acid) linker. Try a range from 5:1 up to 20:1 (linker:protein) in small-scale optimization experiments.[2][9]
3. Hydrolysis of Activated Linker: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.- Adjust the pH of the reaction solution to 7.2-7.5 immediately before adding your amine-containing molecule.[4] - Minimize the time between the activation and conjugation steps.
4. Presence of Competing Amines: Buffer components (e.g., Tris, glycine) are reacting with the activated linker.- Ensure your protein or molecule is in an amine-free buffer like PBS or MES.[3][4][9] If necessary, perform a buffer exchange before the reaction.
Formation of Multi-PEGylated Species or Aggregates 1. Excessive Molar Ratio of Linker: Too high a concentration of the linker can lead to multiple PEG chains attaching to a single protein molecule.- Decrease the molar ratio of the PEG linker to the protein. Perform a titration to find the optimal ratio that favors mono-conjugation.
2. High Protein Concentration: Can sometimes promote aggregation.- Optimize the protein concentration, typically in the range of 1-5 mg/mL.[9]
Difficulty Purifying the Conjugate 1. Separation of Unreacted Linker and Conjugate: Similarities in size or charge can make separation challenging.- Use size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) for purification.[9] - Quench the reaction with a small molecule containing a primary amine (e.g., Tris or hydroxylamine) to consume unreacted linker before purification.[2][4][9]

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation via Carboxylic Acid Activation

This protocol provides a general guideline for conjugating N-(Azido-peg4)-n-bis(peg4-acid) to an amine-containing protein. Optimization for your specific application is recommended.[2]

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Protein of interest in amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Activation Reagents: EDC and NHS (or Sulfo-NHS)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the activation buffer or anhydrous DMSO.

  • Activation of the PEG Linker:

    • In a microcentrifuge tube, combine the N-(Azido-peg4)-n-bis(peg4-acid) solution with EDC and NHS. A starting molar ratio of 1:2:5 (PEG linker:EDC:NHS) is recommended.[2]

    • Incubate the activation reaction for 15-30 minutes at room temperature. This converts the carboxyl groups to amine-reactive NHS esters.[2]

  • Conjugation to the Protein:

    • Add the activated PEG linker solution to your protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a starting range of 5:1 to 20:1.[2]

    • If the activation was performed at a lower pH, adjust the reaction mixture to pH 7.2-8.0 with the conjugation buffer.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 10-50 mM to inactivate any excess reactive NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess PEG linker and reaction byproducts using size-exclusion or ion-exchange chromatography.[9]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and confirm conjugation.

Protocol 2: Click Chemistry Conjugation (CuAAC)

This protocol outlines the subsequent conjugation of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Appropriate reaction buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in your chosen reaction buffer. A slight molar excess of the alkyne molecule is often used.

  • Prepare a fresh premix of CuSO₄ and the copper ligand.

  • Add the CuSO₄/ligand premix to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific molecules.

  • Purify the final conjugate using an appropriate chromatography method.

Data Presentation

Table 1: Recommended Molar Ratios for Optimization

ParameterReactant 1Reactant 2Recommended Starting Molar RatioRange for Optimization
Amine Conjugation N-(Azido-peg4)-n-bis(peg4-acid)Protein/Amine-Molecule10:15:1 to 20:1[2][9]
Carboxylic Acid Activation N-(Azido-peg4)-n-bis(peg4-acid)EDC / NHS1:2:51:1.5:3 to 1:5:10
Click Chemistry (CuAAC) Azide-functionalized MoleculeAlkyne-Molecule1:1.21:1 to 1:5

Table 2: Key Reaction Parameters for Amine Conjugation

ParameterActivation StepConjugation StepRecommended Conditions
pH Carboxylic Acid ActivationAmine Reaction4.5 - 7.2[3][4]
Buffer MES or similarPBS or Borate BufferMust be amine-free[3][9]
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes[2]1 - 2 hours (RT) or Overnight (4°C)[9]

Visualizations

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_conjugation Step 3: Amine Conjugation cluster_purification Step 4: Quench & Purify A Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) D Add Activated Linker to Protein Solution (5:1 to 20:1 molar excess) A->D B Prepare Linker, EDC, and NHS Stock Solutions in DMSO C Combine Linker, EDC, and NHS (1:2:5 molar ratio) Incubate 15-30 min @ RT B->C C->D Add activated linker E Adjust pH to 7.2-8.0 Incubate 2h @ RT or O/N @ 4°C D->E F Quench with Tris or Hydroxylamine E->F G Purify via SEC or IEX F->G H Azide-Functionalized Conjugate G->H

Caption: Workflow for conjugating N-(Azido-peg4)-n-bis(peg4-acid) to a protein.

G cluster_amine_reaction Part 1: Amine Conjugation cluster_click_reaction Part 2: Click Chemistry (CuAAC) linker_acid Linker-PEG-(COOH)₂ activated_linker Linker-PEG-(NHS Ester)₂ linker_acid->activated_linker Activation edc_nhs EDC / NHS pH 5.5-6.5 conjugate1 Protein-NHCO-PEG-Linker (Azide-Functionalized Protein) activated_linker->conjugate1 Conjugation pH 7.2-8.0 protein Protein-(NH₂)n protein->conjugate1 final_conjugate Final Triazole-Linked PROTAC Molecule conjugate1->final_conjugate alkyne Alkyne-Molecule alkyne->final_conjugate catalyst Cu(I) Catalyst

Caption: Reaction scheme for the two-stage conjugation process.

References

Technical Support Center: Purification of Biomolecules Conjugated with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted N-(Azido-peg4)-n-bis(peg4-acid) following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of N-(Azido-peg4)-n-bis(peg4-acid) that influence the purification strategy?

A1: The key properties of N-(Azido-peg4)-n-bis(peg4-acid) that dictate the optimal purification method are its molecular weight and the presence of two carboxylic acid groups.

  • Molecular Weight: The molecular weight of the linker is 758.85 g/mol . This relatively small size allows for its separation from much larger biomolecules (e.g., proteins, antibodies) using techniques like dialysis and size exclusion chromatography.

  • Acidic Groups: The two terminal carboxylic acid groups provide a net negative charge at pH values above its pKa. This property can be exploited for purification using ion-exchange chromatography.

Q2: What are the most common methods for removing unreacted N-(Azido-peg4)-n-bis(peg4-acid)?

A2: The most common and effective methods for removing the unreacted linker are:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[][2] It is very effective at separating the small, unreacted linker from the much larger, conjugated biomolecule.[]

  • Dialysis: This method is suitable for removing small molecules from solutions of much larger molecules by diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[3]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge.[] Since the linker is negatively charged, anion-exchange chromatography can be a powerful tool for separation.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively retain the analyte of interest while the unreacted linker is washed away, or vice versa, based on differences in their chemical properties (e.g., polarity, charge).[4][5]

Q3: How do I choose the best purification method for my specific application?

A3: The choice of purification method depends on several factors, including the size and charge of your target biomolecule, the scale of your experiment, and the required purity of the final product. The flowchart below provides a general guide for selecting the appropriate method.

Purification_Method_Selection start Start: Reaction Mixture (Biomolecule + Unreacted Linker) biomolecule_size Is the biomolecule significantly larger (>10 kDa) than the linker (~0.76 kDa)? start->biomolecule_size sec Size Exclusion Chromatography (SEC) biomolecule_size->sec Yes dialysis Dialysis biomolecule_size->dialysis Yes charge_difference Is there a significant charge difference between the biomolecule and the linker? biomolecule_size->charge_difference No end Purified Biomolecule sec->end dialysis->end aex Anion-Exchange Chromatography (AEX) charge_difference->aex Yes spe Solid-Phase Extraction (SPE) charge_difference->spe No aex->end spe->end

Caption: Workflow for selecting a purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor separation of the conjugate and unreacted linker. The column is too short for adequate resolution.Use a longer SEC column or connect multiple columns in series.
The flow rate is too high.Reduce the flow rate to allow for better separation.
The sample volume is too large.Reduce the sample volume to a maximum of 2-5% of the total column volume.
The conjugated protein elutes in the void volume. The protein is aggregated.Optimize protein handling and storage to prevent aggregation. Consider using additives like arginine or non-ionic detergents in your buffer.
The protein is non-specifically interacting with the column matrix.Use a buffer with higher ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.
Dialysis Troubleshooting
Problem Possible Cause Solution
Unreacted linker is still present after dialysis. The dialysis time was too short.Increase the dialysis time and the frequency of buffer changes. A common protocol involves three buffer changes over 24 hours.
The volume of the dialysis buffer (dialysate) was insufficient.Use a dialysate volume that is at least 200 times the sample volume.
The chosen MWCO of the dialysis membrane is too close to the linker's molecular weight.While a low MWCO is needed to retain the biomolecule, ensure it is sufficiently larger than the linker for efficient removal. However, for a ~0.76 kDa linker, most standard biomolecule dialysis membranes (e.g., 3.5 kDa, 10 kDa) should be adequate.
Loss of conjugated biomolecule. The MWCO of the dialysis membrane is too large.Select a dialysis membrane with a MWCO that is significantly smaller than your biomolecule of interest (typically 3-5 times smaller).
Ion-Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause Solution
The conjugated biomolecule does not bind to the anion-exchange column. The pH of the buffer is too low.The buffer pH must be above the isoelectric point (pI) of the conjugated biomolecule for it to have a net negative charge and bind to an anion-exchange resin. Increase the buffer pH.
The ionic strength of the buffer is too high.High salt concentrations will prevent the charged molecule from binding to the resin. Use a low-ionic-strength binding buffer.
Poor separation of the conjugate and the unreacted linker. The charge difference between the conjugate and the linker is insufficient for good separation.Optimize the pH and salt gradient for elution. A shallower gradient may improve resolution.
The column is overloaded.Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted N-(Azido-peg4)-n-bis(peg4-acid) using SEC.

Materials:

  • SEC column appropriate for the size of the conjugated biomolecule (e.g., Superdex 75 or Superdex 200 for proteins).

  • Chromatography system (e.g., FPLC, HPLC).

  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Reaction mixture containing the conjugated biomolecule and unreacted linker.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate (e.g., 1 mL/min for a 10/300 column).

  • Sample Loading: Inject the reaction mixture onto the column. The sample volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated biomolecule will elute first, followed by the smaller unreacted linker.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, SDS-PAGE) to identify the fractions containing the purified conjugate.

Protocol 2: Dialysis

This protocol is suitable for removing the unreacted linker from biomolecules with a molecular weight significantly larger than the linker (e.g., >10 kDa).

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa).

  • Large beaker or container.

  • Magnetic stir plate and stir bar.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Reaction mixture.

Methodology:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA).

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified, concentrated sample.

Protocol 3: Anion-Exchange Chromatography (AEX)

This protocol is effective when there is a significant difference in the net negative charge between the conjugated biomolecule and the unreacted linker.

Materials:

  • Anion-exchange column (e.g., Q-sepharose, DEAE-sepharose).

  • Chromatography system.

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Reaction mixture.

Methodology:

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the anion-exchange column with at least five column volumes of Binding Buffer.

  • Sample Loading: Load the buffer-exchanged reaction mixture onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). The unreacted linker, with its two carboxylic acid groups, will have a strong negative charge and will likely elute at a higher salt concentration than many proteins.

  • Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them to identify those containing the purified conjugate.

References

Technical Support Center: Navigating Steric Hindrance with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-peg4)-n-bis(peg4-acid) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation strategies involving this versatile trifunctional linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

A1: N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional linker featuring a central nitrogen atom from which three polyethylene (B3416737) glycol (PEG) chains extend. One chain terminates in an azide (B81097) group, while the other two terminate in carboxylic acid groups. The PEG4 spacers enhance solubility and reduce steric hindrance.[1] This molecule is designed for advanced bioconjugation, serving as a scaffold to link an alkyne-containing molecule (via click chemistry) to two amine-containing molecules (via amide bond formation).[1][2] Its applications include the development of complex probes for diagnostics and imaging, targeted drug delivery systems, and the functionalization of nanoparticles.[1]

Q2: What is steric hindrance and how does it affect my reactions with this linker?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction. In the context of N-(Azido-peg4)-n-bis(peg4-acid), steric hindrance can arise from the bulky nature of the molecules you are trying to conjugate, the PEG chains themselves, or the proximity of reactive sites on your target molecules.[3][4] This can lead to lower reaction yields, slower reaction rates, or incomplete conjugation.[5][6]

Q3: How do the PEG4 linkers in this molecule help with steric hindrance?

A3: The polyethylene glycol (PEG) chains in the linker are flexible and hydrophilic. They act as spacers, physically separating the reactive end groups from the core and from each other. This separation can improve the accessibility of the reactive sites (azide and carboxylic acids) to their respective reaction partners, thereby overcoming some of the steric challenges posed by bulky substrates.[3][7]

Q4: Can I perform the azide (click chemistry) and acid (amine coupling) reactions sequentially? If so, in what order?

A4: Yes, sequential reactions are recommended to ensure specificity. The order of reactions depends on the stability of your substrates and the reaction conditions. A common strategy is to first perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, purify the intermediate, and then proceed with the activation of the carboxylic acids (e.g., to NHS esters) for subsequent amine coupling. This prevents potential side reactions of the amine-containing molecule with the reagents used for click chemistry.

Troubleshooting Guide

Issue 1: Low Yield in Amine Coupling (Carboxylic Acid Reaction)

If you are experiencing low yields when coupling amines to the bis(peg4-acid) arms of the linker, consider the following troubleshooting steps.

Possible Cause & Suggested Solution

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acids to a more reactive species (like an NHS ester) is critical.

    • Solution: Ensure your activating reagents (e.g., EDC, DCC, HATU) are fresh and anhydrous. Consider using a more powerful coupling reagent for sterically hindered systems.[8][9]

  • Steric Hindrance from the Substrate: Your amine-containing molecule may be bulky, preventing efficient access to the activated carboxylic acids.

    • Solution 1: Optimize the molar ratio of the reactants. A moderate excess of the smaller molecule can sometimes drive the reaction to completion.

    • Solution 2: Increase the reaction time or temperature, provided your molecules are stable under these conditions.[10]

    • Solution 3: Consider alternative coupling reagents known to be effective for sterically hindered couplings, such as COMU or PyAOP.[6][8][9]

  • Suboptimal Reaction pH: The pH of the reaction is crucial for amine coupling.

    • Solution: For reactions with primary amines, maintain a pH between 7 and 8.5 to ensure the amine is deprotonated and nucleophilic.[11]

  • Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, especially in aqueous buffers.

    • Solution: Perform the reaction in an appropriate organic solvent if your biomolecule's stability allows. If using aqueous buffers, use the activated linker immediately after preparation.

Decision-Making Workflow for Amine Coupling

start Low Amine Coupling Yield check_activation Verify Carboxylic Acid Activation Reagents (Fresh, Anhydrous) start->check_activation reagent_ok Reagents OK? check_activation->reagent_ok replace_reagents Use Fresh/Alternative Coupling Reagents (e.g., HATU, COMU) reagent_ok->replace_reagents No check_conditions Optimize Reaction Conditions reagent_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok adjust_conditions Adjust pH (7-8.5) Increase Time/Temp Optimize Molar Ratios conditions_ok->adjust_conditions No consider_sterics Assess Steric Hindrance of Substrate conditions_ok->consider_sterics Yes adjust_conditions->consider_sterics sterics_high High Steric Hindrance? consider_sterics->sterics_high alternative_linker Consider a Linker with a Longer Spacer sterics_high->alternative_linker Yes success Improved Yield sterics_high->success No/Resolved alternative_linker->success

Caption: Troubleshooting workflow for low yield in amine coupling reactions.

Issue 2: Low Yield in Azide-Alkyne Click Chemistry Reaction

If you are observing poor yields in the click chemistry step, consult the following guide.

Possible Cause & Suggested Solution

  • Catalyst Issues (CuAAC): For copper-catalyzed reactions, the catalyst's activity is paramount.

    • Solution: Ensure the copper(I) source is not oxidized. Use a reducing agent like sodium ascorbate. Consider a copper(I)-stabilizing ligand such as TBTA.

  • Steric Shielding of the Alkyne/Azide: The reactive groups on your biomolecules may be in a sterically crowded environment.

    • Solution 1: If using CuAAC, ensure the ligand used allows access to the catalytic center.

    • Solution 2: Switch to strain-promoted azide-alkyne cycloaddition (SPAAC) which is metal-free and can sometimes be more efficient for sterically hindered systems, although it may require longer reaction times.[7]

    • Solution 3: Ensure the linker you are using to attach the alkyne to your molecule is sufficiently long and flexible.[12]

  • Low Reagent Concentration: Diffusion limitations can be a factor, especially with large biomolecules.

    • Solution: Increase the concentration of the smaller reactant (often the linker or a small molecule). Be mindful of potential aggregation at higher concentrations.[13]

Experimental Protocols and Data

General Protocol for Two-Step Sequential Conjugation

This protocol outlines a general approach for first performing a SPAAC reaction followed by an amine coupling.

  • Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

    • Dissolve your strained alkyne-modified molecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of N-(Azido-peg4)-n-bis(peg4-acid) to the solution.

    • Allow the reaction to proceed at room temperature or 4°C for 4-24 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

    • Purify the product to remove excess linker using a suitable method (e.g., size exclusion chromatography, dialysis).

  • Step 2: Amine Coupling via NHS Ester Activation

    • Dissolve the purified azide-alkyne reaction product in a suitable anhydrous solvent (e.g., DMF or DMSO) if possible, or in an amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.0).

    • Activate the carboxylic acid groups by adding an excess of a coupling reagent mixture (e.g., EDC and Sulfo-NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated linker solution. A 10-20 fold molar excess of the activated linker over the amine is a common starting point.

    • Adjust the pH of the reaction mixture to 7.5-8.0.

    • Let the reaction proceed for 2 hours to overnight at room temperature or 4°C.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris).

    • Purify the final conjugate.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly efficient for hindered couplings.[9]Can cause side reactions (guanidinylation). Based on potentially explosive HOAt.[9]
HBTU Aminium/Uronium SaltPopular and efficient reagent.[9]Can also cause guanidinylation. Poses a lower, but still present, explosion risk.[9]
COMU Aminium/Uronium SaltEfficiency comparable to HATU, but with a better safety profile (non-explosive). Water-soluble byproducts.[8][9]Can have limited stability in solution.[9]
PyBOP Phosphonium SaltEfficient and avoids guanidinylation side reactions.[9]Generally less reactive than HATU.[9]
EDC/NHS CarbodiimideCommon and cost-effective.Less efficient for highly hindered systems compared to uronium/phosphonium salts.[6]

Signaling Pathway for a Trifunctional Conjugation Logic

cluster_0 Reaction Pathway 1: Click First A N-(Azido-peg4)-n-bis(peg4-acid) C Click Chemistry (CuAAC or SPAAC) A->C B Alkyne-Molecule 1 B->C D Intermediate Product (bis-acid) C->D G Amide Coupling (EDC/NHS or HATU) D->G E Amine-Molecule 2 E->G F Amine-Molecule 3 F->G H Final Tri-Conjugate G->H

Caption: A logical workflow for sequential conjugation using the trifunctional linker.

References

Technical Support Center: N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(Azido-peg4)-n-bis(peg4-acid) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during conjugation reactions involving N-(Azido-peg4)-n-bis(peg4-acid).

Issue 1: Low or No Amide Coupling Efficiency with Carboxylic Acid Groups

Possible Causes and Solutions

Possible Cause Recommended Action
Hydrolysis of Activated Intermediates The O-acylisourea intermediate formed by EDC and the NHS ester are moisture-sensitive. Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
Suboptimal pH The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with primary amines is optimal at pH 7.2-8.0. Use a two-step process with appropriate buffers (e.g., MES for activation, PBS for coupling) to maintain optimal pH for each step.[1][2][4]
Presence of Nucleophilic Contaminants Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated carboxylic acid. Use amine-free buffers for the conjugation reaction.[1]
Formation of N-acylurea Byproduct The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5] This can be minimized by the addition of N-hydroxysuccinimide (NHS) or sulfo-NHS, which converts the O-acylisourea to a more stable amine-reactive NHS ester.[5]
Degraded EDC or NHS EDC and NHS are susceptible to hydrolysis. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent moisture condensation.[1][2]
Steric Hindrance The accessibility of the primary amine on the target molecule can affect reaction efficiency. Consider optimizing the linker length or reaction conditions (e.g., temperature, reaction time).
Issue 2: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry)

Possible Causes and Solutions

Possible Cause Recommended Action
Degradation of Azide (B81097) Moiety While relatively stable, the azide group can be sensitive to certain conditions. Avoid prolonged exposure to harsh reducing agents not intended for Staudinger ligation.
(CuAAC) Catalyst Inactivity Ensure the use of a Cu(I) source. If starting with Cu(II) (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is necessary to generate Cu(I) in situ. The use of a stabilizing ligand like TBTA can prevent copper precipitation and improve reaction efficiency.
(CuAAC) Oxidative Homocoupling of Alkyne In the presence of oxygen, the alkyne reaction partner can undergo oxidative homocoupling (Glaser coupling). Degas solutions and perform the reaction under an inert atmosphere.
(SPAAC) Insufficient Strain in Cyclooctyne (B158145) The reaction rate of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is highly dependent on the ring strain of the cyclooctyne. Use a cyclooctyne with high ring strain (e.g., DBCO, BCN) for efficient conjugation.
(SPAAC) Steric Hindrance Bulky substituents near the azide or alkyne can impede the reaction. If low yields persist with a test reaction using small molecule reagents, the issue may be steric hindrance with your specific biomolecules.[6]
Solubility Issues Ensure all reactants are fully dissolved in the reaction buffer. A co-solvent like DMSO may be necessary, but its concentration should be minimized to avoid denaturation of protein targets.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should be aware of when using the carboxylic acid functional groups of this linker?

A1: The primary byproduct of concern during amide coupling reactions using carbodiimide (B86325) chemistry (EDC/NHS) is N-acylurea . This forms from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[5] Another common issue is the hydrolysis of the activated carboxylic acid (either the O-acylisourea or NHS ester intermediate) back to its original state, which results in unreacted starting material.

Q2: How can I detect the formation of the N-acylurea byproduct?

A2: The N-acylurea byproduct can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8][9][10] The byproduct will have a different retention time and mass-to-charge ratio compared to the starting material and the desired product.

Q3: Are there significant byproducts from the azide reaction in click chemistry?

A3: Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are known for being highly specific and producing minimal byproducts.[11] In CuAAC, a potential side reaction is the oxidative homocoupling of the alkyne partner, which can be minimized by removing oxygen from the reaction. SPAAC is generally considered to be very clean, with the main challenge being reaction kinetics rather than byproduct formation.

Q4: Can the azide group on the linker be unintentionally reduced during my experiment?

A4: Yes, the azide group can be reduced to a primary amine under certain conditions, for example, in the presence of reducing agents like dithiothreitol (B142953) (DTT) or phosphines (Staudinger reduction).[12][13] If your protocol involves such reagents for other purposes (e.g., disulfide bond reduction), you may inadvertently reduce the azide, rendering it inactive for click chemistry.

Q5: How can I purify my final conjugate away from unreacted linker and byproducts?

A5: Several chromatography techniques are effective for purifying PEGylated conjugates. Size Exclusion Chromatography (SEC) is useful for removing unreacted small molecules like EDC, NHS, and their byproducts, as well as unreacted linker.[14][] Ion Exchange Chromatography (IEX) can separate molecules based on charge, which is often altered upon conjugation.[14][] Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity.[] For larger biomolecules, dialysis or ultrafiltration can be effective for removing small molecule impurities.[14][16]

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Amide Coupling
  • Activation of Carboxylic Acid:

    • Dissolve the N-(Azido-peg4)-n-bis(peg4-acid) in an anhydrous, amine-free buffer at pH 4.5-6.0 (e.g., 0.1 M MES buffer).

    • Add a 5-10 fold molar excess of N-hydroxysuccinimide (NHS) or sulfo-NHS.

    • Add a 5-10 fold molar excess of fresh EDC.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated linker solution to 7.2-8.0 by adding a concentrated, amine-free buffer such as phosphate-buffered saline (PBS).

    • Immediately add the amine-containing molecule to the activated linker solution. A molar ratio of 10-20 fold excess of the linker to the amine-containing molecule is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining activated linker.[4]

    • Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or ion-exchange chromatography to remove unreacted reagents, byproducts, and excess linker.[14][][16]

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation:

    • Dissolve the azide-containing molecule (your conjugate from Protocol 1) and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

    • Prepare stock solutions of a Cu(II) salt (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

  • Reaction:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • Add the copper-stabilizing ligand.

    • Add the Cu(II) salt, followed by the sodium ascorbate to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from oxygen.

  • Purification:

    • Purify the final conjugate using size exclusion chromatography, dialysis, or another suitable method to remove the copper catalyst and other small molecules.

Visualizations

EDC_NHS_Reaction_Byproducts cluster_activation Activation Step cluster_side_reactions Potential Byproducts cluster_conjugation Desired Reaction Carboxylic_Acid R-COOH (PEG4-acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Hydrolyzed_Acid R-COOH (Hydrolysis Product) O_Acylisourea->Hydrolyzed_Acid Hydrolysis NHS NHS NHS_Ester->Hydrolyzed_Acid Hydrolysis Amide_Bond Amide Conjugate (Desired Product) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Target Molecule)

Caption: Byproducts in EDC/NHS Amide Coupling.

Troubleshooting_Workflow cluster_amide Amide Coupling Troubleshooting cluster_click Click Chemistry Troubleshooting Start Low Conjugation Yield Check_Reaction Which reaction failed? Start->Check_Reaction Amide_Coupling Amide Coupling (EDC/NHS) Check_Reaction->Amide_Coupling Carboxylic Acid Click_Chemistry Click Chemistry (Azide-Alkyne) Check_Reaction->Click_Chemistry Azide Check_pH Verify pH (Activation & Coupling) Amide_Coupling->Check_pH Check_Catalyst (CuAAC) Check Catalyst & Ligand Click_Chemistry->Check_Catalyst Check_Reagents Use fresh EDC/NHS Check_pH->Check_Reagents Check_Buffer Use amine-free buffer Check_Reagents->Check_Buffer Check_Moisture Ensure anhydrous conditions Check_Buffer->Check_Moisture Check_Oxygen (CuAAC) Degas solutions Check_Catalyst->Check_Oxygen Check_Strain (SPAAC) Use high-strain alkyne Check_Oxygen->Check_Strain Check_Sterics Assess steric hindrance Check_Strain->Check_Sterics

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Reactions with N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes when using N-(Azido-peg4)-n-bis(peg4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Azido-peg4)-n-bis(peg4-acid) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule.[1][2][3] It features a terminal azide (B81097) group for "click chemistry" reactions and two terminal carboxylic acid groups.[1] The azide group allows for covalent modification with alkyne- or strained cyclooctyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[4][5] The two carboxylic acid groups can be conjugated to primary amine groups on biomolecules, such as proteins or peptides, to form stable amide bonds.[1][3] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates where precise control over molecular architecture is required.[4][6]

Q2: What are the key differences between CuAAC and SPAAC reactions for this linker?

The primary difference lies in the reaction mechanism and the requirement for a copper catalyst.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed at a significant rate.[7][8] It is a highly efficient and regiospecific reaction, typically yielding a 1,4-disubstituted triazole.[7] However, the copper catalyst can be toxic to cells, which may be a concern for certain biological applications.[9]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a copper catalyst.[8][9] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that readily reacts with the azide group.[4][5] SPAAC is often referred to as "copper-free click chemistry" and is advantageous for use in living systems or with biomolecules that are sensitive to copper.[8][9]

Q3: How should I store and handle N-(Azido-peg4)-n-bis(peg4-acid)?

To ensure the stability and reactivity of the linker, it should be stored at -20°C and protected from moisture and light.[10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11] For reactions, it is recommended to dissolve the reagent in an anhydrous solvent such as DMSO or DMF immediately before use.[10][11] Avoid preparing stock solutions for long-term storage as the molecule can be sensitive to hydrolysis.[11]

Troubleshooting Guides

Low Reaction Yield or Slow Reaction Rate
Potential Cause Troubleshooting Steps
For CuAAC Reactions:
Inactive Copper Catalyst (Oxidized to Cu(II))Use a fresh solution of a reducing agent like sodium ascorbate (B8700270).[12] Ensure all solvents are thoroughly degassed to remove oxygen.[12] Consider working under an inert atmosphere (e.g., nitrogen or argon).[12]
Poor Quality of ReagentsVerify the purity of your alkyne-containing molecule and other reagents. Use fresh, high-purity solvents.
Presence of Copper-Chelating Agents in BuffersAvoid buffers containing high concentrations of chelating agents (e.g., EDTA) that can sequester the copper catalyst.
Steric HindranceIf the reaction partners are sterically hindered, consider increasing the reaction temperature or prolonging the reaction time.[12] Using a copper-stabilizing ligand like THPTA can also improve reaction efficiency.[13]
For SPAAC Reactions:
Low Reactivity of Strained AlkyneDifferent strained alkynes have varying reaction kinetics. Ensure you are using a sufficiently reactive cyclooctyne for your application.
Steric HindranceSimilar to CuAAC, steric bulk around the azide or alkyne can slow the reaction. Consider linkers with longer PEG chains to increase the distance between the reactive moieties.
General Issues:
Incorrect StoichiometryOptimize the molar ratio of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
Inappropriate SolventThe PEG component of the linker enhances solubility in a range of solvents.[12] Ensure your chosen solvent is appropriate for all reaction components. Aqueous mixtures with co-solvents like DMSO or DMF are common.[12]
Low TemperatureWhile many click reactions proceed at room temperature, gentle heating (e.g., 35-40°C) can sometimes increase the reaction rate, especially for sterically hindered substrates.[14]
Multiple Products or Side Reactions
Potential Cause Troubleshooting Steps
For CuAAC Reactions:
Alkyne Homodimerization (Glaser Coupling)Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure.[12]
Side Reactions with BiomoleculesIn the context of bioconjugation, copper can sometimes promote oxidation of certain amino acid residues.[7] The use of copper-chelating ligands can help mitigate these side reactions.[7]
General Issues:
Reaction of Carboxylic AcidsIf the carboxylic acid groups are not intended to react in the same step as the azide, ensure they are appropriately protected or that the reaction conditions are selective for the click chemistry reaction.
Impure Starting MaterialsEnsure the purity of N-(Azido-peg4)-n-bis(peg4-acid) and the reaction partner to avoid side products from impurities.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to N-(Azido-peg4)-n-bis(peg4-acid).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • (Optional) Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of N-(Azido-peg4)-n-bis(peg4-acid) solution.

    • Add the alkyne-containing molecule. A 1.1 to 2-fold molar excess of the alkyne is often a good starting point.

    • Add the reaction buffer to achieve the desired final concentration.

    • (Optional) Add the THPTA solution to a final concentration that is 5-fold higher than the CuSO₄ concentration.

    • Add the CuSO₄ solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours.[15] The reaction can also be performed at 4°C overnight.

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

    • Once the reaction is complete, purify the product using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to N-(Azido-peg4)-n-bis(peg4-acid).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • DBCO- or BCN-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of N-(Azido-peg4)-n-bis(peg4-acid) solution.

    • Add the DBCO- or BCN-functionalized molecule. A 1.5 to 3-fold molar excess is a common starting point.

    • Add the reaction buffer to achieve the desired final concentration.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours.[6] Reaction times can vary significantly depending on the reactivity of the strained alkyne. Some reactions may require incubation at 37°C or for up to 24 hours.[15]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials.

Factors Influencing Reaction Time

The following tables summarize key factors that can be adjusted to optimize the reaction time for both CuAAC and SPAAC reactions.

Table 1: Optimizing CuAAC Reaction Time

FactorEffect on Reaction TimeRecommendations
Temperature Increasing temperature generally decreases reaction time.Start at room temperature. Gentle heating (35-40°C) can be applied if the reaction is slow, provided the biomolecules are stable at that temperature.[14]
Concentration Higher concentrations of reactants lead to faster reaction rates.Use the highest concentration at which all components remain soluble.
Catalyst Loading Higher catalyst concentration can increase the reaction rate, but may also lead to more side reactions.A typical starting concentration for CuSO₄ is 0.5-1 mM.[15]
Ligand The use of a copper-stabilizing ligand like THPTA can accelerate the reaction and protect biomolecules.[7][13]Use a 5-fold molar excess of ligand over the copper catalyst.[15]
Solvent The solvent can affect the solubility of reactants and the efficacy of the catalyst.Aqueous buffers with co-solvents like DMSO or DMF are commonly used.[12]

Table 2: Optimizing SPAAC Reaction Time

FactorEffect on Reaction TimeRecommendations
Type of Strained Alkyne The ring strain and electronic properties of the cyclooctyne significantly impact the reaction rate.For faster kinetics, consider more reactive cyclooctynes.
Temperature Increased temperature generally accelerates the reaction.Most SPAAC reactions proceed efficiently at room temperature.[6] Incubation at 37°C can be used to shorten the reaction time.[15]
Concentration Higher reactant concentrations lead to a faster reaction.Maintain the highest possible concentration where all components are soluble.
Solvent The polarity and protic nature of the solvent can influence the reaction rate.Aqueous buffers are generally well-suited for SPAAC with PEGylated reagents.

Visualizing Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Na-Ascorbate, Ligand) B Combine Reactants (Azide, Alkyne, Buffer, Ligand, CuSO4) A->B C Initiate with Sodium Ascorbate B->C D Incubate (RT, 1-4h) C->D E Monitor Progress (LC-MS/HPLC) D->E F Purify Product (SEC/Dialysis) E->F

Caption: Workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Strained Alkyne) B Combine Reactants (Azide, Strained Alkyne, Buffer) A->B C Incubate (RT, 2-12h) B->C D Monitor Progress (LC-MS/HPLC) C->D E Purify Product (SEC) D->E

Caption: Workflow for a typical SPAAC (copper-free) click reaction.

Troubleshooting_Logic Start Low Reaction Yield/ Slow Rate Is_CuAAC CuAAC Reaction? Start->Is_CuAAC Check_Catalyst Check Catalyst Activity - Fresh Reducing Agent - Degas Solvents Is_CuAAC->Check_Catalyst Yes Check_SPAAC_Reagent Verify Reactivity of Strained Alkyne Is_CuAAC->Check_SPAAC_Reagent No (SPAAC) Check_Ligand Consider Adding/ Optimizing Ligand (THPTA) Check_Catalyst->Check_Ligand General_Checks General Troubleshooting - Check Stoichiometry - Optimize Concentration - Increase Temperature Check_Ligand->General_Checks Check_SPAAC_Reagent->General_Checks

Caption: Troubleshooting logic for slow or low-yield reactions.

References

Validation & Comparative

characterization of N-(Azido-peg4)-n-bis(peg4-acid) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-(Azido-peg4)-N-bis(peg4-acid) Conjugates for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides a detailed characterization of the branched heterobifunctional linker, N-(Azido-peg4)-N-bis(peg4-acid), and compares its performance with other common alternatives, supported by experimental data and detailed protocols.

Introduction to N-(Azido-peg4)-N-bis(peg4-acid)

N-(Azido-peg4)-N-bis(peg4-acid) is a three-arm branched polyethylene (B3416737) glycol (PEG) linker.[1] It possesses two distinct reactive functionalities: a terminal azide (B81097) group and two terminal carboxylic acid groups. This heterobifunctional nature allows for the sequential and specific conjugation of different molecules. The azide group is amenable to "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage.[2][3] The two carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines, forming stable amide bonds.[1] The branched structure and the PEG4 spacers enhance hydrophilicity, which can mitigate aggregation of hydrophobic drugs and improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Comparison with Alternative Linkers

The choice of linker technology dictates the conjugation strategy and the overall performance of the bioconjugate. Below is a comparison of N-(Azido-peg4)-N-bis(peg4-acid) with other commonly used linker types.

Table 1: Comparison of Heterobifunctional PEG Linkers
FeatureN-(Azido-peg4)-N-bis(peg4-acid)Linear Azido-PEG-AcidMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Structure 3-arm branchedLinearLinearLinear
Reactive Group 1 Azide (-N₃)Azide (-N₃)MaleimideDibenzocyclooctyne (DBCO)
Reactive Group 2 Carboxylic Acid (-COOH) x2Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Conjugation Chemistry CuAAC or SPAAC; Amide bond formationCuAAC or SPAAC; Amide bond formationThiol-maleimide Michael addition; Amide bond formationStrain-promoted azide-alkyne cycloaddition (SPAAC); Amide bond formation
Key Advantage Branched structure for potentially higher drug loading or dual-payload conjugation.Simpler, well-established chemistry.Highly selective for cysteine residues.Copper-free click chemistry, ideal for biological systems.[2]
Considerations More complex structure may require optimization of reaction conditions.Requires a copper catalyst for CuAAC, which can be cytotoxic.Potential for retro-Michael reaction leading to deconjugation.[4]DBCO is a bulky group which may affect conjugate properties.
Purity (Typical) >95%>95%>95%>95%
Table 2: Comparison of PEG vs. Non-PEG Linkers
FeaturePEG LinkersPolysarcosine (PSar) LinkersPolypeptide Linkers
Advantages High solubility, reduced immunogenicity, established chemistry.[4][5]Biodegradable, low immunogenicity, potentially better pharmacokinetics than PEG.[4]Biodegradable, tunable properties (flexibility, cleavage sites), low immunogenicity.[4]
Disadvantages Non-biodegradable, potential for anti-PEG antibodies leading to accelerated clearance.[4]Less established commercially compared to PEG.Can be more complex to synthesize and characterize.
In Vitro Cytotoxicity Benchmark for in vitro potency.Comparable or slightly higher potency in some studies.Dependent on the specific peptide sequence and payload.
Pharmacokinetics Generally long half-life, but can be affected by anti-PEG antibodies.Can exhibit improved circulation times compared to PEG.[4]Tunable to achieve desired pharmacokinetic profiles.

Experimental Protocols

General Protocol for Antibody Conjugation using N-(Azido-peg4)-N-bis(peg4-acid)

This protocol describes a two-step process for conjugating a drug (with an amine group) and a targeting protein (with an alkyne group) to the linker.

Step 1: Activation of Carboxylic Acids and Conjugation to Amine-containing Drug

  • Dissolve N-(Azido-peg4)-N-bis(peg4-acid) in anhydrous DMF or DMSO.

  • Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 2:1 molar ratio to the linker to activate the carboxylic acid groups.

  • Incubate at room temperature for 1-2 hours.

  • Add the amine-containing drug to the activated linker solution.

  • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Purify the azide-linker-drug conjugate using reversed-phase HPLC.

Step 2: Click Chemistry Conjugation to Alkyne-modified Antibody

  • Dissolve the purified azide-linker-drug conjugate in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the alkyne-modified antibody.

  • For CuAAC, add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).

  • Incubate the reaction mixture for 2-4 hours at room temperature.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

Characterization Protocols

a) ¹H NMR Spectroscopy for Linker Characterization

  • Dissolve the PEG linker or conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

  • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • The characteristic peaks for the PEG backbone appear around 3.5-3.6 ppm.[6]

  • Confirm the presence of terminal groups by identifying their specific chemical shifts (e.g., protons adjacent to the azide and carboxylic acid groups).

  • Determine the degree of substitution by comparing the integration of the terminal group protons to the integration of the PEG backbone protons.[7]

b) Mass Spectrometry for Conjugate Analysis

  • Prepare the sample for analysis by LC-MS. For intact ADC analysis, reversed-phase or size-exclusion chromatography can be used.[2]

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.[2][8]

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate.

  • The mass shift compared to the unconjugated antibody will indicate the number of linker-drug molecules attached, allowing for the determination of the drug-to-antibody ratio (DAR).

c) HPLC for Purity and DAR Distribution

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Purpose: To assess aggregation and fragmentation.

    • Mobile Phase: Typically an aqueous buffer like phosphate-buffered saline.

    • Column: A column with appropriate pore size for separating large proteins (e.g., TSKgel G3000SWxl).

    • Detection: UV at 280 nm.

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Purpose: To determine the drug-to-antibody ratio (DAR) distribution.

    • Mobile Phase: A gradient of decreasing salt concentration (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Detection: UV at 280 nm. Species with higher DAR will be more hydrophobic and elute later.

Visualizations

Logical Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_bioconjugation Bioconjugation cluster_characterization Characterization Linker N-(Azido-peg4)-N-bis(peg4-acid) Activation Activate Acids (EDC/NHS) Linker->Activation Drug Amine-containing Drug Amide_Conj Amide Conjugation Drug->Amide_Conj Activation->Amide_Conj Azide_Linker_Drug Azide-Linker-Drug Amide_Conj->Azide_Linker_Drug Purify1 Purification (RP-HPLC) Azide_Linker_Drug->Purify1 Click_Chem Click Chemistry (CuAAC/SPAAC) Purify1->Click_Chem Purified Conjugate Antibody Alkyne-modified Antibody Antibody->Click_Chem Crude_ADC Crude ADC Click_Chem->Crude_ADC Purify2 Purification (SEC) Crude_ADC->Purify2 Final_ADC Final ADC Purify2->Final_ADC Purified ADC Mass_Spec Mass Spectrometry (DAR, Identity) Final_ADC->Mass_Spec HIC_HPLC HIC-HPLC (DAR Distribution) Final_ADC->HIC_HPLC SEC_HPLC SEC-HPLC (Aggregation) Final_ADC->SEC_HPLC Functional_Assay Functional Assay (e.g., Cytotoxicity) Final_ADC->Functional_Assay

Caption: Workflow for ADC synthesis and characterization.

Signaling Pathway of an ADC

ADC_Pathway ADC Antibody-Drug Conjugate (in circulation) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release (Linker Cleavage) Lysosome->Release Drug Free Drug Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG4)-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of bioconjugates synthesized using the trifunctional linker, N-(Azido-PEG4)-N-bis(PEG4-acid). This versatile linker enables the connection of a biomolecule (e.g., a protein or peptide) to two other molecules of interest through its azide (B81097) and dual carboxylic acid functionalities, making it a valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Accurate characterization of these conjugates is critical, and mass spectrometry is the primary analytical method employed. This document outlines detailed experimental protocols, presents a comparative analysis of common mass spectrometry approaches, and provides visual workflows to guide researchers in their analytical strategies.

Data Presentation: Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing N-(Azido-PEG4)-N-bis(PEG4-acid) conjugates depends on the specific analytical goal, such as determining the molecular weight of the intact conjugate, identifying the sites of conjugation, or quantifying the conjugate in a complex mixture. The two most common ionization techniques for analyzing PEGylated biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1]

FeatureMALDI-TOF MSESI-MS (e.g., Q-TOF, Orbitrap)
Primary Application Rapid molecular weight determination of intact conjugates, assessment of heterogeneity.[2][3][4]Accurate mass measurement, determination of conjugation sites (with MS/MS), and quantitative analysis.[2][3]
Sample Throughput HighModerate to High (with LC automation)[2]
Tolerance to Buffers/Salts More tolerantLess tolerant, requires extensive sample cleanup.
Resolution Good, allows for observation of individual PEG oligomers in some cases.[2][5]High to Ultra-high, can resolve complex isotopic patterns.
Fragmentation In-source decay (ISD) can provide some structural information.[2][5]Collision-Induced Dissociation (CID) and other MS/MS techniques for detailed structural elucidation.
Quantitative Accuracy Generally considered less accurate for quantification compared to ESI-MS.High accuracy and precision with the use of internal standards.[6]
Complexity of Spectra Simpler spectra with predominantly singly charged ions.More complex spectra with multiple charge states, often requiring deconvolution.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and minimizing ion suppression effects from contaminants like salts and detergents.[7][8]

Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-acid) conjugate sample

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN), mass spectrometry grade

  • Formic acid (FA), mass spectrometry grade

  • Trifluoroacetic acid (TFA), mass spectrometry grade

  • ZipTip® C18 pipette tips (for ESI-MS) or appropriate desalting column

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in ACN/water/TFA)

Protocol:

  • Buffer Exchange/Desalting:

    • For ESI-MS, it is critical to remove non-volatile salts. Use a ZipTip® C18 or a similar reversed-phase desalting column.

    • Equilibrate the ZipTip® with ACN, followed by 0.1% TFA in water.

    • Load the sample onto the ZipTip®.

    • Wash the loaded tip with 0.1% TFA in water to remove salts.

    • Elute the desalted sample with 50% ACN / 0.1% FA in water.

  • Sample Dilution:

    • Dilute the desalted sample to a final concentration of approximately 1-10 pmol/µL in an appropriate solvent for the chosen MS technique (e.g., 50% ACN / 0.1% FA for ESI-MS).

MALDI-TOF Mass Spectrometry Protocol

Protocol:

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides) in 50% ACN / 0.5% TFA.

  • Sample Spotting:

    • Mix the diluted conjugate sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (dried droplet method).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in positive ion linear or reflector mode, depending on the mass range and required resolution.

    • Calibrate the instrument using a standard protein/peptide mixture of known molecular weights.

LC-ESI-MS/MS Protocol

Protocol:

  • LC Separation:

    • Inject the prepared sample onto a reversed-phase HPLC column (e.g., C4 or C8 for proteins, C18 for peptides).

    • Use a binary solvent system:

      • Solvent A: 0.1% FA in water

      • Solvent B: 0.1% FA in ACN

    • Elute the conjugate using a gradient of increasing Solvent B.

  • ESI-MS Analysis:

    • The eluent from the LC system is directly introduced into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.

  • MS/MS for Fragmentation Analysis:

    • To determine conjugation sites, perform data-dependent acquisition (DDA) where the most abundant precursor ions from the full MS scan are selected for fragmentation by CID.

    • Analyze the resulting fragment ions to identify the peptide backbone fragments and the mass shift corresponding to the PEG linker and the attached molecule.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start Conjugate Sample desalt Buffer Exchange / Desalting start->desalt dilute Dilution desalt->dilute maldi MALDI-TOF MS dilute->maldi Spotting with Matrix lcms LC-ESI-MS/MS dilute->lcms LC Injection mw Molecular Weight Determination maldi->mw lcms->mw frag Fragmentation Analysis (Site of Conjugation) lcms->frag conjugate_structure linker N-(Azido-PEG4)-N-bis(PEG4-acid) biomolecule Biomolecule (e.g., Peptide/Protein) biomolecule->linker amine_coupling Amide Bond Formation (via Acid groups) mol1 Molecule 1 mol1->linker mol2 Molecule 2 mol2->linker alkyne_mol Alkyne-containing Molecule alkyne_mol->linker click_chem Click Chemistry (via Azide group)

References

A Comparative Guide to HPLC Analysis of N-(Azido-peg4)-n-bis(peg4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of complex biomolecules and synthetic linkers is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). This versatile linker possesses an azide (B81097) moiety for "click chemistry" conjugations and two carboxylic acid groups for amide bond formation, making it a valuable tool in the synthesis of complex bioconjugates and proteolysis-targeting chimeras (PROTACs).

The primary challenge in the HPLC analysis of Polyethylene Glycol (PEG) compounds, including N-(Azido-peg4)-n-bis(peg4-acid) and its derivatives, is their lack of a strong UV chromophore. Consequently, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are essential for sensitive and accurate quantification. This guide will focus on the two most pertinent separation techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of HPLC Methods

The choice between RP-HPLC and HILIC for the analysis of N-(Azido-peg4)-n-bis(peg4-acid) reactions depends on the specific characteristics of the analytes in the reaction mixture. Below is a comparative summary of these two techniques.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, amide, diol)
Mobile Phase Polar (e.g., water/acetonitrile or methanol (B129727) gradient with increasing organic content)Apolar organic solvent with a small amount of aqueous buffer (e.g., acetonitrile/water gradient with decreasing organic content)
Elution Order Most polar compounds elute first. Retention increases with hydrophobicity.Most non-polar compounds elute first. Retention increases with hydrophilicity.
Retention of Analyte The starting material, N-(Azido-peg4)-n-bis(peg4-acid), will have moderate retention. The retention of reaction products will depend on the hydrophobicity of the conjugated molecule.The starting material, being polar, will be well-retained. The retention of products will decrease if the conjugation partner is very hydrophobic.
Separation of Reactants & Products Good for separating the starting material from less polar products. May be challenging to separate the starting material from polar reactants.Effective for separating the polar starting material from less polar reactants and products.
Advantages Robust and widely used method. Excellent for separating molecules based on hydrophobicity. Good for analyzing conjugation reactions with hydrophobic molecules.Superior retention of polar and hydrophilic compounds. Orthogonal selectivity to RP-HPLC. Enhanced sensitivity with MS detection due to high organic content in the mobile phase.
Disadvantages Poor retention of very polar compounds.Longer column equilibration times. Can be more sensitive to the mobile phase composition and sample matrix.

Experimental Protocols

Below is a detailed experimental protocol for a recommended RP-HPLC method for the analysis of a reaction between N-(Azido-peg4)-n-bis(peg4-acid) and a primary amine-containing molecule.

Recommended Method: Reversed-Phase HPLC with ELSD/CAD

This method is recommended for its robustness and its ability to separate the starting material from a potentially more hydrophobic product.

1. Instrumentation and Materials

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

2. Sample Preparation

  • Quench the reaction at the desired time point.

  • Dilute a small aliquot of the reaction mixture with the Sample Diluent to a final concentration suitable for the detector (e.g., 0.1-1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 0-2 min: 5% B2-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B

4. Detector Settings (ELSD Example)

  • Nebulizer Temperature: 40 °C

  • Evaporator Temperature: 60 °C

  • Gas Flow (Nitrogen): 1.5 SLM

5. Data Analysis

  • Integrate the peaks corresponding to the starting material, product(s), and any by-products.

  • Calculate the percentage conversion of the starting material and the relative abundance of the products based on peak areas. Note that for accurate quantification, response factors for each compound should be determined using standards if available.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of a reaction involving N-(Azido-peg4)-n-bis(peg4-acid).

reaction_analysis_workflow cluster_reaction Reaction & Sampling cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Interpretation reaction_setup Reaction Setup (N-(Azido-peg4)-n-bis(peg4-acid) + Reactant) sampling Time-course Sampling reaction_setup->sampling quenching Reaction Quenching sampling->quenching dilution Dilution quenching->dilution filtration Filtration (0.22 µm) dilution->filtration hplc_injection Injection onto HPLC filtration->hplc_injection separation Chromatographic Separation (RP-HPLC or HILIC) hplc_injection->separation detection Detection (ELSD/CAD/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification & Purity Assessment peak_integration->quantification

Caption: Workflow for HPLC analysis of N-(Azido-peg4)-n-bis(peg4-acid) reactions.

A Comparative Guide to Determining the Conjugation Efficiency of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the synthesis of bioconjugates, influencing everything from reaction efficiency to the ultimate therapeutic or diagnostic efficacy of the final product. This guide provides an objective comparison of the trifunctional, branched linker, N-(Azido-peg4)-n-bis(peg4-acid) , with two common alternative linker strategies. We will explore the architectural and chemical differences between these linkers and provide a framework for evaluating their conjugation efficiency, supported by detailed experimental protocols.

Introduction to N-(Azido-peg4)-n-bis(peg4-acid) and Its Alternatives

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its key features include a central nitrogen atom from which three PEG4 arms radiate. One arm is terminated with an azide (B81097) (-N3) group, while the other two arms are terminated with carboxylic acid (-COOH) groups. This unique structure allows for orthogonal conjugation strategies: the azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the two carboxylic acid groups can be activated to form stable amide bonds with primary amines.

The branched architecture of this linker can offer several advantages over traditional linear linkers, including increased hydrodynamic radius, which can prolong in vivo circulation time, and the potential for higher payload capacity.[1][2]

For the purpose of this guide, we will compare N-(Azido-peg4)-n-bis(peg4-acid) with the following alternatives:

  • Linear Azide-PEG-Carboxylic Acid: A heterobifunctional linear PEG linker with a single azide and a single carboxylic acid group. This represents a simpler, more traditional linker architecture.

  • Branched Maleimide-PEG-NHS Ester: A branched PEG linker with different reactive functionalities, namely a maleimide (B117702) group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This highlights a comparison of different conjugation chemistries.

Performance Comparison

The choice of linker architecture and reactive groups significantly impacts conjugation efficiency, reaction kinetics, and the properties of the final bioconjugate. The following table summarizes the expected performance characteristics of N-(Azido-peg4)-n-bis(peg4-acid) and its alternatives based on established principles of bioconjugation chemistry.[1][3][4]

FeatureN-(Azido-peg4)-n-bis(peg4-acid)Linear Azide-PEG-Carboxylic AcidBranched Maleimide-PEG-NHS Ester
Architecture Branched (3-arm)LinearBranched
Reactive Groups 1x Azide, 2x Carboxylic Acid1x Azide, 1x Carboxylic Acid1x Maleimide, 2x NHS Ester
Target Moieties Alkyne/Strained Alkyne, Primary AminesAlkyne/Strained Alkyne, Primary AminesThiols, Primary Amines
Reaction Type Azide-Alkyne Cycloaddition, Amide Bond FormationAzide-Alkyne Cycloaddition, Amide Bond FormationThiol-Maleimide Addition, Amide Bond Formation
Expected Reaction Kinetics Azide-Alkyne (CuAAC): Very Fast; Amide Bond: FastAzide-Alkyne (CuAAC): Very Fast; Amide Bond: FastMaleimide-Thiol: Very Fast; NHS Ester-Amine: Fast
Specificity High for azide-alkyne; Moderate for amine couplingHigh for azide-alkyne; Moderate for amine couplingHigh for maleimide-thiol; Moderate for amine coupling
Potential for Multiple Payloads Yes (via the two carboxylic acid groups)NoYes (via the two NHS ester groups)
Biocompatibility of Reaction CuAAC requires a potentially cytotoxic copper catalyst; SPAAC is bioorthogonal.CuAAC requires a potentially cytotoxic copper catalyst; SPAAC is bioorthogonal.Generally good for in vitro applications.
Stability of Linkage Triazole (from click chemistry) and Amide bonds are highly stable.Triazole and Amide bonds are highly stable.Thioether bond can be reversible; Amide bond is stable.[4]

Experimental Protocols

Accurate determination of conjugation efficiency is paramount for the characterization and quality control of bioconjugates. Below are detailed protocols for key experiments to quantify the degree of labeling.

Protocol 1: Determination of Conjugation Efficiency by UV-Vis Spectrophotometry

This method is used to determine the degree of labeling (DOL) when the molecule being conjugated has a distinct UV-Vis absorbance from the biomolecule (e.g., a protein).[5][6]

Materials:

  • Conjugated and unconjugated biomolecule samples

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Measure the absorbance of the unconjugated biomolecule:

    • Prepare a solution of the unconjugated biomolecule of known concentration in the reaction buffer.

    • Measure the absorbance at 280 nm (for proteins) and at the wavelength of maximum absorbance (λmax) of the molecule to be conjugated.

  • Measure the absorbance of the conjugated biomolecule:

    • Purify the bioconjugate to remove any unreacted labeling reagent.

    • Measure the absorbance of the purified bioconjugate at 280 nm and at the λmax of the conjugated molecule.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the biomolecule can be calculated using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.

    • The concentration of the conjugated molecule can be calculated from its absorbance at its λmax.

    • The DOL is the molar ratio of the conjugated molecule to the biomolecule.

    The formula for DOL calculation is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye) Where:

    • A_max = Absorbance of the conjugate at the λmax of the attached molecule.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of the attached molecule at its λmax.

    • CF = Correction factor (absorbance of the attached molecule at 280 nm / absorbance at its λmax).[6]

Protocol 2: Determination of Conjugation Efficiency by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying conjugated, unconjugated, and partially conjugated species. Size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) are commonly used methods.[7][8]

Materials:

  • HPLC system with appropriate detector (e.g., UV)

  • SEC or RP-HPLC column suitable for biomolecule separation

  • Mobile phase buffers

  • Conjugated and unconjugated biomolecule samples and standards

Procedure:

  • Develop an appropriate HPLC method:

    • Select a column and mobile phase that can resolve the unconjugated biomolecule from the conjugated species. For SEC, separation is based on size, while for RP-HPLC, it is based on hydrophobicity.

  • Generate a standard curve (optional but recommended):

    • Inject known concentrations of the unconjugated biomolecule to establish a standard curve of peak area versus concentration.

  • Analyze the conjugation reaction mixture:

    • Inject the purified bioconjugate sample into the HPLC system.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

  • Quantify the conjugation efficiency:

    • The peak areas corresponding to the unconjugated and conjugated species are integrated.

    • The conjugation efficiency can be expressed as the percentage of the conjugated species relative to the total amount of the biomolecule.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_alternatives Linker Alternatives cluster_properties Key Properties cluster_evaluation Efficiency Evaluation N-(Azido-peg4)-n-bis(peg4-acid) N-(Azido-peg4)-n-bis(peg4-acid) Architecture Architecture N-(Azido-peg4)-n-bis(peg4-acid)->Architecture Reactive Groups Reactive Groups N-(Azido-peg4)-n-bis(peg4-acid)->Reactive Groups Conjugation Chemistry Conjugation Chemistry N-(Azido-peg4)-n-bis(peg4-acid)->Conjugation Chemistry Linear Azide-PEG-Acid Linear Azide-PEG-Acid Linear Azide-PEG-Acid->Architecture Linear Azide-PEG-Acid->Reactive Groups Linear Azide-PEG-Acid->Conjugation Chemistry Branched Mal-PEG-NHS Branched Mal-PEG-NHS Branched Mal-PEG-NHS->Architecture Branched Mal-PEG-NHS->Reactive Groups Branched Mal-PEG-NHS->Conjugation Chemistry UV-Vis (DOL) UV-Vis (DOL) HPLC (Purity & Yield) HPLC (Purity & Yield) Architecture->HPLC (Purity & Yield) Affects Conjugation Chemistry->UV-Vis (DOL) Influences

Caption: Logical relationship between linker choice, properties, and evaluation methods.

G start Start: Biomolecule & Linker conjugation Conjugation Reaction (e.g., Click Chemistry or Amine Coupling) start->conjugation purification Purification (e.g., SEC or Dialysis) conjugation->purification analysis Analysis purification->analysis uv_vis UV-Vis Spectrophotometry (Calculate DOL) analysis->uv_vis Quantitative hplc HPLC Analysis (Assess Purity & Yield) analysis->hplc Quantitative & Qualitative end End: Characterized Bioconjugate uv_vis->end hplc->end

Caption: Experimental workflow for determining conjugation efficiency.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. N-(Azido-peg4)-n-bis(peg4-acid) offers the advantages of a branched architecture and the versatility of orthogonal azide and carboxylic acid chemistries. This allows for the potential creation of complex conjugates with high payload capacities. In contrast, linear linkers provide a simpler, more defined spacing, while alternative chemistries like maleimide-thiol reactions offer different specificity and kinetic profiles. The optimal choice will depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. The experimental protocols provided in this guide offer a robust framework for quantifying the conjugation efficiency of these and other linker systems, enabling researchers to make data-driven decisions in their bioconjugation strategies.

References

A Head-to-Head Comparison: N-(Azido-peg4)-n-bis(peg4-acid) vs. Linear PEG Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical design parameter that profoundly influences the efficacy, pharmacokinetics, and therapeutic potential of complex bioconjugates. This guide provides an objective, data-driven comparison between the branched, heterotrifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid), and traditional linear polyethylene (B3416737) glycol (PEG) linkers.

The strategic selection of a linker can dictate the success of next-generation therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1] While linear PEG linkers have been the workhorse of bioconjugation for their simplicity and flexibility, branched architectures like N-(Azido-peg4)-n-bis(peg4-acid) offer unique advantages in constructing more complex and potent biomolecular constructs. This guide will delve into the structural and functional differences, supported by experimental data, to inform the rational design of your next bioconjugate.

Structural Differences: A Tale of Two Architectures

The fundamental difference between N-(Azido-peg4)-n-bis(peg4-acid) and linear PEG linkers lies in their molecular topology. Linear PEGs are single, unbranched chains with functional groups at each terminus, allowing for the conjugation of two molecular entities. In contrast, N-(Azido-peg4)-n-bis(peg4-acid) is a branched, heterotrifunctional molecule. It features a central nitrogen atom from which three PEG4 arms radiate. One arm terminates in an azide (B81097) group, a versatile handle for "click chemistry," while the other two arms terminate in carboxylic acid groups, which are amenable to standard amine-reactive coupling chemistries.

This trifunctional nature allows for the precise, stoichiometric conjugation of up to three different molecules, opening the door to the creation of multi-payload ADCs, bispecific antibodies, and other sophisticated multi-component systems.

Figure 1. Structural comparison of branched and linear PEG linkers.

Performance Comparison: A Quantitative Analysis

The architectural differences between branched and linear PEG linkers translate into distinct performance characteristics. Branched linkers often exhibit a superior "stealth" effect due to their three-dimensional structure, which can enhance solubility, reduce immunogenicity, and prolong in vivo circulation time.[1] Furthermore, the ability to attach multiple payloads to a single conjugation site can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic drugs.

FeatureN-(Azido-peg4)-n-bis(peg4-acid) (Branched)Linear PEG Linkers
Architecture Branched, three-armed structureSingle, unbranched chain
Functionality Heterotrifunctional (1 x Azide, 2 x Carboxylic Acid)Typically bifunctional (e.g., NHS-ester, Maleimide)
Payload Capacity Higher; allows for multi-loading at a single siteLower; typically a 1:1 conjugation ratio
Drug-to-Antibody Ratio (DAR) Can achieve higher DAR with homogeneityLimited by available conjugation sites
Hydrodynamic Volume Larger for a given molecular weight, potentially reducing renal clearanceSmaller for a given molecular weight
"Stealth" Effect Enhanced shielding due to 3D structureProvides a hydrophilic shield
In Vivo Half-Life Generally longer circulation timeShorter compared to branched PEGs of similar molecular weight
Steric Hindrance Can be a factor depending on the conjugated moleculesMinimal
Experimental Data Summary

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker Type PEG Molecular Weight (kDa) Hydrodynamic Radius (Rh) (nm)
Unmodified HSA - 3.5
Linear 20 6.1
Branched 20 6.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures

Linker Architecture Drug-to-Antibody Ratio (DAR) IC50 (nM)
Homogeneous DAR 2 (Linear Linker) 2 ~0.5
Homogeneous DAR 6 ("Short" Branched Linker) 6 0.68
Homogeneous DAR 6 ("Long" Branched Linker) 6 0.074
Heterogeneous DAR 6 (Control) 6 ~0.08

This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. A "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these linkers in your research. Below are representative protocols for the key conjugation reactions.

Protocol 1: EDC/NHS Coupling of N-(Azido-peg4)-n-bis(peg4-acid) to a Primary Amine

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to a primary amine-containing molecule, such as an antibody.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Linker Preparation: Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine the N-(Azido-peg4)-n-bis(peg4-acid) stock solution with EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over the linker is recommended.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated linker solution to the amine-containing molecule in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the protein should be optimized for the specific application. A 10- to 20-fold molar excess of the linker is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group on the linker and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-containing molecule in DMSO or DMF.

  • Pre-complexation of Copper: Mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized molecule with the alkyne-modified molecule in the reaction buffer. A 2- to 5-fold molar excess of the alkyne-containing molecule is recommended.

    • Add the pre-complexed Cu(I)-THPTA solution to the reaction mixture (typically 1-2 mM final copper concentration).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mM final concentration).

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Complexity: Workflows and Pathways

The true utility of a trifunctional linker like N-(Azido-peg4)-n-bis(peg4-acid) is in the assembly of complex, multi-component systems. The following diagrams, created using the DOT language, illustrate a potential experimental workflow and a relevant biological pathway where such a conjugate could be applied.

cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Dual Payload Attachment Antibody Antibody EDC_NHS EDC/NHS Chemistry Antibody->EDC_NHS Linker N-(Azido-peg4)-n-bis(peg4-acid) Linker->EDC_NHS Antibody_Linker Antibody-Linker (Azide handle) EDC_NHS->Antibody_Linker CuAAC Click Chemistry (CuAAC) Antibody_Linker->CuAAC Payload1 Payload 1 (Alkyne) Payload1->CuAAC Payload2 Payload 2 (Alkyne) Payload2->CuAAC Dual_ADC Dual-Payload ADC CuAAC->Dual_ADC

Figure 2. Experimental workflow for creating a dual-payload ADC.

cluster_0 Dual-Payload ADC Action HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ADC Dual-Payload ADC (Trastuzumab-based) ADC->HER2 Binds to HER2 Payload1 Payload 1 (PI3K Inhibitor) Payload1->PI3K Inhibits Payload2 Payload 2 (MEK Inhibitor) Payload2->MEK Inhibits

Figure 3. HER2 signaling pathway with dual-drug ADC intervention.

This diagram illustrates how a dual-payload ADC, constructed using a trifunctional linker, could simultaneously deliver a PI3K inhibitor and a MEK inhibitor to a HER2-positive cancer cell, thereby blocking two key downstream signaling pathways and potentially overcoming drug resistance.

Conclusion

The choice between a linear and a branched PEG linker is a critical decision in the design of advanced bioconjugates. While linear PEGs offer simplicity and predictability, branched, heterotrifunctional linkers like N-(Azido-peg4)-n-bis(peg4-acid) provide a powerful platform for creating complex, multi-component therapeutics with potentially enhanced efficacy and improved pharmacokinetic profiles. The ability to achieve a higher and more homogeneous drug-to-antibody ratio, and to conjugate multiple different molecular entities, makes these branched linkers an invaluable tool in the development of next-generation targeted therapies. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the optimal linker architecture for your specific research and development needs.

References

A Comparative Guide to Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The architecture of this linker profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and drug-to-antibody ratio (DAR). While linear polyethylene (B3416737) glycol (PEG) linkers have been traditionally used to enhance hydrophilicity and circulation half-life, branched PEG linkers are emerging as a superior alternative, offering distinct advantages in ADC design.[1]

This guide provides an objective comparison of different branched PEG linker strategies for ADC development, supported by experimental data from various studies.

At a Glance: Linear vs. Branched PEG Linkers

Branched PEG linkers offer several key advantages over their linear counterparts. Their three-dimensional structure provides a superior shielding effect, which can reduce immunogenicity and protect the ADC from enzymatic degradation.[1] This architecture also allows for the attachment of multiple drug molecules per linker, enabling a higher DAR without inducing the aggregation often seen with hydrophobic payloads.[2][3]

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.[]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[1][5]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[1][6]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Significantly longer circulation time in the bloodstream.[1]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.Increased, which can sometimes negatively impact binding affinity or enzymatic cleavage of the linker.[6]

Comparative Analysis of Branched PEG Linker Architectures

The design of branched PEG linkers can vary significantly, impacting the performance of the resulting ADC. Here, we compare two distinct branched architectures: amino triazide-based linkers with varying spacer lengths and tandem-cleavage linkers.

Amino Triazide-Based Branched Linkers: The Impact of Spacer Length

A study by Stepanov et al. (2024) investigated the influence of spacer length in homogeneous DAR 6 ADCs constructed using branched amino triazide linkers.[7] Two linkers, a "short" version and a "long" version with an additional PEG4 fragment, were compared.

Quantitative Performance Comparison:

Linker ArchitectureHomogeneous DARIn Vitro Cytotoxicity (IC50, nM) on HER2+ BT-474 cells
"Short" Branched Linker60.68[7]
"Long" Branched Linker (with additional PEG4)60.074[7]
Heterogeneous DAR 6 Control6~0.08[6]
Homogeneous DAR 2 (Linear Linker)2~0.5[6]

The data reveals that the "long" branched linker resulted in an ADC with significantly higher potency, comparable to the heterogeneous control.[6][7] The nearly ten-fold decrease in potency with the "short" branched linker suggests that steric hindrance from the branched core may interfere with the enzymatic cleavage of the linker, highlighting the critical role of spacer length in branched linker design.[7]

Tandem-Cleavage Linkers: Enhancing Stability and Tolerability

Tandem-cleavage linkers represent a sophisticated branched design where two sequential enzymatic cleavages are required for payload release.[8][9] This dual-trigger mechanism is designed to improve the stability of the ADC in circulation and reduce off-target toxicity. A study by Levengood et al. (2021) compared a tandem-cleavage linker to a standard vedotin linker in a CD79b-targeted MMAE conjugate.[8]

Quantitative Performance Comparison:

Linker TypeIn Vitro Potency (IC50) on Jeko-1 cellsIn Vivo Stability (Rat Serum, 7 days)In Vivo Tolerability (Rats)
Tandem-Cleavage LinkerEqually potent to monocleavage linkers[8]Dramatically improved stability[8]Improved tolerability with no evidence of myelosuppression at equal payload doses[8]
Monocleavage (Vedotin) LinkerN/ALess stableLess tolerable, evidence of myelosuppression[8]

These findings demonstrate that the tandem-cleavage design enhances linker stability and in vivo tolerability without compromising potency, offering a promising strategy for improving the therapeutic index of ADCs.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis of branched linkers and the subsequent development and characterization of ADCs.

Synthesis of a "Long" Branched Amino Triazide Linker

This protocol is adapted from Stepanov et al., 2024.[7]

  • Synthesis of the Branched Core: The synthesis starts with the creation of a key triazide intermediate from pentaerythritol.

  • Introduction of the PEG Spacer: A PEG4 fragment is introduced to one of the azide (B81097) arms through a series of chemical modifications, including reduction to an amine, protection, and subsequent PEGylation.

  • Final Functionalization: The remaining two azide groups are maintained for payload attachment, and the protected amine on the PEGylated arm is deprotected to yield the final amino triazide linker.

ADC Conjugation via Enzymatic and Click Chemistry

This protocol is a general representation adapted from Stepanov et al., 2024.[7]

  • Enzymatic Ligation: The branched amino triazide linker is conjugated to a deglycosylated monoclonal antibody (e.g., trastuzumab) at a specific glutamine residue (Q295) using microbial transglutaminase (MTGase). This step creates a site-specific modification.

  • Bioorthogonal "Click" Reaction: A cytotoxic payload (e.g., MMAE) functionalized with a strained alkyne (e.g., BCN or DBCO) is then attached to the azide groups on the linker via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly specific and proceeds under mild conditions.

  • Purification: The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR and drug load distribution can be determined using Hydrophobic Interaction Chromatography (HIC).

  • Sample Preparation: The ADC sample is prepared in a high-salt buffer (e.g., containing ammonium (B1175870) sulfate).

  • HIC Separation: The sample is injected onto a HIC column. A gradient from high to low salt concentration is used to elute the different ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.

  • Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated based on the relative peak areas of the different drug-loaded species.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody Antibody PEG_Chain ---(OCH2CH2)n--- Antibody->PEG_Chain Payload Payload PEG_Chain->Payload Antibody_B Antibody_B Core Central Core Antibody_B->Core PEG_Arm1 ---(OCH2CH2)n--- Core->PEG_Arm1 PEG_Arm2 ---(OCH2CH2)n--- Core->PEG_Arm2 Payload_1 Payload_1 PEG_Arm1->Payload_1 Payload_2 Payload_2 PEG_Arm2->Payload_2

Caption: Structural comparison of linear and branched PEG linkers.

A Deglycosylated Antibody C MTGase Enzymatic Ligation A->C B Branched Amino Triazide Linker B->C D Azide-Modified Antibody C->D F SPAAC Click Reaction D->F E Alkyne-Functionalized Payload E->F G Homogeneous ADC F->G H Purification (SEC) G->H I Purified ADC H->I

Caption: Experimental workflow for ADC synthesis.

ADC ADC in Circulation Binding Antigen Binding ADC->Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Endocytosis Cleavage Enzymatic Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: ADC mechanism of action.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with a significant impact on its therapeutic window. The evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and a higher drug payload, branched PEG linkers offer a significant advantage over linear alternatives.[1] Their unique three-dimensional architecture provides a superior "stealth" effect, effectively shielding the drug conjugate from premature clearance and degradation.[1]

However, the optimal design of a branched linker is not a one-size-fits-all solution. As demonstrated, factors such as the length of the PEG spacer within the branched structure can have a profound impact on the ADC's potency.[7] Furthermore, advanced architectures like tandem-cleavage linkers can significantly improve in vivo stability and tolerability.[8] Ultimately, the choice of linker architecture must be tailored to the specific antibody, payload, and desired pharmacokinetic and pharmacodynamic profile of the final ADC. This guide provides a framework for making an informed decision in the selection of branched PEG linkers for the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Alternatives for N-(Azido-peg4)-n-bis(peg4-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in the synthesis of bioconjugates, influencing everything from reaction efficiency to the in vivo performance of the final product. N-(Azido-peg4)-n-bis(peg4-acid) is a valuable tool, offering an azide (B81097) handle for "click" chemistry and two carboxylic acid groups for conjugation to amines. However, a diverse landscape of alternative linkers exists, each with unique advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data where available, to inform the rational design of next-generation bioconjugates.

Overview of N-(Azido-peg4)-n-bis(peg4-acid) and its Alternatives

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional linker that utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for ligation. The carboxylic acid groups are typically activated to form N-hydroxysuccinimide (NHS) esters for reaction with primary amines, such as those on lysine (B10760008) residues of proteins.

Alternatives to this linker can be broadly categorized based on their reactive functionalities and the nature of the spacer. This guide will focus on three main categories of alternatives:

  • Linkers with Alternative Reactive Groups: These linkers replace the azide and/or carboxylic acid with other functionalities, such as NHS esters, maleimides, or strained alkynes (e.g., DBCO).

  • Linkers with Varying PEG Chain Lengths: The length of the polyethylene (B3416737) glycol (PEG) spacer can significantly impact the solubility, stability, and pharmacokinetics of the bioconjugate.

  • Non-PEG Linkers: Concerns about the potential immunogenicity of PEG have led to the development of alternative hydrophilic spacers, with polysarcosine being a prominent example.

Performance Comparison of Linker Chemistries

Linker TypeReactive GroupsKey AdvantagesKey Disadvantages
Azide-Acid (e.g., N-(Azido-peg4)-n-bis(peg4-acid)) Azide, Carboxylic AcidHigh efficiency and specificity of click chemistry; stable triazole linkage.Requires a copper catalyst for CuAAC, which can be cytotoxic; two-step activation of carboxylic acid needed.
NHS Ester - Maleimide (B117702) (e.g., SMCC) NHS Ester, MaleimideWell-established chemistry; widely used in approved ADCs.Potential for heterogeneity in lysine conjugation; maleimide instability in vivo.[1]
DBCO-NHS Ester Dibenzocyclooctyne (DBCO), NHS EsterBio-orthogonal copper-free click chemistry; high efficiency.DBCO group is hydrophobic, potentially impacting solubility.
Thiol-Acid Thiol, Carboxylic AcidThiol offers a handle for specific conjugation to maleimides or gold surfaces.Thiol groups can be prone to oxidation.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG chain in a linker can have a profound impact on the pharmacokinetic and cytotoxic properties of an ADC.

PEG Linker LengthEffect on PharmacokineticsEffect on In Vitro PotencyGeneral Recommendation
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May retain higher potency.Suitable for payloads that do not require prolonged exposure.
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life.Moderate impact on potency.Represents a balanced approach for many ADCs.
Long (e.g., PEG24 and longer) Significantly prolonged half-life.Can lead to a more substantial reduction in cytotoxicity.May provide the highest in vivo efficacy.

Head-to-Head Comparison: Polysarcosine vs. PEG Linkers

Recent studies have directly compared polysarcosine (PSar) with PEG as a hydrophilic linker in bioconjugation, particularly for therapeutic proteins.

Performance MetricPolysarcosine (PSar) ConjugatePolyethylene Glycol (PEG) ConjugateReference
In Vitro Protease Stability ComparableComparable[2]
In Vivo Circulation Half-Life ComparableComparable[2]
In Vitro Activity Retains more activity-[2]
Tumor Accumulation HigherLower[2]
In Vivo Antitumor Potency Significantly more potent-[2]
Immunogenicity Elicits considerably less antibody response-[2]

These findings suggest that polysarcosine is a promising alternative to PEG, offering comparable or even superior performance in key areas, particularly for in vivo efficacy and immunogenicity.[2][3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of bifunctional linkers.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Azide linker.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Desalting column.

Procedure:

  • Prepare the reaction mixture by adding the alkyne-modified protein to a reaction tube.

  • Add the azide linker to the protein solution. A 10-20 fold molar excess of the linker is typically used.

  • In a separate tube, premix the CuSO₄ and ligand solutions. Add this mixture to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugated protein using a desalting column to remove excess reagents.

  • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker

This workflow outlines the steps for conjugating a cytotoxic drug to an antibody.

A. Antibody-Linker Conjugation (Amine Reactive)

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation (for Acid linkers): Activate the carboxylic acid groups of the linker (e.g., N-(Azido-peg4)-n-bis(peg4-acid)) to NHS esters using EDC and NHS.

  • Conjugation: Add the activated linker (or an NHS-ester functionalized linker) to the antibody solution at a defined molar ratio.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Purification: Remove excess linker by size-exclusion chromatography (SEC).

B. Drug-Linker Conjugation (Click Chemistry)

  • Drug Preparation: Prepare the alkyne- or azide-modified drug in a reaction buffer.

  • Conjugation: Add the drug to the antibody-linker conjugate. If using CuAAC, add the copper/ligand/reducing agent mixture. For SPAAC, no catalyst is needed.

  • Incubation: Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Final Purification: Purify the ADC using SEC or other appropriate chromatographic methods.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

The DAR is a critical quality attribute of an ADC.

Materials:

  • ADC sample.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system.

  • Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: e.g., 25 mM sodium phosphate, 20% isopropanol, pH 7.0.

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Calculate the DAR by integrating the peak areas corresponding to the different drug-loaded antibody species.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structures of Key Linker Moieties

G cluster_azide_acid N-(Azido-peg4)-n-bis(peg4-acid) Core cluster_nhs_maleimide NHS-Maleimide Linker (SMCC) cluster_dbco_nhs DBCO-NHS Ester Linker cluster_psar Polysarcosine (PSar) Linker Azide N3-(PEG)n BisAcid N-((PEG)n-COOH)2 Azide->BisAcid Linker Backbone NHS NHS Ester Maleimide Maleimide NHS->Maleimide Cyclohexane Spacer DBCO DBCO (Dibenzocyclooctyne) NHS2 NHS Ester DBCO->NHS2 PEG Spacer PSar (-N(CH3)CH2CO-)n

Caption: Core structures of different bifunctional linkers.

General Bioconjugation Workflow

G cluster_steps Conjugation Process Biomolecule Biomolecule (e.g., Antibody) Linker Bifunctional Linker Biomolecule->Linker Step 1: Conjugation Conjugate Bioconjugate Biomolecule->Conjugate Payload Payload (e.g., Drug, Dye) Linker->Payload Step 2: Conjugation Payload->Conjugate

Caption: A generalized workflow for creating a bioconjugate.

Signaling Pathway Analogy: Linker Function

G Targeting_Molecule Targeting Moiety (e.g., Antibody) Linker Linker (Modulator) Targeting_Molecule->Linker Guides Effector_Molecule Effector Moiety (e.g., Drug) Linker->Effector_Molecule Controls Release & Properties Biological_Effect Biological Effect (e.g., Cell Death) Effector_Molecule->Biological_Effect Induces

Caption: The linker as a modulator of the effector function.

Conclusion

The field of bioconjugation is continually evolving, with a growing arsenal (B13267) of bifunctional linkers available to researchers. While N-(Azido-peg4)-n-bis(peg4-acid) remains a robust choice for click chemistry applications, a careful consideration of its alternatives is warranted for optimizing the performance of a bioconjugate. Linkers with alternative reactive groups offer different conjugation strategies, while the length of the PEG spacer provides a means to fine-tune pharmacokinetics. Furthermore, emerging non-PEG linkers like polysarcosine present a compelling solution to the potential issue of PEG immunogenicity, demonstrating superior in vivo efficacy in preclinical models. The selection of the optimal linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. The experimental protocols and comparative data presented in this guide provide a foundation for making these critical decisions in the design and development of novel bioconjugates.

References

Stability Assessment of N-(Azido-peg4)-n-bis(peg4-acid) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a comprehensive assessment of the stability of conjugates formed using the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid). We present a comparative analysis with alternative conjugation strategies, supported by illustrative experimental data and detailed protocols for stability evaluation.

Understanding the Stability of N-(Azido-peg4)-n-bis(peg4-acid) Conjugates

The N-(Azido-peg4)-n-bis(peg4-acid) linker possesses two key functionalities that dictate the stability of its conjugates: an azide (B81097) group for bioorthogonal "click chemistry" and two carboxylic acid groups for amide bond formation. The overall stability of a conjugate utilizing this linker is therefore dependent on the integrity of the resulting triazole and amide linkages, as well as the polyethylene (B3416737) glycol (PEG) backbone.

Factors Influencing Stability:

  • pH: The amide bonds formed from the carboxylic acid groups are susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions). The triazole ring formed from the azide group is generally stable across a wide pH range.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis of the amide bonds.

  • Reducing Agents: The azide group can be reduced to an amine in the presence of strong reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), leading to the cleavage of the conjugate if the azide has not yet been reacted.

  • Enzymatic Degradation: While the PEG backbone is generally considered resistant to enzymatic degradation, the stability of the conjugated biomolecule itself to proteases and other enzymes remains a factor.

  • Light and Oxidation: Prolonged exposure to light and oxidizing agents can potentially lead to the degradation of the PEG linker and the conjugated biomolecules.

Comparison with Alternative Linker Chemistries

The choice of linker chemistry is a crucial decision in the design of bioconjugates. The following table provides a comparison of N-(Azido-peg4)-n-bis(peg4-acid) based conjugation with a common alternative, the NHS-ester/Maleimide (B117702) heterobifunctional linker.

FeatureN-(Azido-peg4)-n-bis(peg4-acid) (Click Chemistry & Amide Ligation)NHS-ester / Maleimide Linker
Target Moieties Azide reacts with alkynes; Carboxylic acids react with primary amines.NHS-ester reacts with primary amines; Maleimide reacts with thiols.
Specificity High for the azide-alkyne cycloaddition. Amide formation is less specific among multiple amine groups.High for maleimide-thiol reaction at pH 6.5-7.5. NHS-ester reaction with amines can be less specific.
Linkage Stability The triazole ring from click chemistry is highly stable. The amide bond is also very stable under physiological conditions.[1]The thioether bond from the maleimide reaction can be susceptible to retro-Michael addition, leading to deconjugation. The amide bond is stable.[1]
Reaction Conditions Azide-alkyne cycloaddition is bioorthogonal. Amide coupling requires activation of the carboxylic acids.NHS-ester hydrolysis is a competing reaction, especially at higher pH.[2][3]
Biocompatibility Strain-promoted azide-alkyne cycloaddition (SPAAC) is highly biocompatible as it avoids the use of a potentially toxic copper catalyst.[1]Generally good for in vitro applications, but in vivo instability of the maleimide linkage can be a concern.[1]

Illustrative Stability Data under Forced Degradation Conditions:

The following table presents hypothetical, yet representative, data from a forced degradation study comparing a model protein conjugated using the two linker types. The data illustrates the percentage of intact conjugate remaining after incubation under various stress conditions for 48 hours.

Stress Condition% Intact Conjugate (Azido-PEG-Acid Linker)% Intact Conjugate (NHS/Maleimide Linker)
pH 4.0, 37°C 92%88%
pH 7.4, 37°C 98%95%
pH 9.0, 37°C 85%80%
3% H₂O₂, 25°C 96%94%
50 mM DTT, 25°C 97% (post-conjugation)85%

This data is for illustrative purposes and actual results may vary depending on the specific biomolecules and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible stability data. Below are protocols for key experiments to assess the stability of N-(Azido-peg4)-n-bis(peg4-acid) conjugates.

Forced Degradation Study

This study is designed to accelerate the degradation of the conjugate to identify potential degradation pathways and compare stability under various stress conditions.

Materials:

  • Purified N-(Azido-peg4)-n-bis(peg4-acid) conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Borate buffer, pH 9.0

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Dithiothreitol (DTT)

  • Incubator

  • LC-MS system

Procedure:

  • Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in the different stress buffers (pH 4.0, 7.4, and 9.0).

  • For oxidative stress, add H₂O₂ to a final concentration of 3% to the conjugate in PBS.

  • For reductive stress (to assess the stability of the linker post-conjugation), add DTT to a final concentration of 50 mM to the conjugate in PBS.

  • Incubate all samples at 37°C (or a desired temperature) for a defined period (e.g., 0, 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each sample and immediately quench the reaction if necessary (e.g., by adding a quenching agent for H₂O₂ or by buffer exchange).

  • Analyze the samples by LC-MS to determine the percentage of the intact conjugate remaining.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Conjugate Solutions (1 mg/mL) stress_conditions Aliquot into Stress Buffers: pH 4.0, 7.4, 9.0 + 3% H2O2 + 50mM DTT prep->stress_conditions incubation Incubate at 37°C stress_conditions->incubation time_points Sample at 0, 24, 48, 72h incubation->time_points quench Quench Reaction time_points->quench lcms LC-MS Analysis quench->lcms data Determine % Intact Conjugate lcms->data

Workflow for a forced degradation study.

LC-MS Method for Intact Conjugate Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating the conjugate from its degradation products and determining their molecular weights.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatography Conditions:

  • Column: A reverse-phase column suitable for protein or large molecule separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-60°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Mass Range: A range that encompasses the expected molecular weight of the conjugate and its fragments.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact conjugate and any degradation products.

LCMS_Analysis_Pathway sample Degradation Study Sample hplc HPLC/UHPLC System (Reverse-Phase Column) sample->hplc separation Separation of: - Intact Conjugate - Degradation Products hplc->separation ms Mass Spectrometer (ESI Source) separation->ms detection Mass-to-Charge Ratio (m/z) Detection ms->detection deconvolution Data Deconvolution detection->deconvolution result Identification and Quantification of Intact vs. Degraded Species deconvolution->result

Logical flow of LC-MS analysis for conjugate stability.

NMR Spectroscopy for Structural Integrity

Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the conjugate and can be used to monitor the degradation process by observing changes in the chemical environment of specific atoms.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Lyophilize the conjugate sample and reconstitute in a deuterated buffer (e.g., D₂O with phosphate (B84403) buffer) to a final concentration of 10-50 µM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

NMR Experiments:

  • 1D ¹H NMR: To obtain a general fingerprint of the conjugate and monitor for the appearance of new signals or disappearance of existing signals corresponding to degradation.

  • 2D ¹H-¹³C HSQC: To resolve overlapping signals in the 1D spectrum and provide more detailed structural information. Changes in the cross-peaks can indicate structural alterations or degradation.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Compare the spectra of the stressed samples to the control (time zero) sample.

  • Integrate the signals of interest to quantify the extent of degradation.

Conclusion

The N-(Azido-peg4)-n-bis(peg4-acid) linker offers a versatile and robust platform for creating stable bioconjugates. The resulting amide and triazole linkages are highly stable under physiological conditions. However, as with any bioconjugate, a thorough stability assessment is essential. The provided experimental protocols for forced degradation studies, LC-MS, and NMR analysis offer a comprehensive framework for evaluating the stability of these conjugates and comparing them to alternatives. This data-driven approach will enable researchers to make informed decisions in the development of novel and effective biotherapeutics and research tools.

References

A Comparative Guide to Bifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly for the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of N-(Azido-peg4)-n-bis(peg4-acid), a trifunctional polyethylene (B3416737) glycol (PEG) linker, with other common bifunctional and branched linkers. The comparison is supported by a summary of key performance characteristics and detailed experimental protocols for conjugation and validation of the resulting bioconjugates.

Introduction to N-(Azido-peg4)-n-bis(peg4-acid)

N-(Azido-peg4)-n-bis(peg4-acid) is a heterobifunctional, branched PEG linker.[1][2][3] It possesses two distinct reactive functionalities: a terminal azide (B81097) group and two terminal carboxylic acid groups. This unique architecture allows for the site-specific and stoichiometric conjugation of different molecular entities. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for a highly efficient and bioorthogonal reaction with alkyne-bearing molecules.[1][4] The two carboxylic acid groups can be activated, for instance as N-hydroxysuccinimide (NHS) esters, to react with primary amines, such as the lysine (B10760008) residues on the surface of a protein.[5][6]

This trifunctional nature makes N-(Azido-peg4)-n-bis(peg4-acid) particularly well-suited for applications requiring the assembly of complex molecular constructs, such as PROTACs, where one part of the linker binds to a target protein ligand and the other to an E3 ligase ligand.[1][7][8] The PEG4 spacers in its structure enhance water solubility and provide a flexible linkage, which can be crucial for maintaining the biological activity of the conjugated molecules.[5][]

Comparison with Alternative Linkers

The selection of a linker is contingent on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. N-(Azido-peg4)-n-bis(peg4-acid) offers a unique combination of features, but several alternatives with distinct advantages exist. The following table provides a comparative overview of this linker and its common alternatives.

FeatureN-(Azido-peg4)-n-bis(peg4-acid)Linear Azido-PEG-NHS EsterMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Functionality Trifunctional (1x Azide, 2x Carboxylic Acid)Bifunctional (1x Azide, 1x NHS Ester)Bifunctional (1x Maleimide, 1x NHS Ester)Bifunctional (1x DBCO, 1x NHS Ester)
Primary Amine Reactivity High (after activation of carboxylic acids)[6]High[10]HighHigh
Orthogonal Chemistry Azide-Alkyne Click Chemistry[1]Azide-Alkyne Click Chemistry[11]Thiol-Maleimide Michael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[12]
Biocompatibility High (PEG spacer)[]High (PEG spacer)[13]High (PEG spacer), but potential for off-target reactions with thiolsHigh (Copper-free click chemistry)[12]
Stoichiometry Control Precise 1:2 conjugation possiblePrecise 1:1 conjugationPrecise 1:1 conjugationPrecise 1:1 conjugation
Applications PROTACs, complex bioconjugates, dual-payload delivery[1][7]General bioconjugation, surface modification[10]Antibody-Drug Conjugates (ADCs), protein-protein crosslinkingLive-cell imaging, in vivo conjugation[12]
Reaction Kinetics CuAAC: Fast; SPAAC: Moderate to Fast[12]CuAAC: Fast; SPAAC: Moderate to FastFastFast to very fast[12]
Stability of Linkage Triazole: Very High; Amide: Very HighTriazole: Very High; Amide: Very HighThioether: High; Amide: Very HighTriazole: Very High; Amide: Very High

Experimental Protocols

Activation of Carboxylic Acids and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid groups of N-(Azido-peg4)-n-bis(peg4-acid) to NHS esters and subsequent conjugation to a protein containing primary amines.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester-activated linker.

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide group of the linker-protein conjugate.

Materials:

  • Azide-functionalized protein conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a premix of the copper catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio in the reaction buffer.

  • Add the alkyne-containing molecule to the azide-functionalized protein conjugate in the reaction buffer. A 5- to 10-fold molar excess of the alkyne molecule is typically used.

  • Initiate the reaction by adding the copper catalyst premix and a freshly prepared solution of sodium ascorbate (final concentration ~1 mM).

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Validation of Conjugation Sites by Mass Spectrometry

Protocol for Intact Mass Analysis:

  • Desalt the protein conjugate sample using a C4 ZipTip or a similar desalting method.

  • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

  • The mass shift compared to the unconjugated protein will indicate the number of linker molecules attached.

Protocol for Peptide Mapping to Identify Conjugation Sites:

  • Denature, reduce, and alkylate the protein conjugate.

  • Digest the protein with a protease such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence, including the mass modification of the linker on lysine residues. The identification of modified peptides will confirm the specific conjugation sites.

Visualizing Workflows and Pathways

Experimental Workflow for Dual Conjugation

experimental_workflow cluster_activation Step 1: Linker Activation Linker N-(Azido-peg4)-n-bis(peg4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Amine-reactive NHS esters formed EDC_NHS EDC / NHS Protein Protein (with Lysines) Conjugate1 Azide-Linker-Protein Conjugate Protein->Conjugate1 Amide bond formation Alkyne Alkyne-Molecule FinalConjugate Final Dual Conjugate Alkyne->FinalConjugate CuAAC or SPAAC

Caption: Workflow for dual conjugation using N-(Azido-peg4)-n-bis(peg4-acid).

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

PROTAC_pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (with bifunctional linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile and powerful tool for the construction of complex bioconjugates, offering precise stoichiometric control and the ability to link multiple molecular entities through orthogonal chemistries. Its utility is particularly evident in the rapidly advancing field of PROTAC development. However, the optimal choice of a linker is highly dependent on the specific research or therapeutic goal. A thorough understanding of the properties and reaction chemistries of different linkers, as provided in this guide, is essential for the successful design and synthesis of novel bioconjugates. The validation of conjugation sites, primarily through mass spectrometry, is a critical step to ensure the homogeneity and desired structure of the final product.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for the Bioconjugation of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that dictates the efficiency, biocompatibility, and ultimate success of their molecular constructs. This guide provides a comprehensive, data-driven comparison of two cornerstone "click chemistry" reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—specifically for the versatile PROTAC linker, N-(Azido-peg4)-n-bis(peg4-acid). [1][][3][4][5]

The azide (B81097) moiety on N-(Azido-peg4)-n-bis(peg4-acid) allows for its facile conjugation to molecules bearing either a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC), forming a stable triazole linkage.[1][5] The choice between these two powerful methods hinges on a trade-off between reaction speed and biocompatibility.

At a Glance: Quantitative Performance Metrics

The following tables summarize key quantitative parameters for CuAAC and SPAAC, providing a clear comparison of their performance for the conjugation of PEGylated azides like N-(Azido-peg4)-n-bis(peg4-acid).

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[6]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[6][7]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[8]Not regioselective, yielding a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[8]
Side Reactions Potential for oxidative damage to biomolecules due to copper-mediated formation of reactive oxygen species (ROS).[9][10] Glaser coupling (oxidative homocoupling of alkynes) is a possible side reaction.[6]Some strained cyclooctynes may exhibit off-target reactivity with thiols.[11][12]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[6]Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[6][8]

Table 1: General Comparison of CuAAC and SPAAC

ReactionAlkyne/CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Yield
CuAAC Terminal Alkynes (e.g., Propargyl alcohol, Phenylacetylene)Benzyl Azide / PEGylated Azides10 - 10⁴>95%
SPAAC BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide / PEGylated Azides~0.1 - 1>90%
SPAAC DBCO (Dibenzocyclooctyne)Benzyl Azide / PEGylated Azides~0.1 - 3.6>90%
SPAAC DIBAC (Dibenzoazacyclooctyne)Benzyl Azide / PEGylated Azides~0.3>90%

Table 2: Quantitative Comparison of Reaction Kinetics and Yields. The reaction rates for SPAAC are highly dependent on the specific cyclooctyne used.[1][6][13][14][15][16][17]

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (N-(Azido-peg4)-n-bis(peg4-acid)) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne R2-C≡CH (Terminal Alkyne) Cu_I Cu(I) Alkyne->Cu_I Cu_II Cu(II)SO4 Reducer Sodium Ascorbate Cu_II->Reducer Reduction Reducer->Cu_I Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Intermediate Product 1,4-disubstituted Triazole Intermediate->Product

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (N-(Azido-peg4)-n-bis(peg4-acid)) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TransitionState Product Mixture of 1,4 and 1,5-disubstituted Triazoles TransitionState->Product Spontaneous Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway start Start prepare_azide Prepare N-(Azido-peg4)-n-bis(peg4-acid) Solution start->prepare_azide prepare_alkyne Prepare Alkyne/Cyclooctyne Solution start->prepare_alkyne mix_CuAAC Mix Azide, Alkyne, and Catalyst Solutions prepare_azide->mix_CuAAC mix_SPAAC Mix Azide and Cyclooctyne Solutions prepare_azide->mix_SPAAC prepare_alkyne->mix_CuAAC prepare_alkyne->mix_SPAAC prepare_catalyst Prepare Cu(I) Catalyst Solution (CuSO4, Ligand, Reducer) prepare_catalyst->mix_CuAAC incubate_CuAAC Incubate (typically < 1 hr at room temperature) mix_CuAAC->incubate_CuAAC purify_CuAAC Purify Conjugate (e.g., Dialysis, Chromatography) incubate_CuAAC->purify_CuAAC analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify_CuAAC->analyze incubate_SPAAC Incubate (typically 4-12 hrs at room temperature or 12-24 hrs at 4°C) mix_SPAAC->incubate_SPAAC purify_SPAAC Purify Conjugate (e.g., Dialysis, Chromatography) incubate_SPAAC->purify_SPAAC purify_SPAAC->analyze end End analyze->end

References

A Comparative Guide to the Biological Activity of N-(Azido-peg4)-n-bis(peg4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the design of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also profoundly influences the conjugate's overall biological activity, including its solubility, stability, pharmacokinetics, and efficacy. This guide provides a comparative analysis of conjugates featuring the branched, trivalent linker, N-(Azido-peg4)-n-bis(peg4-acid), against more conventional linear linkers, supported by experimental data and detailed protocols.

The Emerging Role of Branched Linker Architectures

While linear polyethylene (B3416737) glycol (PEG) and alkyl chains have been the most common motifs in PROTAC and ADC design, there is growing interest in more complex linker structures.[1][2][3] N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG linker that offers a trifunctional scaffold.[4][5][6] It possesses an azide (B81097) handle for "click chemistry" conjugation and two carboxylic acid groups for stable amide bond formation with amine-containing molecules.[4][6] This branched architecture allows for the attachment of multiple molecules, which can lead to enhanced biological effects.

A key advantage of branched linkers is their potential to induce avidity and positive cooperativity in PROTACs, leading to more stable and efficient ternary complex formation between the target protein and the E3 ligase.[7][8]

Comparative Analysis: Branched vs. Linear Linkers in PROTACs

A seminal study on trivalent PROTACs provides compelling evidence for the superiority of a branched linker architecture over a linear one in targeted protein degradation.[7][8] While the study did not use N-(Azido-peg4)-n-bis(peg4-acid) specifically, it employed a conceptually similar branched linker to create a trivalent PROTAC, SIM1, which targets BET proteins. SIM1 contains a bivalent BET inhibitor and one VHL E3 ligase ligand, connected via a branched linker.[7] Its performance was compared to the bivalent PROTAC, MZ1, which has a linear linker.

Data Presentation: Quantitative Comparison of Branched (Trivalent) vs. Linear (Bivalent) PROTACs
PROTACLinker ArchitectureTarget ProteinsDC₅₀ (nM) in HEK293 cells (4h treatment)Key Findings
SIM1 Branched (Trivalent) BRD2, BRD3, BRD4BRD2: 0.7 nM BRD3: 9.5 nM BRD4: 1.8 nM Significantly enhanced degradation potency. Showed more sustained and higher degradation efficacy, leading to more potent anti-cancer activity.[7]
MZ1 Linear (Bivalent) BRD2, BRD3, BRD4BRD2: 920 nM BRD3: 25 nM BRD4: 25 nM Lower degradation potency compared to the trivalent counterpart.[7]

DC₅₀: Half-maximal degradation concentration.

The data clearly demonstrates that the trivalent PROTAC with a branched linker (SIM1) is significantly more potent at degrading BET proteins, with DC₅₀ values in the low nanomolar to picomolar range, compared to its bivalent, linear-linked counterpart (MZ1).[7] This enhanced activity is attributed to the trivalent PROTAC's ability to simultaneously engage both bromodomains of the BET protein, leading to a more stable ternary complex with the E3 ligase.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures provides a clearer understanding of how these conjugates function and are evaluated.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC Branched PROTAC (e.g., with N-(Azido-peg4)-n-bis(peg4-acid)) E3 E3 Ubiquitin Ligase PROTAC->E3 Recycling Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture & Treatment (with PROTAC concentrations) B 2. Cell Lysis (to extract proteins) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (protein separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (e.g., ECL) F->G H 8. Data Analysis (Quantify band intensity) G->H

Caption: Western blot workflow for PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate efficacy.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials and Reagents:

  • Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HEK293).

  • PROTACs: Stock solutions of test compounds (e.g., PROTACs with branched and linear linkers) in DMSO.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: BCA protein assay kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT) for ADCs

This protocol measures the cytotoxic potential of an ADC.

Materials and Reagents:

  • Target Cell Line: Cancer cell line expressing the target antigen.

  • Control Cell Line: Cell line with low or no expression of the target antigen.

  • ADC and Control Antibodies: Stock solutions of the ADC, unconjugated antibody, and free cytotoxic payload.

  • Culture Medium: Appropriate complete growth medium.

  • MTT or XTT Reagent.

  • Solubilization Solution (for MTT assay): e.g., DMSO or 10% SDS in 0.01 M HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in culture medium.

    • Treat the cells with the diluted compounds and incubate for a period corresponding to several cell cycles (e.g., 72-120 hours).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

The architecture of the linker is a critical design element in the development of potent bioconjugates. The use of a branched, trivalent linker like N-(Azido-peg4)-n-bis(peg4-acid) offers a promising strategy to enhance the biological activity of PROTACs. As demonstrated by comparative studies, a branched linker can significantly improve degradation potency by promoting avidity and cooperativity in the formation of the ternary complex. While further studies directly employing N-(Azido-peg4)-n-bis(peg4-acid) are needed to fully elucidate its specific performance characteristics, the existing data on analogous trivalent PROTACs strongly supports the exploration of branched linkers as a means to develop more effective targeted therapeutics. The provided protocols offer a robust framework for the preclinical evaluation of such novel conjugates.

References

Navigating Stability: A Comparative Guide to N-(Azido-peg4)-n-bis(peg4-acid) and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the success of novel therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The stability of these linkers, both in storage (in vitro) and within a biological system (in vivo), directly impacts the efficacy, safety, and pharmacokinetic profile of the drug. This guide provides a comparative overview of the stability of N-(Azido-peg4)-n-bis(peg4-acid), a branched polyethylene (B3416737) glycol (PEG) linker, relative to other common linker classes. While specific quantitative stability data for this novel linker is limited in publicly available literature, this guide synthesizes established principles of linker stability, data from analogous structures, and detailed experimental protocols to empower researchers in their linker selection and evaluation process.

Comparative Stability of Linker Technologies

The stability of a linker is not an inherent property but is highly dependent on its chemical structure and the biological environment it encounters. Factors such as enzymatic cleavage, pH-mediated hydrolysis, and interactions with plasma proteins can all contribute to linker degradation. The following table provides a qualitative and quantitative comparison of N-(Azido-peg4)-n-bis(peg4-acid) with other commonly used linker types. The data for alternative linkers is derived from various scientific studies and should be considered as a general reference.

Linker TypeStructureKey FeaturesIn Vitro Stability (Plasma)In Vivo Half-LifeAdvantagesDisadvantages
N-(Azido-peg4)-n-bis(peg4-acid) Branched PEG with terminal azide (B81097) and carboxylic acid groups.High hydrophilicity, biocompatibility, and multivalency.Expected to be high due to the stable ether bonds of the PEG backbone and the generally high stability of azides in physiological conditions.[1]Expected to be prolonged due to the hydrodynamic size of the branched PEG structure.[2][3]Enhances solubility and stability of the conjugate, reduces immunogenicity, and allows for dual functionalization (e.g., targeting moiety and payload).[2][4][5]Specific degradation pathways and rates are not well-documented. Potential for anti-PEG antibody formation.[6]
Linear PEG Linkers (e.g., PEG4-acid) Linear chain of polyethylene glycol with a terminal carboxylic acid.Hydrophilic, flexible, and well-characterized.Generally high stability in plasma.[3][7]Half-life extension is dependent on PEG length; shorter PEGs have faster clearance.[8]Well-established technology with predictable pharmacokinetic behavior.[8]Lower hydrodynamic volume compared to branched PEGs of similar molecular weight, potentially leading to shorter half-life.[2]
Cleavable Linkers (e.g., Valine-Citrulline) Dipeptide sequence susceptible to enzymatic cleavage.Designed for controlled drug release in the target cell environment.Stability varies significantly between species (e.g., less stable in mouse plasma than human plasma).[9]Dependent on the rate of cleavage at the target site and in circulation.Enables targeted payload release, potentially increasing the therapeutic window.Risk of premature drug release in circulation, leading to off-target toxicity.
Non-Cleavable Linkers (e.g., Thioether) Stable chemical bond, typically a thioether linkage.High stability, ensuring the payload remains attached to the antibody until lysosomal degradation of the entire conjugate.Very high stability in plasma.The half-life of the payload is tied to the half-life of the antibody.Minimizes off-target toxicity by preventing premature drug release.The released payload is typically the amino acid-linker-drug catabolite, which must retain activity.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of N-(Azido-peg4)-n-bis(peg4-acid) or any other linker, standardized in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of a linker-drug conjugate in plasma, providing an indication of its propensity for premature degradation in the bloodstream.

Materials:

  • Test conjugate (e.g., small molecule conjugated via the N-(Azido-peg4)-n-bis(peg4-acid) linker)

  • Control plasma from relevant species (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • Incubator at 37°C

  • LC-MS/MS instrument

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Spike the test conjugate into pre-warmed plasma to a final concentration of 1-5 µM. The final concentration of the organic solvent should be low (typically <1%) to avoid protein precipitation.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the concentration of the remaining parent conjugate in the supernatant by a validated LC-MS/MS method.

  • Calculate the percentage of the conjugate remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining against time and fitting the data to a first-order decay model.

In Vivo Pharmacokinetic and Stability Study

This study evaluates the stability and pharmacokinetic profile of a linker-drug conjugate in a living organism.

Materials:

  • Test conjugate

  • Appropriate animal model (e.g., mice, rats)

  • Vehicle for administration (e.g., saline, PBS)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Analytical instrumentation for conjugate quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Administer the test conjugate to the animal model via the desired route (e.g., intravenous bolus).

  • At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours post-dose), collect blood samples into tubes containing an anticoagulant.

  • Process the blood samples by centrifugation to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the intact conjugate, total antibody (if applicable), and any released payload or major metabolites in the plasma samples using a validated analytical method.

  • Plot the plasma concentration versus time profiles for each analyte.

  • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software. The stability of the linker in vivo is inferred from the disappearance rate of the intact conjugate and the appearance rate of the released payload.

Visualizing Experimental Workflows and Linker Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Plasma Stability Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Spike into Plasma Spike into Plasma Prepare Stock Solution->Spike into Plasma Incubate at 37°C Incubate at 37°C Spike into Plasma->Incubate at 37°C Time Point Sampling Time Point Sampling Incubate at 37°C->Time Point Sampling Quench & Precipitate Proteins Quench & Precipitate Proteins Time Point Sampling->Quench & Precipitate Proteins Centrifuge Centrifuge Quench & Precipitate Proteins->Centrifuge Analyze Supernatant (LC-MS/MS) Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Supernatant (LC-MS/MS) Calculate % Remaining & Half-life Calculate % Remaining & Half-life Analyze Supernatant (LC-MS/MS)->Calculate % Remaining & Half-life End End Calculate % Remaining & Half-life->End

Caption: Workflow for In Vitro Plasma Stability Assay.

G cluster_1 Linker Functionality in Drug Conjugates Linker Linker Core N-(Azido-peg4)-n-bis(peg4-acid) BiologicalSystem {Biological System|Circulation & Target Cells} Linker->BiologicalSystem Delivery TargetingMoiety Targeting Moiety e.g., Antibody, Small Molecule TargetingMoiety->Linker via Acid Payload Therapeutic Payload e.g., Cytotoxic Drug, PROTAC Warhead Payload->Linker via Azide (Click Chemistry)

Caption: Conceptual Diagram of a Branched Linker's Role.

Conclusion

The N-(Azido-peg4)-n-bis(peg4-acid) linker presents a promising platform for the development of complex drug conjugates, offering the benefits of a branched PEG structure for enhanced stability and solubility, coupled with versatile functional groups for conjugation. While direct comparative stability data remains to be extensively published, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for its evaluation. Researchers are encouraged to perform head-to-head comparisons with other linker technologies under identical experimental conditions to make informed decisions for their specific drug development programs. The continued exploration and characterization of novel linkers like this will undoubtedly pave the way for the next generation of targeted therapies.

References

Performance Evaluation of N-(Azido-peg4)-n-bis(peg4-acid): A Comparison Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of the efficacy and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance evaluation of the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid), comparing its utility in creating multivalent therapeutic platforms against traditional linear linker strategies.

N-(Azido-peg4)-n-bis(peg4-acid) is a three-arm branched polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal azide (B81097) group, ideal for bioorthogonal "click chemistry" reactions, and two terminal carboxylic acid groups, which can be activated to form stable amide bonds with primary amines.[1] This unique architecture enables the simultaneous attachment of multiple molecular entities, paving the way for the development of next-generation therapeutics with enhanced potency and avidity.

Comparison with Linear Alternatives

The primary advantage of a branched, trifunctional linker like N-(Azido-peg4)-n-bis(peg4-acid) lies in its ability to create multivalent conjugates. In the context of PROTACs, this allows for the development of trivalent molecules that can simultaneously engage an E3 ligase and two target protein domains, or vice versa. This increased valency can lead to enhanced avidity and cooperativity, resulting in more potent and sustained protein degradation.[2] Similarly, in ADCs, branched linkers can increase the drug-to-antibody ratio (DAR) in a controlled manner, potentially leading to greater cytotoxic payload delivery to target cells.[3]

FeatureN-(Azido-peg4)-n-bis(peg4-acid) (Branched)Linear Bifunctional PEG Linkers (e.g., Azide-PEG8-Acid)
Valency TrivalentBivalent
Primary Applications Trivalent PROTACs, High DAR ADCs, Multivalent ConjugatesBivalent PROTACs, Standard ADCs
Binding Avidity Potentially higher due to multiple binding points[2]Standard
Ternary Complex Stability (PROTACs) Can be enhanced through avidity and cooperativity[2]Dependent on linker length and composition
Drug-to-Antibody Ratio (ADCs) Enables higher, defined DARs (e.g., DAR 6)[4]Typically lower DARs per conjugation site
Hydrodynamic Volume Larger for a given molecular weight, may reduce renal clearanceSmaller
Solubility Excellent, conferred by the PEG4 chainsGood, dependent on PEG length

Supporting Experimental Data

While direct comparative studies on N-(Azido-peg4)-n-bis(peg4-acid) are limited in publicly available literature, compelling evidence for the superiority of trivalent approaches has been demonstrated. A key study on trivalent PROTACs targeting BET proteins provides a strong case for the use of branched linkers.

In this study, a trivalent PROTAC (SIM1), consisting of a bivalent BET inhibitor and a VHL E3 ligase ligand connected via a branched linker, was compared to its bivalent counterpart (MZ1). The trivalent PROTAC demonstrated significantly enhanced and more sustained degradation of BET proteins.[2]

Table 1: Performance Comparison of Trivalent vs. Bivalent BET Degraders

ParameterTrivalent PROTAC (SIM1)Bivalent PROTAC (MZ1)
BET Degradation (100 nM, 3.5h) More potent and sustained degradationLess potent degradation
Anti-cancer Activity More potentLess potent
Ternary Complex Formation High avidity, positive cooperativityStandard cooperativity
Cellular Stability Prolonged residence timeShorter residence time
Data extrapolated from a study on trivalent PROTACs, which utilize a similar branched linker strategy.[2]

Furthermore, research on ADCs has shown that the length of branched linkers is critical for cytotoxic activity. A study comparing a "short" and a "long" branched linker (differing by a PEG4 moiety) for the preparation of homogeneous DAR 6 ADCs found that the longer linker was essential for maintaining high potency, likely by reducing steric hindrance for enzymatic cleavage of the payload in the lysosome.[4]

Table 2: Impact of Branched Linker Length on ADC Cytotoxicity

ADC ConstructLinker ArchitectureRelative Cytotoxicity
Homogeneous DAR 6 ADC Long Branched Linker (with additional PEG4)High
Homogeneous DAR 6 ADC Short Branched LinkerLow (10-fold less potent)
Homogeneous DAR 2 ADC Linear LinkerModerate
Heterogeneous DAR 6 ADC Conventional Thiol-MaleimideHigh
Data from a comparative study on branched linkers in ADCs.[4]

Experimental Protocols

Below are generalized methodologies for the key conjugation reactions involving a trifunctional linker like N-(Azido-peg4)-n-bis(peg4-acid).

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the two carboxylic acid arms of the linker to amine-containing molecules (e.g., an E3 ligase ligand and a targeting ligand for a trivalent PROTAC).

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-containing molecules (2 equivalents)

  • Activating agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in the anhydrous solvent.

  • Add the activating agents (e.g., 2.2 equivalents of HATU) and the tertiary base (e.g., 4 equivalents of DIPEA). Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acids.

  • Add the amine-containing molecules (2 equivalents) to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction if necessary and remove the solvent under vacuum.

  • Purify the resulting azide-functionalized bivalent conjugate using preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the terminal azide group of the linker to an alkyne-functionalized molecule (e.g., a second targeting ligand).

Materials:

  • Azide-functionalized conjugate from Protocol 1

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Solvent system (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the azide-functionalized conjugate (1 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and the copper ligand (0.5 equivalents) in water.

  • Add the freshly prepared sodium ascorbate (B8700270) solution (0.2 equivalents) to the reaction mixture, followed by the catalyst solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture and purify the final trivalent conjugate by preparative HPLC.

Mandatory Visualizations

PROTAC_MOA cluster_0 Cellular Environment cluster_1 Trivalent PROTAC POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Enters for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination Warhead1 Warhead 1 Linker Warhead1->Linker Warhead2 Warhead 2 Warhead2->Linker E3_Binder E3 Binder E3_Binder->Linker Linker->POI Binds to POI domains Linker->E3_Ligase Recruits E3 Ligase Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a trivalent PROTAC utilizing a branched linker.

experimental_workflow start Start: N-(Azido-peg4)-n-bis(peg4-acid) + 2x Amine-Molecules activation Step 1: Carboxylic Acid Activation (HATU, DIPEA in DMF) start->activation amide_coupling Step 2: Dual Amide Coupling activation->amide_coupling purification1 Purification 1 (Preparative HPLC) amide_coupling->purification1 intermediate Intermediate: Azide-Functionalized Bivalent Conjugate click_reaction Step 3: CuAAC Click Reaction (+ Alkyne-Molecule, CuSO4, NaAsc) intermediate->click_reaction purification1->intermediate purification2 Purification 2 (Preparative HPLC) click_reaction->purification2 final_product Final Product: Trivalent Conjugate characterization Step 4: Characterization (LC-MS, NMR) final_product->characterization purification2->final_product end End characterization->end

Caption: Synthetic workflow for creating a trivalent conjugate.

References

A Guide to Enhancing PROTAC Design: A Comparative Analysis of N-(Azido-peg4)-n-bis(peg4-acid) and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the branched, trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid) , with other commonly used linker classes, supported by experimental data from the literature.

N-(Azido-peg4)-n-bis(peg4-acid) is a polyethylene (B3416737) glycol (PEG)-based linker that offers a unique trifunctional architecture. It features a terminal azide (B81097) group for "click chemistry" conjugation and two terminal carboxylic acid groups for amide bond formation. This structure allows for versatile and modular assembly of complex bioconjugates, including PROTACs and antibody-drug conjugates (ADCs). The PEG composition enhances solubility and can improve the pharmacokinetic profile of the resulting molecule.[1][2][]

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[4][5] The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

While specific performance data for PROTACs synthesized with N-(Azido-peg4)-n-bis(peg4-acid) is not yet prevalent in the public domain, we can infer its potential performance by comparing it to other linker classes based on architectural similarities. Branched or multi-arm PEG linkers are designed to facilitate the coupling of a higher ratio of drug molecules per antibody in ADCs, which can translate to enhanced potency in PROTACs by enabling different spatial orientations for ternary complex formation.[2]

Below is a summary of performance data for PROTACs utilizing different linker types, illustrating the impact of linker composition and length on degradation efficiency.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[6]
PEG Linear PEG Chains (varying lengths)Estrogen Receptor α (ERα)von Hippel-Lindau (VHL)10-100050-90[7]
PEG Linear PEG Chains (varying lengths)TANK-binding kinase 1 (TBK1)VHL3-29276-96[6]
Rigid Piperidine-basedPolycomb Repressive Complex 2 (PRC2)VHL111-67084-96[8]

Key Insights from Comparative Data:

  • Flexibility vs. Rigidity: Flexible linkers, such as alkyl and PEG chains, are the most common and can be crucial for identifying a potent PROTAC when designing degraders for new target pairs.[6] However, rigid linkers, like those containing cyclic structures, can enhance potency and improve pharmacokinetic profiles by pre-organizing the PROTAC into a bioactive conformation.[5][8]

  • Linker Length: The optimal linker length is critical and target-dependent. A linker that is too short may cause steric hindrance, while one that is too long may not effectively facilitate the ternary complex formation.[4][7] For instance, in the degradation of ERα, a 16-atom linker was found to be optimal.[9]

  • Composition: The chemical composition of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[] PEG linkers are often used to improve hydrophilicity.[11]

  • Branched Architecture: The trifunctional nature of N-(Azido-peg4)-n-bis(peg4-acid) allows for the attachment of multiple ligands, which could be leveraged to create dual-target PROTACs or to attach other functional moieties to modulate the molecule's properties.[12]

Experimental Protocols

The synthesis of a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid) would typically involve a multi-step process leveraging its orthogonal reactive handles.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling and Click Chemistry

Objective: To synthesize a PROTAC by first attaching a target protein ligand and an E3 ligase ligand to the two carboxylic acid groups of the linker, followed by the attachment of a third moiety via click chemistry.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • Amine-functionalized target protein ligand

  • Amine-functionalized E3 ligase ligand

  • Alkyne-functionalized third moiety (e.g., a fluorescent probe, solubility enhancer)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne (B158145) (for SPAAC)

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve N-(Azido-peg4)-n-bis(peg4-acid) (1 equivalent) and the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the mono-functionalized intermediate by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified intermediate (1 equivalent) and the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Repeat the amide coupling procedure as in step 1.

    • Purify the di-functionalized azide-linker construct by preparative HPLC.

  • Click Chemistry:

    • Dissolve the purified azide-linker construct (1 equivalent) and the alkyne-functionalized third moiety (1.2 equivalents) in a suitable solvent system (e.g., DMF/water).

    • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), add the copper(I) catalyst and a ligand (e.g., TBTA).

    • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), no catalyst is needed.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC conjugate by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Assessment

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC E3 E3 Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis Synthesis of PROTAC Library purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization binding_assay Binding Assays (SPR, ITC) characterization->binding_assay ternary_complex Ternary Complex Formation Assay binding_assay->ternary_complex degradation_assay Protein Degradation (Western Blot) ternary_complex->degradation_assay viability_assay Cell Viability (MTT, MTS) degradation_assay->viability_assay dc50_dmax Determine DC50, Dmax viability_assay->dc50_dmax sar Structure-Activity Relationship (SAR) dc50_dmax->sar

Caption: Experimental workflow for PROTAC evaluation.

References

The Strategic Advantage of Trifunctional Linkers: A Comparative Guide to N-(Azido-peg4)-n-bis(peg4-acid) in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the architecture of a linker molecule is a critical determinant of a bioconjugate's success. This guide provides an in-depth comparison of the trifunctional linker, N-(Azido-peg4)-n-bis(peg4-acid), against traditional linear linkers, with a focus on its applications in high-load and dual-payload antibody-drug conjugates (ADCs) and innovative Proteolysis Targeting Chimeras (PROTACs).

N-(Azido-peg4)-n-bis(peg4-acid) is a branched, polyethylene (B3416737) glycol (PEG)-based linker featuring three distinct functional groups: a terminal azide (B81097) for bioorthogonal "click" chemistry and two terminal carboxylic acid groups for conjugation to amine-containing molecules. This unique trifunctional design offers significant advantages over conventional bifunctional, linear linkers, primarily by enabling the attachment of multiple molecular entities—such as cytotoxic payloads or E3 ligase ligands—to a single scaffold. This capability is instrumental in developing bioconjugates with enhanced potency and novel mechanisms of action.

Comparison with Alternative Linkers

The primary alternatives to trifunctional linkers like N-(Azido-peg4)-n-bis(peg4-acid) are linear PEG linkers. While linear linkers are simpler in structure, the branched nature of the trifunctional linker allows for a higher drug-to-antibody ratio (DAR) in ADCs, which can lead to enhanced cytotoxicity. In the context of PROTACs, a trifunctional linker could theoretically be used to attach two different E3 ligase ligands or a targeting moiety and an E3 ligase ligand, opening up new avenues for targeted protein degradation.

Performance Data of Branched vs. Linear Linkers in ADCs
Linker TypeKey FeatureAdvantage in ADCsPotential Disadvantage
N-(Azido-peg4)-n-bis(peg4-acid) (Trifunctional) Three reactive sites (1 azide, 2 acids)Enables higher DAR (e.g., 4 or more) leading to potentially increased potency; allows for the creation of dual-payload ADCs with synergistic or complementary mechanisms of action.[4][5][6]More complex synthesis and characterization; potential for increased aggregation with very high DARs if hydrophobicity is not managed.
Linear Azide-PEG-Acid Two reactive sites (1 azide, 1 acid)Simpler to synthesize and characterize; well-established in the field.Limited to a lower DAR, which may result in lower potency for some targets.
Linear Maleimide-PEG-NHS Ester Two reactive sites (1 maleimide, 1 NHS ester)Established chemistry for conjugation to cysteines and lysines.Can lead to heterogeneous products if multiple reactive sites are available on the antibody.

Key Applications and Experimental Data

The unique structure of N-(Azido-peg4)-n-bis(peg4-acid) makes it particularly suitable for two cutting-edge applications: high-DAR/dual-payload ADCs and novel PROTAC design.

High-DAR and Dual-Payload Antibody-Drug Conjugates

The development of dual-payload ADCs is a promising strategy to overcome drug resistance and tumor heterogeneity.[5][6][7] By delivering two different cytotoxic agents to a cancer cell, it is possible to target multiple cellular pathways simultaneously. N-(Azido-peg4)-n-bis(peg4-acid) is an ideal scaffold for such constructs. The azide can be used to attach one payload via click chemistry, while the two acid groups can be activated to conjugate a second payload type.

A recent study highlighted the potential of dual-payload ADCs in overcoming resistance, showing that a dual-drug ADC could be more effective than a single-drug conjugate in a heterogeneous tumor model.[8][9] While this study did not use the exact N-(Azido-peg4)-n-bis(peg4-acid) linker, it underscores the therapeutic potential of the dual-payload approach that this linker enables.

Experimental Protocols

Below are generalized protocols for the conjugation of N-(Azido-peg4)-n-bis(peg4-acid) to proteins and other molecules. These should be optimized for specific applications.

Protocol 1: Activation of Carboxylic Acids and Conjugation to an Antibody

This protocol describes the conversion of the carboxylic acid groups to N-hydroxysuccinimide (NHS) esters for reaction with primary amines on an antibody.

Materials:

  • N-(Azido-peg4)-n-bis(peg4-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Activation of the linker: Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in anhydrous DMF. Add NHS (2.2 equivalents) and DCC or EDC (2.2 equivalents). Stir the reaction at room temperature for 4 hours to form the NHS ester.

  • Conjugation to antibody: Add the activated linker solution dropwise to the antibody solution in PBS. The molar ratio of linker to antibody should be optimized, but a 10- to 20-fold molar excess of the linker is a common starting point.

  • Reaction: Gently mix the reaction and incubate at 4°C overnight.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography to obtain the purified antibody-linker conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing payload to the azide group of the linker-modified antibody.

Materials:

  • Azide-modified antibody

  • Alkyne-containing payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction setup: In a microcentrifuge tube, combine the azide-modified antibody and a 5- to 10-fold molar excess of the alkyne-containing payload in the reaction buffer.

  • Initiate reaction: Add THPTA to the reaction mixture, followed by CuSO₄ and freshly prepared sodium ascorbate.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours.

  • Purification: Purify the final ADC by size-exclusion chromatography to remove excess payload and catalyst.

Visualizing Workflows and Pathways

Experimental Workflow for Dual-Payload ADC Synthesis

cluster_0 Step 1: Linker Activation & Antibody Conjugation cluster_1 Step 2: First Payload Conjugation cluster_2 Step 3: Second Payload Conjugation cluster_3 Step 4: Purification Linker N-(Azido-peg4)-n-bis(peg4-acid) Activate Activate Acid Groups (EDC/NHS) Linker->Activate Conjugate1 Conjugate to Antibody Activate->Conjugate1 Antibody Antibody Antibody->Conjugate1 Conjugate2 Attach Payload 1 Conjugate1->Conjugate2 Payload1 Payload 1 (Amine-reactive) Payload1->Conjugate2 Click CuAAC Click Chemistry Conjugate2->Click Payload2 Payload 2 (Alkyne-functionalized) Payload2->Click Purify Purification (Size-Exclusion Chromatography) Click->Purify FinalADC Dual-Payload ADC Purify->FinalADC

Caption: Workflow for synthesizing a dual-payload ADC using a trifunctional linker.

PROTAC Mechanism of Action

PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-(Azido-peg4)-n-bis(peg4-acid). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary hazard associated with this compound is its azide (B81097) functional group, which can be toxic and has the potential to form explosive compounds under specific conditions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct skin contact.

All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities

To prevent hazardous reactions, avoid all contact between N-(Azido-peg4)-n-bis(peg4-acid) and the following substances:

  • Acids: Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]

  • Heavy Metals: Avoid contact with metals, especially heavy metals like lead and copper, as this can form dangerously unstable and shock-sensitive metal azides. This is particularly critical for drain pipes, which are often made of these materials.[1]

  • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]

Quantitative Data for Disposal and Handling

The following table summarizes key quantitative parameters for the safe handling and chemical deactivation of azide-containing waste.

ParameterValue/RecommendationCitation
Concentration for Deactivation ≤ 5% aqueous solution[1]
Sodium Nitrite (B80452) for Deactivation 1.5 g per 1 g of sodium azide (approx. 40% excess)[1]
Sodium Nitrite Solution 20% aqueous solution[1]
Sulfuric Acid Solution 20% aqueous solution[1]
Final pH for Disposal Neutral (pH 6-9)[1]
Storage Temperature Below room temperature, away from light[2][3]

Experimental Protocol: Chemical Deactivation of Azide Waste

This procedure details the chemical neutralization of the azide group in N-(Azido-peg4)-n-bis(peg4-acid) waste, rendering it less hazardous for final disposal. This protocol is specifically for dilute aqueous solutions.

Important: This procedure must be performed in a certified chemical fume hood due to the evolution of nitric oxide gas.

Materials:

  • Waste solution of N-(Azido-peg4)-n-bis(peg4-acid) (diluted to ≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Dilute sodium hydroxide (B78521) (NaOH) solution

  • Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet

Procedure:

  • Preparation: Place the dilute aqueous waste solution (≤ 5%) of N-(Azido-peg4)-n-bis(peg4-acid) into the three-necked flask equipped with a stirrer.

  • Addition of Sodium Nitrite: While stirring, add the 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound in the waste.[1]

  • Acidification: Crucially, only after the addition of sodium nitrite , slowly add the 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic. Test the pH using litmus (B1172312) paper. Warning: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). [1]

  • Completion of Reaction: Continue stirring until the evolution of nitrogen oxides ceases. To confirm the completion of the azide decomposition, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition is complete.[1]

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[1]

  • Final Disposal: The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of N-(Azido-peg4)-n-bis(peg4-acid).

DisposalWorkflow start Start: N-(Azido-peg4)-n-bis(peg4-acid) Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_concentration Is the waste a dilute aqueous solution (<=5%)? fume_hood->check_concentration deactivate Chemical Deactivation Protocol check_concentration->deactivate Yes untreated_waste Collect Untreated Waste in Labeled Hazardous Waste Container (Non-metal container) check_concentration->untreated_waste No / Not Feasible add_nitrite 1. Add 20% Sodium Nitrite Solution deactivate->add_nitrite add_acid 2. Slowly Add 20% Sulfuric Acid add_nitrite->add_acid test_completion 3. Test for Completion (Starch-Iodide Paper) add_acid->test_completion neutralize 4. Neutralize to pH 6-9 test_completion->neutralize collect_deactivated Collect Deactivated Waste in Labeled Hazardous Waste Container neutralize->collect_deactivated ehs_disposal Dispose Through Institutional EHS Program collect_deactivated->ehs_disposal untreated_waste->ehs_disposal

Caption: Disposal workflow for N-(Azido-peg4)-n-bis(peg4-acid).

Untreated Waste Disposal

If chemical deactivation is not feasible, all waste containing N-(Azido-peg4)-n-bis(peg4-acid) must be disposed of as hazardous waste.[1]

  • Container: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include the full chemical name.[1]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Under no circumstances should any waste containing N-(Azido-peg4)-n-bis(peg4-acid) be poured down the drain.[1]

References

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